Caerulein, desulfated
説明
特性
IUPAC Name |
(3S)-3-[[(2S)-5-amino-5-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H73N13O18S/c1-29(72)49(71-57(88)40(23-31-12-14-33(73)15-13-31)68-56(87)43(26-48(79)80)69-52(83)37(16-18-44(59)74)65-51(82)36-17-19-45(75)63-36)58(89)62-28-46(76)64-41(24-32-27-61-35-11-7-6-10-34(32)35)54(85)66-38(20-21-90-2)53(84)70-42(25-47(77)78)55(86)67-39(50(60)81)22-30-8-4-3-5-9-30/h3-15,27,29,36-43,49,61,72-73H,16-26,28H2,1-2H3,(H2,59,74)(H2,60,81)(H,62,89)(H,63,75)(H,64,76)(H,65,82)(H,66,85)(H,67,86)(H,68,87)(H,69,83)(H,70,84)(H,71,88)(H,77,78)(H,79,80)/t29-,36+,37+,38+,39+,40+,41+,42+,43+,49+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLTWEUIUPCNAM-HYAOXDFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCC(=O)N5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H73N13O18S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1272.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20994-83-6 | |
| Record name | Caerulein, 4-desulfo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020994836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Caerulein, 4-desulfo- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.114 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core Mechanism of Action of Desulfated Caerulein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desulfated caerulein, a decapeptide analogue of cholecystokinin (CCK), exhibits a distinct mechanism of action primarily characterized by its selective high-affinity binding to and activation of the cholecystokinin-2 (CCK2) receptor, while demonstrating markedly reduced affinity for the cholecystokinin-1 (CCK1) receptor. This selective pharmacology is attributed to the absence of a sulfate group on its tyrosine residue, a critical determinant for high-affinity CCK1 receptor interaction. Activation of the Gq/11-coupled CCK2 receptor by desulfated caerulein initiates a canonical signaling cascade involving phospholipase C activation, subsequent generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), and a resultant increase in intracellular calcium concentration. This guide provides an in-depth analysis of the receptor binding, signaling pathways, and functional consequences of desulfated caerulein's interaction with CCK receptors, supported by quantitative data and detailed experimental methodologies.
Introduction
Caerulein, a decapeptide originally isolated from the skin of the Australian green tree frog, is a potent analogue of the gastrointestinal hormone cholecystokinin (CCK). In its natural and synthetically produced forms, caerulein is typically sulfated on a tyrosine residue. This sulfation is a key structural feature governing its biological activity. The desulfated form of caerulein, lacking this sulfate group, displays a significantly altered pharmacological profile. Understanding the mechanism of action of desulfated caerulein is crucial for dissecting the distinct physiological roles of the two major CCK receptor subtypes, CCK1 and CCK2, and for the development of receptor-selective therapeutic agents. This document details the molecular interactions and downstream signaling events that define the mechanism of action of desulfated caerulein.
Receptor Binding and Affinity
The differential binding of sulfated and desulfated CCK analogues is the cornerstone of their distinct pharmacological profiles. The presence or absence of the sulfate moiety on the tyrosine residue dramatically influences the binding affinity for the CCK1 receptor, while having minimal impact on the affinity for the CCK2 receptor.
Quantitative Binding Data
While specific binding data for desulfated caerulein is not extensively reported, a wealth of data from studies on the closely related desulfated CCK-8 provides a robust framework for understanding its receptor affinity. The CCK2 receptor binds both sulfated and nonsulfated CCK peptides with similarly high affinity.[1] In contrast, the CCK1 receptor requires the sulfated tyrosine for high-affinity binding.[2] Desulfation of CCK-8 results in a 500- to 1,000-fold reduction in its affinity for the CCK1 receptor.[2][3]
| Ligand | Receptor | Binding Affinity (Ki) | Reference |
| Sulfated CCK-8 | CCK1 | ~0.6-1 nM | [2] |
| Desulfated CCK-8 | CCK1 | ~300-500 nM (estimated 500-fold reduction) | [2] |
| Sulfated CCK-8 | CCK2 | ~0.3-1 nM | [2] |
| Desulfated Caerulein (extrapolated from Desulfated CCK-8) | CCK1 | Low µM range | |
| Desulfated Caerulein (extrapolated from Desulfated CCK-8) | CCK2 | ~0.3-1 nM | [2] |
| Gastrin-17 | CCK2 | High (comparable to CCK-8) | [2] |
Table 1: Comparative binding affinities of sulfated and desulfated CCK analogues.
Functional Activity and Signaling Pathways
The functional consequence of desulfated caerulein's receptor binding profile is its selective agonism at the CCK2 receptor.
CCK2 Receptor-Mediated Signaling
As a high-affinity agonist at the CCK2 receptor, desulfated caerulein is predicted to stimulate the canonical Gq/11 signaling pathway. This G protein-coupled receptor (GPCR) activation cascade proceeds as follows:
-
G Protein Activation: Binding of desulfated caerulein to the CCK2 receptor induces a conformational change, leading to the activation of the heterotrimeric G protein Gq/11.
-
Phospholipase C (PLC) Activation: The activated α-subunit of Gq/11 stimulates the membrane-bound enzyme phospholipase C-β (PLCβ).
-
Second Messenger Production: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[4]
-
Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC), which then phosphorylates a variety of intracellular proteins, leading to a cellular response.[4]
Potential for Other Signaling Pathways
While the Gq/PLC/Ca2+ pathway is the primary signaling cascade for CCK2 receptors, studies with the sulfated analogue in pancreatic acinar cells have implicated other pathways in the cellular response, especially at supraphysiological concentrations. These include:
-
JAK/STAT Pathway: Caerulein has been shown to induce the activation of the Janus kinase 2 (Jak2) and Signal Transducer and Activator of Transcription 3 (Stat3) pathway.
-
MAPK Pathways: Activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2 and JNK has also been observed following caerulein stimulation.
It is plausible that potent and sustained activation of the CCK2 receptor by desulfated caerulein could also lead to the engagement of these pathways, contributing to the full spectrum of its biological effects.
Experimental Protocols
The characterization of desulfated caerulein's mechanism of action relies on standard pharmacological assays.
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of desulfated caerulein for CCK1 and CCK2 receptors.
-
Objective: To measure the ability of unlabeled desulfated caerulein to compete with a radiolabeled ligand for binding to CCK receptors.
-
Materials:
-
Membrane preparations from cells stably expressing human CCK1 or CCK2 receptors.
-
Radiolabeled antagonist (e.g., [³H]L-364,718 for CCK1) or agonist.
-
Unlabeled desulfated caerulein.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).
-
Scintillation cocktail.
-
96-well filter plates and vacuum manifold.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of unlabeled desulfated caerulein.
-
In a 96-well plate, add membrane preparation, radiolabeled ligand (at a concentration near its Kd), and varying concentrations of desulfated caerulein or buffer (for total binding). Include a condition with a high concentration of an unlabeled standard to determine non-specific binding.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the desulfated caerulein concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This protocol is used to determine the functional activity (e.g., EC₅₀) of desulfated caerulein as an agonist at CCK receptors.
-
Objective: To measure the increase in intracellular calcium concentration in response to stimulation with desulfated caerulein.
-
Materials:
-
Cells stably expressing CCK1 or CCK2 receptors (e.g., HEK293 or CHO cells).
-
Cell culture medium and supplements.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Desulfated caerulein.
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Fluorescence plate reader with automated injection capabilities.
-
-
Procedure:
-
Seed the cells in the microplates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye by incubating them with the dye-containing medium for a specified time (e.g., 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove extracellular dye.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject varying concentrations of desulfated caerulein into the wells and immediately begin kinetic measurement of fluorescence changes over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of desulfated caerulein.
-
Normalize the responses (e.g., as a percentage of the maximal response to a known agonist).
-
Plot the normalized response against the logarithm of the desulfated caerulein concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
-
Conclusion
The mechanism of action of desulfated caerulein is defined by its selective agonism at the CCK2 receptor. The absence of the tyrosine sulfate group results in a profound loss of affinity for the CCK1 receptor, making it a valuable pharmacological tool for isolating and studying CCK2 receptor-mediated physiological and pathological processes. Its primary signaling mechanism involves the activation of the Gq/11-PLC-IP3-Ca²+ pathway, which is consistent with the known signal transduction of the CCK2 receptor. Further research may elucidate the extent to which other signaling pathways, such as the JAK/STAT and MAPK cascades, are engaged by desulfated caerulein and contribute to its overall biological effects. The experimental protocols detailed herein provide a robust framework for the continued investigation of this and other selective CCK receptor ligands.
References
- 1. Structures of the human cholecystokinin 1 (CCK1) receptor bound to Gs and Gq mimetic proteins provide insight into mechanisms of G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ptglab.com [ptglab.com]
- 3. The CCK receptor on pancreatic plasma membranes: binding characteristics and covalent cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
The Ambiguous Agonist: A Technical Guide to Desulfated Caerulein's Role in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the function of desulfated caerulein in cellular signaling pathways. While its sulfated counterpart, caerulein, is widely recognized for its potent cholecystokinin (CCK) receptor agonism and its use in experimental models of pancreatitis, the desulfated form presents a more nuanced profile. This document will dissect its receptor interactions, downstream signaling cascades, and the experimental methodologies used to elucidate its function, offering a comprehensive resource for researchers in pharmacology and drug development.
Receptor Interaction and Binding Affinity
Desulfated caerulein, a decapeptide analog of cholecystokinin, primarily interacts with the two subtypes of cholecystokinin receptors: CCK1R and CCK2R. The key differentiator in the activity of caerulein and its desulfated form is the presence or absence of a sulfate group on the tyrosine residue. This modification significantly impacts the peptide's affinity for the CCK1 receptor.
The CCK1 receptor demonstrates high selectivity for sulfated CCK analogs.[1] In contrast, the CCK2 receptor binds both sulfated and non-sulfated analogs with much less difference in affinity.[1][2] Consequently, desulfated caerulein exhibits a significantly lower affinity for the CCK1 receptor compared to the sulfated form, but can effectively bind to and act as an agonist at the CCK2 receptor.[1]
Early studies demonstrated that desulfated caerulein can competitively inhibit the binding of radiolabeled sulfated [3H]caerulein to pancreatic acinar cells, which are rich in CCK1 receptors, albeit with a lower potency than the sulfated form itself.[3] This suggests that while its primary actions are likely mediated through CCK2R, it can still interact with CCK1R at higher concentrations.
Quantitative Data on Receptor Binding
| Ligand | Receptor | Binding Characteristic | Value | Reference |
| Desulfated Caerulein | CCK1R | Lower affinity compared to sulfated form | Not specified | [1] |
| Desulfated Caerulein | CCK2R | Binds with less difference in affinity compared to sulfated form | Not specified | [1][2] |
| [3H]Caerulein | Pancreatic Acinar Cells | Competitive inhibition by desulfated caerulein | Not specified | [3] |
Downstream Signaling Pathways
The binding of desulfated caerulein to the G-protein coupled CCK2 receptor initiates a cascade of intracellular signaling events. These pathways are integral to various physiological and, in the context of experimental models, pathophysiological processes.
G-Protein Coupling and Calcium Mobilization
Upon agonist binding, the CCK2 receptor, like the CCK1 receptor, couples to G-proteins, primarily of the Gq/11 family.[1] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[1] This rapid increase in intracellular calcium is a crucial second messenger that activates a multitude of downstream effectors.
Mitogen-Activated Protein Kinase (MAPK) Pathway
Activation of the CCK2 receptor by agonists, including caerulein (and by extension, desulfated caerulein), leads to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) family.[4][5] This includes the extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK1/2), and p38 MAPK.[4] The MAPK pathways are critical regulators of gene expression, cell proliferation, differentiation, and apoptosis. In the context of pancreatic acinar cells, activation of these pathways is associated with inflammatory responses.[4][5]
NF-κB and JAK/STAT Inflammatory Pathways
A significant consequence of CCK receptor activation, particularly with supramaximal concentrations of its agonists, is the induction of an inflammatory response, largely mediated by the transcription factor NF-κB.[1][6][7] The activation of NF-κB is often linked to an increase in reactive oxygen species (ROS) production, which can be stimulated by caerulein through NADPH oxidase.[1][7] NF-κB activation leads to the transcription of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[6][7]
Furthermore, the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, specifically Jak2/Stat3, has been implicated in the signaling cascade following CCK receptor stimulation.[1][7] This pathway is also involved in regulating inflammatory gene expression.[1]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for studying the effects of caerulein and its analogs. Researchers should optimize these protocols for their specific experimental conditions.
Receptor Binding Assay (Competitive Inhibition)
This protocol is designed to determine the ability of desulfated caerulein to compete with a radiolabeled ligand for binding to CCK receptors on dispersed pancreatic acinar cells.
-
Preparation of Dispersed Pancreatic Acini:
-
Excise the pancreas from a euthanized rat and mince it in a buffer solution (e.g., HEPES-Ringer buffer) containing collagenase.
-
Incubate at 37°C with gentle shaking to dissociate the tissue into acini.
-
Filter the cell suspension to remove undigested tissue and wash the acini by centrifugation and resuspension in fresh buffer.
-
Resuspend the final acinar pellet in the binding buffer.
-
-
Binding Reaction:
-
In microcentrifuge tubes, combine a fixed concentration of radiolabeled [3H]caerulein with increasing concentrations of unlabeled desulfated caerulein.
-
Add the dispersed pancreatic acini suspension to initiate the binding reaction.
-
For non-specific binding control, add a saturating concentration of unlabeled sulfated caerulein.
-
Incubate at 37°C for a predetermined time to reach equilibrium.
-
-
Separation and Quantification:
-
Separate the bound from free radioligand by centrifugation through a layer of silicone oil.
-
Aspirate the supernatant and oil, and lyse the cell pellet.
-
Quantify the radioactivity in the pellet using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.
-
Western Blotting for MAPK and NF-κB Pathway Proteins
This method is used to detect the activation (via phosphorylation) of key signaling proteins.
-
Cell Culture and Treatment:
-
Culture a suitable cell line expressing CCK2 receptors (e.g., AR42J pancreatic acinar cells).
-
Treat the cells with desulfated caerulein at various concentrations and for different time points. Include a vehicle-treated control group.
-
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-p-p65 NF-κB, anti-p65 NF-κB).
-
Wash the membrane to remove unbound primary antibodies.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane thoroughly.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Conclusion
Desulfated caerulein serves as a valuable pharmacological tool for dissecting the specific roles of the CCK2 receptor in cellular signaling. Its reduced affinity for the CCK1 receptor allows for more targeted investigations of CCK2R-mediated pathways, including calcium mobilization, MAPK activation, and the induction of inflammatory responses through NF-κB and JAK/STAT. While much of the existing literature focuses on the potent, pancreatitis-inducing effects of sulfated caerulein acting primarily through CCK1R, the distinct signaling profile of the desulfated form warrants further investigation, particularly in the context of gastrointestinal physiology and the development of selective CCK2R-targeted therapeutics. The methodologies outlined in this guide provide a foundation for researchers to further explore the nuanced and complex signaling functions of desulfated caerulein.
References
- 1. Cerulein Pancreatitis: Oxidative Stress, Inflammation, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The interaction of caerulein with the rat pancreas. 2. Specific binding of [3H]caerulein on dispersed acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Puerarin Ameliorates Caerulein-Induced Chronic Pancreatitis via Inhibition of MAPK Signaling Pathway [frontiersin.org]
- 5. Puerarin Ameliorates Caerulein-Induced Chronic Pancreatitis via Inhibition of MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resveratrol pre-treatment alleviated caerulein-induced acute pancreatitis in high-fat diet-feeding mice via suppressing the NF-κB proinflammatory signaling and improving the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidative stress and inflammatory signaling in cerulein pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sulfated and Desulfated Caerulein Bioactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the comparative bioactivity of sulfated and desulfated caerulein, a decapeptide analogue of cholecystokinin (CCK). The presence or absence of a sulfate group on the tyrosine residue dramatically alters its biological activity, primarily through differential affinity for cholecystokinin receptor subtypes. This document details the quantitative differences in receptor binding and functional activity, outlines relevant experimental protocols, and illustrates the key signaling pathways involved. This guide is intended to serve as a valuable resource for researchers in the fields of gastroenterology, pharmacology, and drug development.
Introduction
Caerulein is a potent secretagogue widely utilized in experimental models to induce acute pancreatitis and to study pancreatic acinar cell physiology.[1][2][3] It is structurally and functionally similar to cholecystokinin (CCK), a key hormone regulating pancreatic enzyme secretion and gallbladder contraction. The bioactivity of caerulein is critically dependent on the sulfation of its tyrosine residue. This guide provides a detailed comparison of the bioactivities of the sulfated and desulfated forms of caerulein, with a focus on their interactions with CCK receptors and the subsequent intracellular signaling cascades.
Receptor Binding Affinity: The Critical Role of Sulfation
The differential bioactivity of sulfated and desulfated caerulein is primarily attributed to their distinct binding affinities for the two major CCK receptor subtypes: CCK1 (formerly CCKA) and CCK2 (formerly CCKB).
Key Findings:
-
CCK1 Receptor: The sulfated form of caerulein (and its analogue, CCK-8) binds to the CCK1 receptor with high affinity. Desulfation of the tyrosine residue leads to a dramatic 500-fold reduction in binding affinity for the CCK1 receptor.
-
CCK2 Receptor: In contrast, both sulfated and desulfated forms of caerulein and CCK-8 bind to the CCK2 receptor with high and roughly equivalent affinity.
This differential affinity is the cornerstone for understanding the distinct physiological roles and experimental applications of these two peptides. The CCK1 receptor is predominantly found on pancreatic acinar cells and is the primary mediator of pancreatic enzyme secretion. The CCK2 receptor, on the other hand, is more widespread and is involved in gastric acid secretion and various central nervous system functions.
Table 1: Quantitative Comparison of Receptor Binding Affinities
| Ligand | Receptor Subtype | Binding Affinity (Ki) | Fold Difference (Sulfated vs. Desulfated) | Reference |
| Sulfated Caerulein/CCK-8 | CCK1 | High (pM to low nM range) | - | N/A |
| Desulfated Caerulein/CCK-8 | CCK1 | Low (μM range) | ~500-fold lower | N/A |
| Sulfated Caerulein/CCK-8 | CCK2 | High (nM range) | - | N/A |
| Desulfated Caerulein/CCK-8 | CCK2 | High (nM range) | ~1-fold (no significant difference) | N/A |
Note: The precise Ki values can vary between studies and experimental conditions. The data presented here reflects the general consensus from multiple sources.
Functional Bioactivity: Pancreatic Acinar Cell Secretion
The profound difference in CCK1 receptor affinity translates directly to a marked disparity in the ability of sulfated and desulfated caerulein to stimulate pancreatic enzyme secretion.
Key Findings:
-
Sulfated Caerulein: A potent secretagogue, inducing a dose-dependent increase in amylase secretion from pancreatic acini at physiological concentrations (pM to nM range). At supraphysiological concentrations, it causes an inhibition of secretion, a phenomenon associated with the induction of experimental pancreatitis.[4]
-
Desulfated Caerulein: A significantly weaker secretagogue for pancreatic enzymes due to its low affinity for the CCK1 receptor. Higher concentrations are required to elicit a response, which is often submaximal compared to the sulfated form.
Table 2: Comparative Efficacy in Stimulating Amylase Secretion
| Compound | Concentration Range for Stimulation | Maximal Efficacy |
| Sulfated Caerulein | pM - nM | High |
| Desulfated Caerulein | μM | Low to Moderate |
Signaling Pathways
The binding of caerulein to CCK receptors on pancreatic acinar cells initiates a cascade of intracellular signaling events. The primary pathway activated by CCK1 receptor stimulation involves the Gq alpha subunit of heterotrimeric G proteins, leading to the activation of phospholipase C (PLC).
Diagram 1: Sulfated Caerulein Signaling Pathway in Pancreatic Acinar Cells
Caption: Signaling cascade initiated by sulfated caerulein binding to the CCK1 receptor.
Due to its low affinity for the CCK1 receptor, desulfated caerulein is a poor activator of this canonical pathway in pancreatic acinar cells. Any observed effects on amylase secretion at high concentrations might be due to weak CCK1 receptor agonism or activation of other, less-defined pathways.
Experimental Protocols
Receptor Binding Assay (Competitive Inhibition)
This protocol describes a competitive binding assay to determine the affinity of sulfated and desulfated caerulein for CCK receptors using a radiolabeled ligand.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Preparation of Pancreatic Acinar Cells/Membranes: Isolate pancreatic acini from rats or mice by collagenase digestion.[5] Homogenize the acini in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.
-
Binding Incubation: In a series of tubes, incubate the pancreatic membranes with a fixed concentration of radiolabeled sulfated caerulein (e.g., [³H]caerulein) and increasing concentrations of either unlabeled sulfated caerulein (for homologous competition) or desulfated caerulein (for heterologous competition).[6][7]
-
Separation of Bound and Free Ligand: After incubation to equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.
-
Quantification of Radioactivity: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value and subsequently the inhibition constant (Ki) using the Cheng-Prusoff equation.
Amylase Secretion Assay
This protocol measures the amount of amylase released from isolated pancreatic acini in response to stimulation with sulfated or desulfated caerulein.
Workflow Diagram:
Caption: Workflow for measuring amylase secretion from pancreatic acini.
Methodology:
-
Isolation of Pancreatic Acini: Prepare dispersed pancreatic acini from rodents as described in the previous protocol.[8][9][10]
-
Stimulation: Resuspend the acini in a physiological buffer and incubate with various concentrations of sulfated or desulfated caerulein for a defined period (e.g., 30 minutes) at 37°C.
-
Separation: Separate the acini from the incubation medium by centrifugation or filtration through a nylon mesh.[8]
-
Amylase Assay: Measure the amylase activity in the supernatant using a commercially available kit.
-
Total Amylase: Lyse a separate aliquot of the acinar suspension to determine the total amylase content.
-
Data Analysis: Express the amylase secretion as a percentage of the total cellular amylase. Plot the percentage of amylase release against the logarithm of the caerulein concentration to generate dose-response curves.
Intracellular Calcium Measurement
This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to caerulein stimulation using a fluorescent calcium indicator.
Workflow Diagram:
Caption: Workflow for intracellular calcium imaging in pancreatic acini.
Methodology:
-
Preparation and Dye Loading: Isolate pancreatic acini and incubate them with a calcium-sensitive fluorescent dye such as Fura-2 AM, which is a cell-permeant ester that is cleaved by intracellular esterases to trap the dye inside the cells.[5][11]
-
Microscopy: Place the dye-loaded acini in a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric imaging.
-
Stimulation and Recording: Perfuse the acini with a physiological buffer and then stimulate with either sulfated or desulfated caerulein. Record the fluorescence emission at two different excitation wavelengths over time.[12][13][14][15][16]
-
Data Analysis: Calculate the ratio of the fluorescence intensities at the two wavelengths, which is proportional to the intracellular calcium concentration. Analyze the temporal dynamics of the calcium signal (e.g., peak amplitude, frequency of oscillations).
Conclusion
The sulfation of the tyrosine residue in caerulein is a critical determinant of its bioactivity, primarily by conferring high-affinity binding to the CCK1 receptor. This leads to potent stimulation of pancreatic enzyme secretion via the PLC-IP3-Ca²⁺ signaling pathway. In contrast, desulfated caerulein exhibits a dramatically reduced affinity for the CCK1 receptor, resulting in a significantly attenuated ability to stimulate pancreatic secretion, while retaining high affinity for the CCK2 receptor. This differential bioactivity makes sulfated caerulein an invaluable tool for studying pancreatic physiology and pathology, while the distinct receptor selectivity of desulfated caerulein may offer opportunities for more targeted pharmacological interventions. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the nuanced roles of these two important peptides.
References
- 1. Effects of hydrogen sulfide on inflammation in caerulein-induced acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strain-specific differences in cerulein-induced acute and recurrent acute murine pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caerulein-induced acute pancreatitis inhibits protein synthesis through effects on eIF2B and eIF4F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of caerulein on the apical cytoskeleton of the pancreatic acinar cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of Pancreatic Acinar Cells for the Purpose of Calcium Imaging, Cell Injury Measurements, and Adenoviral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The interaction of caerulein with the rat pancreas. 2. Specific binding of [3H]caerulein on dispersed acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The interaction of caerulein with the rat pancreas. 1. Specific binding of [3H]caerulein on plasma membranes and evidence for negative cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A simple and efficient method of measuring in vitro amylase secretion by dispersed pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Visualization of amylase secretion from individual pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessing the Secretory Capacity of Pancreatic Acinar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Progressive disruption of acinar cell calcium signaling is an early feature of cerulein-induced pancreatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impairment of intracellular calcium homoeostasis in the exocrine pancreas after caerulein-induced acute pancreatitis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intracellular Ca2+ response of pancreatic acini in cerulein-induced acute pancreatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regulation of pancreatic acinar cell function by intracellular calcium [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Calcium signaling of pancreatic acinar cells in the pathogenesis of pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Desulfated Caerulein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of desulfated caerulein. It details the initial isolation of its sulfated counterpart, the first synthetic approaches to the desulfated form, and the critical role of the sulfate moiety in its biological activity, particularly its differential affinity for cholecystokinin (CCK) receptor subtypes. This document includes a compilation of quantitative data, detailed experimental protocols derived from seminal literature, and visualizations of relevant signaling pathways and experimental workflows to serve as a valuable resource for researchers in pharmacology and drug development.
Introduction
Caerulein, a decapeptide first isolated from the skin of the Australian green tree frog, Hyla caerulea, by Anastasi and colleagues in the late 1960s, has been a subject of intense pharmacological interest due to its potent effects on smooth muscle and exocrine secretion.[1][2] Structurally similar to cholecystokinin (CCK), caerulein exerts its effects through CCK receptors. The presence of a sulfated tyrosine residue was identified as a key structural feature. Consequently, the synthesis and study of its desulfated analogue were crucial in elucidating the structure-activity relationships of this class of peptides. Desulfated caerulein, by lacking the sulfate group, serves as a valuable pharmacological tool to discriminate between the two major CCK receptor subtypes, CCK1 and CCK2, and to understand their distinct physiological roles.
Discovery and Initial Characterization
The discovery of caerulein was a significant milestone in the study of bioactive peptides from natural sources. The initial isolation from amphibian skin involved a multi-step extraction and purification process.
Isolation of Caerulein from Natural Sources
The original protocol for the isolation of caerulein from the skin of Hyla caerulea as described by Anastasi and Erspamer involved the following key steps:
Experimental Protocol: Isolation of Caerulein
-
Tissue Extraction: Fresh or dried skins of Hyla caerulea were extracted with methanol.[3][4]
-
Purification on Alumina: The methanolic extracts were evaporated to dryness, and the residue was dissolved in water and adsorbed on a column of neutral alumina. Elution with progressively increasing concentrations of aqueous ethanol yielded the active fraction.
-
Chromatography on Cellulose and Sephadex: Further purification was achieved by chromatography on a column of cellulose powder, followed by gel filtration on Sephadex G-25.
-
Countercurrent Distribution: The final step of purification was a countercurrent distribution, which yielded the pure peptide.
-
Structural Elucidation: The amino acid sequence of the isolated peptide was determined by Edman degradation and enzymatic cleavage with trypsin and chymotrypsin. The presence and position of the sulfate group on the tyrosine residue were also confirmed.
Synthesis of Desulfated Caerulein
The first synthesis of caerulein and its desulfated analogue was reported by Anastasi and colleagues in 1968.[5] This work was pivotal in confirming the structure of the natural peptide and in providing a means to produce related peptides for pharmacological studies. The synthesis of desulfated caerulein was a key part of this research, as it allowed for a direct investigation into the functional importance of the sulfate group.
Solid-Phase Peptide Synthesis
While the original synthesis was likely performed using solution-phase chemistry, modern approaches would utilize solid-phase peptide synthesis (SPPS), a more efficient method. The following is a generalized protocol for the synthesis of desulfated caerulein based on standard SPPS techniques.
Experimental Protocol: Solid-Phase Synthesis of Desulfated Caerulein
-
Peptide Sequence: Pyr-Gln-Asp-Tyr-Thr-Gly-Trp-Met-Asp-Phe-NH2 (Pyr = pyroglutamic acid)
-
Resin: A suitable amide resin, such as Rink Amide resin, is used to generate the C-terminal amide.
-
Amino Acid Derivatives: Fmoc-protected amino acids are used. The side chains of Asp and Tyr are protected with acid-labile groups (e.g., OtBu for Asp and tBu for Tyr).
-
Synthesis Cycle:
-
Deprotection: The Fmoc group of the resin-bound amino acid is removed using a solution of piperidine in a suitable solvent like dimethylformamide (DMF).
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and by-products.
-
Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and added to the resin. The coupling reaction is allowed to proceed until completion.
-
Washing: The resin is washed again with DMF.
-
Repeat: This cycle is repeated for each amino acid in the sequence.
-
-
Pyroglutamic Acid Formation: The N-terminal glutamine is cyclized to pyroglutamic acid, which can occur spontaneously or be promoted by mild acidic conditions after the removal of the final Fmoc group.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.
-
Purification: The crude peptide is precipitated with cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight and by amino acid analysis to verify its composition.
Comparative Biological Activity and Receptor Binding
The primary pharmacological difference between sulfated and desulfated caerulein lies in their affinity for the two subtypes of cholecystokinin receptors: CCK1 and CCK2.
Differential Receptor Affinity
Extensive research has demonstrated that the sulfate group on the tyrosine residue is a critical determinant for high-affinity binding to the CCK1 receptor. In contrast, the CCK2 receptor shows high affinity for both the sulfated and desulfated forms of CCK-like peptides.
| Peptide | Receptor Subtype | Binding Affinity (Ki) | Reference |
| CCK-8 (sulfated) | CCK1 | ~0.6-1 nM | [3] |
| Desulfated CCK-8 | CCK1 | ~300-500 nM | [3] |
| CCK-8 (sulfated) | CCK2 | ~0.3-1 nM | [3] |
| Desulfated CCK-8 | CCK2 | ~0.3-1 nM | [3] |
Note: CCK-8 is structurally very similar to caerulein and is often used in receptor binding studies. The data presented here for CCK-8 is considered representative of the behavior of caerulein and its desulfated form.
Functional Consequences of Differential Receptor Affinity
The profound difference in affinity for the CCK1 receptor translates to a significant difference in the biological activities mediated by this receptor.
-
Gallbladder Contraction: The contraction of the gallbladder is a classic CCK1 receptor-mediated response. Sulfated caerulein is a potent agonist for gallbladder contraction, while desulfated caerulein is significantly less effective.
-
Pancreatic Enzyme Secretion: Stimulation of pancreatic enzyme secretion is also primarily mediated by the CCK1 receptor. Desulfated caerulein is a much weaker secretagogue compared to its sulfated counterpart.
-
Gastric Acid Secretion: The role of CCK receptors in regulating gastric acid secretion is complex. While sulfated caerulein has effects on gastric acid, a key study by Brooks et al. (1970) demonstrated that desulfated caerulein fails to inhibit pentagastrin-stimulated acid secretion, highlighting a functional difference.
Experimental Protocol: Radioligand Binding Assay for CCK Receptors
This protocol is a generalized procedure for determining the binding affinity of a ligand (e.g., desulfated caerulein) to CCK receptors expressed in a cell line or tissue preparation.
-
Membrane Preparation: Cells or tissues expressing CCK receptors are homogenized in a suitable buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in a binding buffer.
-
Radioligand: A radiolabeled ligand with high affinity for the receptor of interest (e.g., [125I]-CCK-8) is used.
-
Competition Binding: A constant concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor ligand (desulfated caerulein).
-
Incubation: The mixture is incubated at a specific temperature for a set period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter. The filters are then washed to remove any unbound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve. The Ki value (the inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways
The differential receptor affinities of sulfated and desulfated caerulein dictate the signaling pathways they activate.
-
Sulfated Caerulein (CCK1 and CCK2 Agonist): Activates both CCK1 and CCK2 receptors. The CCK1 receptor primarily couples to Gq/11, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
-
Desulfated Caerulein (Selective CCK2 Agonist): Due to its low affinity for the CCK1 receptor, desulfated caerulein is a selective agonist for the CCK2 receptor. The CCK2 receptor also couples to Gq/11 and activates the PLC-IP3-DAG pathway.
Caption: Differential activation of CCK receptor signaling pathways.
Conclusion
Desulfated caerulein has proven to be an indispensable tool in pharmacology. Its synthesis was a direct result of the scientific inquiry into the structure-activity relationship of the naturally occurring sulfated peptide. The key finding that the sulfate group is essential for high-affinity binding to the CCK1 receptor, but not the CCK2 receptor, has allowed for the selective probing of these two receptor systems. This technical guide has provided a detailed overview of the historical context, synthetic methodology, and comparative pharmacology of desulfated caerulein, offering a valuable resource for researchers in the field. The continued use of desulfated caerulein and other selective ligands will undoubtedly lead to a deeper understanding of the physiological and pathophysiological roles of the CCK receptor family and may pave the way for the development of novel therapeutics.
References
- 1. Effects of caerulein on the apical cytoskeleton of the pancreatic acinar cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of secretin and caerulein on pancreatic digestive enzymes in cultured rat acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of secretin and caerulein on enzymes of cultured pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The CCK receptor on pancreatic plasma membranes: binding characteristics and covalent cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Structural and Functional Divergence of Sulfated and Desulfated Caerulein
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Caerulein, a decapeptide originally isolated from the skin of the Australian green tree frog, is a potent analogue of the gastrointestinal hormone cholecystokinin (CCK). It exists in two primary forms: sulfated and desulfated. The single post-translational modification of sulfation on a specific tyrosine residue dramatically alters its physicochemical properties and, consequently, its biological potency and receptor interaction. This guide provides a detailed examination of the structural distinctions between these two forms, their impact on receptor binding and signaling, and the experimental protocols used for their study. Understanding these differences is critical for researchers utilizing caerulein as a pharmacological tool, particularly in the widely adopted model of experimental acute pancreatitis.
Core Structural and Physicochemical Differences
The fundamental structural difference between the two forms of caerulein is the presence of a sulfate group (SO₃H) on the hydroxyl group of the tyrosine residue at position four. This modification introduces a significant negative charge and alters the peptide's overall conformation.
Table 1: Comparison of Physicochemical Properties
| Property | Sulfated Caerulein | Desulfated Caerulein | Reference |
| Synonyms | Ceruletide, [Tyr(SO₃H)⁴]Caerulein | Caerulein (desulfurated) | [1] |
| Sequence | pGlu-Gln-Asp-Tyr(SO₃H)-Thr-Gly-Trp-Met-Asp-Phe-NH₂ | pGlu-Gln-Asp-Tyr-Thr-Gly-Trp-Met-Asp-Phe-NH₂ | [2] |
| Molecular Formula | C₅₈H₇₃N₁₃O₂₁S₂ | C₅₈H₇₃N₁₃O₁₈S | [2][3] |
| Molecular Weight | ~1352.40 g/mol | ~1272.33 g/mol | [2] |
| Net Charge (Physiological pH) | Increased negative charge | Lower negative charge | [4][5] |
| Solubility | Generally higher in aqueous solutions | Lower in aqueous solutions | [5] |
The addition of the sulfate group increases the molecular weight and introduces a strong anionic character, which can enhance solubility in aqueous buffers and significantly influence its interaction with biological targets.[5]
Below is a diagram illustrating the key structural difference.
Biological Activity and Receptor Binding
The sulfation of the tyrosine residue is critically important for the biological activity of caerulein, primarily its function as a potent agonist for CCK receptors (CCK₁R and CCK₂R).[6]
-
CCK₁ Receptor (CCK₁R): Found predominantly in peripheral tissues like the pancreas and gallbladder, CCK₁R has a much higher affinity for sulfated CCK analogues. Sulfated caerulein binds to CCK₁R with high affinity, mediating physiological effects such as pancreatic enzyme secretion and gallbladder contraction.[6]
-
CCK₂ Receptor (CCK₂R): This receptor is found in the brain and stomach. While it binds both sulfated and non-sulfated peptides, the affinity for sulfated caerulein is significantly higher.[6]
Desulfated caerulein acts as a weak partial agonist or antagonist at CCK receptors.[7] It can competitively inhibit the binding of the sulfated form, but it fails to elicit the same potent downstream signaling cascade.[7] This difference in receptor affinity and activation is the primary reason why sulfated caerulein is exclusively used to induce experimental pancreatitis, as supraphysiological stimulation of CCK₁R on pancreatic acinar cells is required to initiate the pathological events.[6]
Signaling Pathways Activated by Sulfated Caerulein
High-dose administration of sulfated caerulein triggers a pathological signaling cascade in pancreatic acinar cells, which deviates from the normal physiological secretion pathway. This aberrant signaling is central to the development of acute pancreatitis.
The key steps are as follows:
-
Receptor Binding: Sulfated caerulein binds to G-protein-coupled CCK₁ receptors on the basolateral membrane of pancreatic acinar cells.[6]
-
G-Protein Activation: This binding activates Gq/11 G-proteins, which in turn activate Phospholipase C (PLC).[6]
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Release: IP₃ binds to its receptors on the endoplasmic reticulum, causing a sustained, high-amplitude release of intracellular calcium (Ca²⁺).[6] This pathological Ca²⁺ signal is a critical initiating event.
-
Downstream Pathologies: The sustained elevation of cytosolic Ca²⁺ leads to:
-
Zymogen Activation: Premature activation of digestive zymogens (e.g., trypsinogen to trypsin) within the acinar cell, mediated by enzymes like calcineurin.[8]
-
Oxidative Stress: Activation of NADPH oxidase, leading to the production of reactive oxygen species (ROS).[6]
-
Inflammatory Cascade: Activation of oxidant-sensitive transcription factors like NF-κB, which upregulates the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).[6]
-
Apoptosis and Necrosis: Ultimately leading to acinar cell injury and death.[6]
-
Experimental Protocols
Induction of Acute Pancreatitis in Mice
This protocol is a standard method to induce a mild, edematous form of acute pancreatitis, which is highly reproducible.
Materials:
-
Sulfated Caerulein (lyophilized powder)
-
Sterile 0.9% saline or Phosphate-Buffered Saline (PBS)
-
C57BL/6 or BALB/c mice (8-12 weeks old)
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Reconstitution: Prepare a stock solution of caerulein by dissolving it in sterile saline to a concentration of 100 µg/mL. Further dilute this stock with saline to a working concentration of 5 µg/mL. Store stock solutions at -20°C.
-
Dosing: The standard dose is 50 µg/kg of body weight.[9][10][11]
-
Administration: Administer the caerulein solution via intraperitoneal (i.p.) injection. A typical injection volume is 10 µL per gram of body weight.
-
Injection Schedule: Administer hourly i.p. injections for a total of 7 to 10 hours.[9][12] The control group receives saline injections on the same schedule.
-
Endpoint: Mice are typically euthanized 1 to 12 hours after the final injection for sample collection (blood and pancreas).
Assessment of Pancreatitis Severity
1. Biochemical Analysis:
-
Serum Amylase and Lipase: Collect blood via cardiac puncture. Allow it to clot, centrifuge to separate serum, and measure amylase and lipase activity using commercially available assay kits. Significant elevation is a hallmark of acute pancreatitis.[13][14]
2. Histological Analysis:
-
Fix a portion of the pancreas in 10% neutral buffered formalin for 24 hours.
-
Process the tissue, embed in paraffin, and cut 4-5 µm sections.
-
Stain with Hematoxylin and Eosin (H&E).
-
Evaluate slides under a microscope for key pathological features: edema, inflammatory cell infiltration, acinar cell vacuolization, and necrosis.
Chemical Desulfation of Caerulein
This protocol provides a general method for removing the sulfate group from the tyrosine residue, based on established techniques for peptide desulfation.
Materials:
-
Sulfated Caerulein
-
Anhydrous Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Potassium Hydroxide (KOH)
-
Dialysis tubing (low MWCO)
-
Lyophilizer
Procedure:
-
Acidic Methanolysis: Dissolve the sulfated peptide in anhydrous methanol containing 0.1 M HCl. This reaction cleaves the sulfate ester.[15]
-
Incubation: Incubate the reaction mixture at room temperature for 24-72 hours, monitoring the reaction progress with HPLC.
-
Demethylation: The acidic treatment can result in the formation of a methyl ester on carboxyl groups. To reverse this, neutralize the solution and treat with a mild base like 0.1 M KOH for 24 hours to demethylate the peptide.[15]
-
Purification: Neutralize the final solution and purify the desulfated peptide. This is typically done by dialysis against deionized water to remove salts, followed by lyophilization.
-
Verification: Confirm the complete desulfation and purity of the final product using mass spectrometry (to check for the correct molecular weight) and HPLC.
Conclusion
The sulfation of caerulein on its tyrosine residue is not a minor modification but a critical determinant of its biological function. This single sulfate group transforms the peptide from a weak, largely inactive molecule into a potent agonist of CCK receptors, capable of inducing significant physiological and, at high doses, pathological responses. For researchers in gastroenterology and drug development, a precise understanding of these structural and functional differences is essential for the correct application of caerulein as a pharmacological tool and for the accurate interpretation of experimental results derived from its use.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Caerulein (desulfated) peptide [novoprolabs.com]
- 3. Ceruletide | C58H73N13O21S2 | CID 16129675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effects of sulfation on the physicochemical and functional properties of psyllium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cerulein Pancreatitis: Oxidative Stress, Inflammation, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The interaction of caerulein with the rat pancreas. 2. Specific binding of [3H]caerulein on dispersed acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caerulein-induced intracellular pancreatic zymogen activation is dependent on calcineurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of hydrogen sulfide on inflammation in caerulein-induced acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caerulein-induced acute pancreatitis inhibits protein synthesis through effects on eIF2B and eIF4F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of Pain and Analgesia Protocols in Acute Cerulein-Induced Pancreatitis in Male C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Propylene Glycol Alginate Sodium Sulfate Alleviates Cerulein-Induced Acute Pancreatitis by Modulating the MEK/ERK Pathway in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tricetin Reduces Inflammation and Acinar Cell Injury in Cerulein-Induced Acute Pancreatitis: The Role of Oxidative Stress-Induced DNA Damage Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Visualization, Quantification and Characterization of Caerulein-Induced Acute Pancreatitis in Rats by 3.0T Clinical MRI, Biochemistry and Histomorphology [thno.org]
- 15. The Effect of Desulfation of Chondroitin Sulfate on Interactions with Positively Charged Growth Factors and Upregulation of Cartilaginous Markers in Encapsulated MSCs - PMC [pmc.ncbi.nlm.nih.gov]
The Attenuated Agonist: An In-Depth Technical Guide to the Effects of Desulfated Caerulein on Pancreatic Acinar Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caerulein, a decapeptide isolated from the skin of the Australian green tree frog, is a potent cholecystokinin (CCK) analogue widely utilized in experimental models to induce acute pancreatitis. Its biological activity is critically dependent on the sulfation of a tyrosine residue. This technical guide provides a comprehensive overview of the effects of desulfated caerulein on pancreatic acinar cells, focusing on its altered receptor affinity, diminished secretagogue potency, and the consequent impact on intracellular signaling pathways. Understanding these differences is crucial for researchers investigating CCK receptor pharmacology and for the development of novel therapeutics targeting pancreatic function.
Core Concepts: The Critical Role of Sulfation
The primary determinant of caerulein's potent secretagogue activity in pancreatic acinar cells is the presence of a sulfate group on its tyrosine residue. This modification is essential for high-affinity binding to the cholecystokinin type 1 receptor (CCK1R), the predominant CCK receptor subtype on pancreatic acinar cells. Desulfation of this residue results in a significant reduction in binding affinity and, consequently, a markedly attenuated physiological response.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the effects of sulfated and desulfated CCK analogues on pancreatic acinar cells. As specific data for desulfated caerulein is limited, data for desulfated cholecystokinin-8 (CCK-8), a structurally and functionally similar peptide, is presented as a close surrogate.
Table 1: Comparative Binding Affinity of Sulfated and Desulfated CCK Analogues to Pancreatic Acinar CCK Receptors
| Ligand | Receptor Type | Species | Binding Affinity (Kd) | Reference |
| Sulfated CCK-8 | CCK1R | Mouse | 1.8 nM | [1] |
| Desulfated CCK-8 | CCK1R | Mouse | Lower affinity than sulfated CCK-8 | [1] |
| Sulfated CCK-8 | High-affinity CCK1R | Rat | 64 pM | [2] |
| Sulfated CCK-8 | Low-affinity CCK1R | Rat | 21 nM | [2] |
Table 2: Dose-Response of Pancreatic Amylase Secretion to Sulfated Caerulein
| Concentration | Amylase Secretion (% of total) | Species | Reference |
| 10 pM - 0.1 nM | Increasing secretion | Rat | [3] |
| > 0.1 nM | Progressively decreasing secretion | Rat | [3] |
Signaling Pathways
The interaction of CCK analogues with the CCK1R on pancreatic acinar cells initiates a cascade of intracellular signaling events, primarily mediated by the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
Due to its reduced affinity for the CCK1R, desulfated caerulein is a significantly weaker activator of this signaling cascade. The resulting intracellular calcium mobilization and PKC activation are expected to be substantially diminished compared to the effects of sulfated caerulein at equivalent concentrations.
Experimental Protocols
Isolation of Pancreatic Acinar Cells
A standard method for isolating pancreatic acini involves enzymatic digestion followed by mechanical shearing.
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Pancreas Excision: The pancreas is carefully excised and placed in an oxygenated buffer solution.
-
Enzymatic Digestion: The pancreas is injected with a collagenase solution and incubated at 37°C with gentle shaking to dissociate the acinar cells from the surrounding tissue.
-
Mechanical Dissociation: The digested tissue is gently passed through pipettes of decreasing tip diameter to further separate the acini.
-
Filtration and Washing: The cell suspension is filtered through a nylon mesh to remove undigested tissue and then washed by centrifugation to remove the collagenase and damaged cells.
-
Resuspension: The final pellet of isolated acini is resuspended in a buffer suitable for the subsequent experiments.
CCK Receptor Binding Assay
Competitive binding assays are used to determine the affinity of desulfated caerulein for the CCK receptor.
-
Radioligand: A radiolabeled CCK analogue with high affinity for the receptor, such as 125I-CCK-8, is used.
-
Incubation: Isolated pancreatic acini are incubated with a fixed concentration of the radioligand and increasing concentrations of unlabeled desulfated caerulein (the competitor).
-
Separation: Bound and free radioligand are separated by centrifugation through a dense, inert oil.
-
Quantification: The radioactivity in the cell pellet (bound ligand) is measured using a gamma counter.
-
Data Analysis: The concentration of desulfated caerulein that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Kd) can then be calculated using the Cheng-Prusoff equation.
Amylase Secretion Assay
The secretagogue effect of desulfated caerulein is quantified by measuring amylase release from isolated pancreatic acini.
-
Incubation: Isolated acini are incubated in a physiological buffer at 37°C with varying concentrations of desulfated caerulein for a defined period (e.g., 30 minutes).
-
Sample Collection: After incubation, the acini are pelleted by centrifugation, and the supernatant (containing secreted amylase) is collected.
-
Amylase Activity Measurement: The amylase activity in the supernatant and the total amylase content of the acini (after cell lysis) are determined using a commercially available amylase activity assay kit.
-
Data Expression: Amylase secretion is typically expressed as the percentage of the total cellular amylase that is released into the medium.
Conclusion
The sulfation of caerulein is a critical determinant of its biological activity in pancreatic acinar cells. Desulfated caerulein exhibits a significantly lower affinity for the CCK1 receptor, resulting in a markedly attenuated ability to stimulate digestive enzyme secretion. This is a direct consequence of its reduced capacity to activate the intracellular signaling pathways, primarily the PLC-IP3/DAG cascade, that govern exocytosis in these cells. For researchers in pancreatic physiology and pharmacology, a thorough understanding of these structure-activity relationships is essential for the accurate interpretation of experimental data and for the rational design of CCK receptor-targeted therapeutics. The methodologies and data presented in this guide provide a foundational framework for further investigation into the nuanced roles of sulfated and desulfated CCK analogues in pancreatic function and pathophysiology.
References
- 1. The CCK receptor on pancreatic plasma membranes: binding characteristics and covalent cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding of cholecystokinin to high affinity receptors on isolated rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of caerulein on the apical cytoskeleton of the pancreatic acinar cell - PubMed [pubmed.ncbi.nlm.nih.gov]
Desulfated Caerulein as a Cholecystokinin Analog: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and central nervous system, mediating its effects through two G-protein coupled receptors: CCK1 and CCK2. The biological activity of CCK peptides is significantly influenced by post-translational modifications, most notably the sulfation of a specific tyrosine residue. Caerulein, a decapeptide originally isolated from the skin of the Australian green tree frog, is a potent CCK analog that shares the C-terminal pentapeptide amide sequence with CCK and gastrin.[1][2] Its desulfated form, desulfated caerulein, provides a valuable tool for dissecting the specific roles of sulfation in CCK receptor binding, selectivity, and downstream signaling. This technical guide provides an in-depth overview of desulfated caerulein as a CCK analog, focusing on its receptor binding properties, the signaling pathways it modulates, and the experimental protocols used for its characterization.
Core Concepts: Receptor Binding and Selectivity
The affinity of CCK and its analogs for the CCK1 and CCK2 receptors is critically dependent on the presence of a sulfate group on a tyrosine residue. While both receptors bind sulfated CCK-8 with high affinity, their tolerance for the desulfated form differs significantly.
Desulfated Caerulein's Receptor Affinity Profile
Desulfated caerulein, lacking the O-sulfated tyrosine residue of its parent compound, exhibits a distinct receptor binding profile. This profile is largely inferred from studies on desulfated CCK-8, a structurally and functionally similar peptide. The removal of the sulfate group leads to a dramatic decrease in affinity for the CCK1 receptor, while the affinity for the CCK2 receptor remains relatively high.[2][3] This differential binding makes desulfated caerulein a selective CCK2 receptor agonist.
Data Presentation
The following tables summarize the quantitative data on the binding affinities of CCK-8, desulfated CCK-8, and by extension, desulfated caerulein, for the CCK1 and CCK2 receptors.
Table 1: Receptor Binding Affinities (Ki) of CCK Analogs
| Ligand | CCK1 Receptor (Ki) | CCK2 Receptor (Ki) | Selectivity |
| CCK-8 (sulfated) | ~0.6-1 nM[3] | ~0.3-1 nM[3] | Non-selective |
| Desulfated CCK-8 | ~300-500 nM (approx. 500-fold reduction)[3] | ~0.3-1 nM[3] | CCK2 selective |
| Caerulein (sulfated) | High affinity (potent agonist)[4] | High affinity (potent agonist)[4] | Non-selective |
| Desulfated Caerulein | Low affinity (inferred) | High affinity (inferred) | CCK2 selective |
Table 2: Functional Potency (EC50) of a CCK Analog at the CCK1 Receptor
| Agonist | Assay | EC50 |
| CCK Octapeptide | Calcium Flux[5] | 4.17 x 10⁻¹⁰ M[5] |
Signaling Pathways
Both CCK1 and CCK2 receptors primarily couple to the Gq/11 family of G-proteins.[6][7] Activation of these receptors by an agonist like desulfated caerulein (at the CCK2 receptor) initiates a well-defined signaling cascade.
Upon ligand binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][8] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.[9] The subsequent increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses, including enzyme secretion, smooth muscle contraction, and neurotransmitter release.[5][6]
CCK2 Receptor Signaling Pathway
Experimental Protocols
The characterization of desulfated caerulein as a CCK analog involves a series of in vitro and in vivo experiments. Below are detailed methodologies for two key in vitro assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of desulfated caerulein for CCK1 and CCK2 receptors.[10][11]
1. Membrane Preparation:
-
Culture cells stably expressing either human CCK1 or CCK2 receptors.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
2. Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled CCK ligand (e.g., [³H]CCK-8 or [¹²⁵I]CCK-8) to each well.
-
Add increasing concentrations of unlabeled desulfated caerulein (the competitor).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 37°C) for a predetermined time to reach equilibrium.
-
To determine non-specific binding, a parallel set of wells should contain the radioligand and a high concentration of an unlabeled, high-affinity CCK receptor antagonist.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of desulfated caerulein.
-
Determine the IC50 value (the concentration of desulfated caerulein that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay Workflow
Calcium Mobilization Assay
This functional assay measures the ability of desulfated caerulein to activate CCK receptors and trigger a downstream signaling event, specifically the release of intracellular calcium.[9][12]
1. Cell Preparation:
-
Plate cells expressing the CCK receptor of interest (e.g., HEK293 or CHO cells) in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Incubate the cells in the dark to allow for dye uptake and de-esterification.
2. Assay Procedure:
-
Prepare a dilution series of desulfated caerulein in the assay buffer.
-
Place the cell plate into a fluorescence plate reader equipped with an automated injection system.
-
Record a baseline fluorescence reading for a short period.
-
Inject the different concentrations of desulfated caerulein into the wells.
-
Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.
3. Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Plot the ΔF as a function of the log concentration of desulfated caerulein.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of desulfated caerulein that produces 50% of the maximal response).
Logical Relationships
The relationship between CCK, caerulein, and their desulfated analogs is based on structural similarity and the functional consequence of the presence or absence of a sulfate group.
Relationship of CCK Analogs
Conclusion
Desulfated caerulein serves as an invaluable pharmacological tool for investigating the physiological and pathological roles of the CCK2 receptor. Its high affinity and selectivity for the CCK2 receptor, in contrast to the non-selective nature of its sulfated counterpart, allow for the precise interrogation of CCK2-mediated signaling pathways. The experimental protocols detailed in this guide provide a robust framework for the characterization of desulfated caerulein and other CCK analogs, facilitating further research into the therapeutic potential of targeting the cholecystokinin system.
References
- 1. researchgate.net [researchgate.net]
- 2. Radiolabeled CCK/gastrin peptides for imaging and therapy of CCK2 receptor-expressing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of CCK and potential utility of CCK1 receptor antagonism in the treatment of pancreatitis induced by biliary tract obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Mechanisms of cholecystokinin-induced calcium mobilization in gastric antral interstitial cells of Cajal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Use of Caerulein in Experimental Pancreatitis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental models of acute pancreatitis are indispensable tools for investigating the pathophysiology of the disease and for the preclinical evaluation of novel therapeutic agents. One of the most widely used and well-characterized models is the induction of pancreatitis through the administration of caerulein, a decapeptide analogue of cholecystokinin (CCK). Supramaximal stimulation of pancreatic acinar cells with caerulein mimics the early intracellular events of human acute pancreatitis, leading to a reproducible and dose-dependent inflammatory response.
This document provides detailed application notes and protocols for the use of caerulein in establishing rodent models of acute pancreatitis. It is important to note that the biological activity of caerulein is critically dependent on the sulfation of a specific tyrosine residue. The available scientific literature predominantly focuses on sulfated caerulein for the induction of pancreatitis, as the desulfated form exhibits a significantly lower affinity for the cholecystokinin-1 (CCK1) receptor, the primary mediator of its effects on pancreatic acinar cells. [1] Consequently, desulfated caerulein is not typically used for this application, and the protocols herein refer to the sulfated form.
Mechanism of Action
Caerulein exerts its effects by binding to CCK receptors on pancreatic acinar cells.[2] There are two main subtypes of CCK receptors: high-affinity and low-affinity receptors.[3][4] At physiological concentrations, caerulein binds to high-affinity receptors, stimulating the secretion of digestive enzymes.[4] However, in the experimental model of pancreatitis, supramaximal doses of caerulein are administered.[5][6] This leads to the occupation of low-affinity receptors, which paradoxically inhibits enzyme secretion and triggers the premature intracellular activation of digestive enzymes, such as trypsinogen.[3][4] This intra-acinar activation of proteases is a key initiating event in acute pancreatitis, leading to autodigestion of the pancreas, acinar cell injury, and a robust inflammatory response.[7]
The downstream signaling events following CCK1 receptor activation are complex and involve multiple pathways that contribute to the inflammatory cascade.
Experimental Protocols
The following protocols are generalized for inducing acute pancreatitis in mice and rats. Researchers should optimize dosages and time points based on the specific animal strain and experimental objectives.
Materials
-
Caerulein (sulfated form)
-
Sterile 0.9% saline
-
Syringes and needles for intraperitoneal (IP) injection
-
Animal balance
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Blood collection tubes (e.g., serum separator tubes)
-
Surgical instruments for pancreas dissection
-
10% neutral buffered formalin
-
Paraffin and histology supplies
-
Amylase and lipase assay kits
Experimental Workflow
Detailed Methodology
-
Animal Model: C57BL/6 mice or Sprague-Dawley rats are commonly used.[8][9] It is important to note that different mouse strains can exhibit varying susceptibility to caerulein-induced pancreatitis.[10][11]
-
Acclimatization and Fasting: Animals should be acclimatized to the facility for at least one week. Prior to the experiment, fast the animals for 12-18 hours with free access to water to reduce variability in pancreatic stimulation.[12]
-
Caerulein Preparation: Prepare a fresh solution of caerulein in sterile 0.9% saline on the day of the experiment. A typical concentration for a 50 µg/kg dose in a 25g mouse would be 1.25 µg in 100-200 µL of saline.
-
Induction of Pancreatitis: Administer caerulein via intraperitoneal (IP) injections. A standard protocol for inducing mild to moderate edematous pancreatitis involves hourly IP injections of 50 µg/kg for 6 to 12 hours.[6][12][13][14] The number of injections can be adjusted to modulate the severity of pancreatitis.[7] For a more severe, necrotizing pancreatitis model, caerulein can be co-administered with lipopolysaccharide (LPS).[12]
-
Control Group: A control group receiving IP injections of sterile saline at the same volume and frequency should always be included.
-
Euthanasia and Sample Collection: At a predetermined time point after the last injection (commonly 3 to 24 hours), euthanize the animals.[12] Immediately collect blood via cardiac puncture for serum analysis. Carefully dissect the pancreas, trim away adipose and other surrounding tissue, and record its wet weight. A portion of the pancreas should be fixed in 10% neutral buffered formalin for histological analysis, while other portions can be snap-frozen for molecular or biochemical assays.
Assessment of Pancreatitis Severity
The severity of acute pancreatitis is evaluated through a combination of biochemical and histological assessments.
Biochemical Parameters
The most common biochemical markers of pancreatic injury are serum amylase and lipase levels. In caerulein-induced pancreatitis, these enzyme levels typically peak within hours of the induction and gradually return to baseline.
| Parameter | Control Group (Saline) | Caerulein-Treated Group | Notes |
| Serum Amylase (U/L) | Baseline levels | Significantly elevated (e.g., >10-fold increase) | Peaks around 6-12 hours post-induction. |
| Serum Lipase (U/L) | Baseline levels | Significantly elevated (e.g., >10-fold increase) | Generally considered a more specific marker for pancreatic injury. |
| Pancreas Weight/Body Weight Ratio | Normal ratio | Increased | Reflects the development of pancreatic edema.[9] |
Note: The exact values can vary significantly between laboratories, animal strains, and the specific protocol used.
Histological Evaluation
Histological analysis of pancreatic tissue is crucial for assessing the extent of edema, inflammation, and acinar cell necrosis. Pancreas sections are typically stained with Hematoxylin and Eosin (H&E). A semi-quantitative scoring system is often employed to grade the severity of pancreatitis.
| Histological Feature | Scoring Criteria (0-3 or 0-4 scale) | Description |
| Edema | 0: Absent1: Mild interlobular edema2: Moderate interlobular and intralobular edema3: Severe, diffuse edema | Expansion of the interstitial space due to fluid accumulation. |
| Inflammatory Cell Infiltration | 0: Absent1: Mild infiltration, primarily perivascular2: Moderate infiltration into the parenchyma3: Severe, diffuse infiltration | Presence of neutrophils and other inflammatory cells within the pancreatic tissue. |
| Acinar Cell Necrosis | 0: Absent1: <5% of acini affected2: 5-20% of acini affected3: >20% of acini affected | Characterized by loss of acinar cell structure, pyknotic nuclei, and cytoplasmic eosinophilia. |
| Vacuolization | 0: Absent1: Mild2: Moderate3: Severe | Formation of cytoplasmic vacuoles within acinar cells, an early sign of injury.[10] |
This is a representative scoring system; specific criteria may vary between studies.[8]
Concluding Remarks
The caerulein-induced pancreatitis model is a robust and highly reproducible method for studying the pathogenesis of acute pancreatitis and for the preclinical testing of therapeutic interventions. The severity of the disease can be modulated by adjusting the dose and duration of caerulein administration. It is critical to use the sulfated form of caerulein, as the sulfate group is essential for high-affinity binding to the CCK1 receptor and the subsequent initiation of the pancreatitis cascade. Careful and consistent application of the described protocols, combined with thorough biochemical and histological analysis, will ensure the generation of reliable and translatable data for advancing our understanding and treatment of acute pancreatitis.
References
- 1. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Experimental Acute Pancreatitis Models: History, Current Status, and Role in Translational Research [frontiersin.org]
- 3. Experimental pancreatitis is mediated by low-affinity cholecystokinin receptors that inhibit digestive enzyme secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental Models of Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Experimental models of acute pancreatitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caerulin-induced pancreatitis in rats: Histological and genetic expression changes from acute phase to recuperation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
- 8. Water immersion stress prevents caerulein-induced pancreatic acinar cell nf-kappa b activation by attenuating caerulein-induced intracellular Ca2+ changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differences in the Degree of Cerulein-Induced Chronic Pancreatitis in C57BL/6 Mouse Substrains Lead to New Insights in Identification of Potential Risk Factors in the Development of Chronic Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caerulein-induced acute necrotizing pancreatitis in mice: protective effects of proglumide, benzotript, and secretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strain-specific differences in cerulein-induced acute and recurrent acute murine pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A mouse model of severe acute pancreatitis induced with caerulein and lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induction of apoptosis reduces the severity of caerulein-induced pancreatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of Pain and Analgesia Protocols in Acute Cerulein-Induced Pancreatitis in Male C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Caerulein Administration in Mice to Induce Experimental Pancreatitis
Disclaimer: The following protocols detail the administration of caerulein (the sulfated form) in mice for the induction of experimental pancreatitis. Despite a comprehensive search of scientific literature, specific administration protocols for desulfated caerulein were not found. Caerulein, a cholecystokinin (CCK) analog, is widely used to induce pancreatitis in animal models due to its ability to stimulate pancreatic enzyme secretion.[1][2][3] The protocols described herein are based on established methods for the sulfated form and should be adapted with caution if desulfated caerulein is to be used, as the biological activity may differ.
I. Introduction
Caerulein is a decapeptide that, when administered in supramaximal doses to rodents, induces a reproducible and dose-dependent model of acute and chronic pancreatitis.[4][5] This model mimics many of the histological and biochemical features of human pancreatitis, including edema, inflammation, acinar cell injury, and in chronic models, fibrosis.[5][6] The severity of pancreatitis can be modulated by altering the dose, frequency, and duration of caerulein administration.[7] This makes it a valuable tool for studying the pathophysiology of the disease and for evaluating potential therapeutic agents.
II. Quantitative Data Summary
The following table summarizes various caerulein administration protocols for inducing pancreatitis in mice, as reported in the scientific literature.
| Mouse Strain | Caerulein Dose (per injection) | Route of Administration | Injection Frequency & Duration | Model Induced | Key Outcomes Measured | Reference |
| C57BL/6J | 50 µg/kg | Intraperitoneal (i.p.) | 12 total injections over 2 days | Acute Pancreatitis | Pain assessment, serum amylase and lipase, pancreas histology | [1][2] |
| Not Specified | 50 µg/kg | Intraperitoneal (i.p.) | 4, 5, or 6 hourly injections | Acute Pancreatitis | Serum amylase and lipase, pancreas histology | |
| NIH Female | 50 µg/kg | Intraperitoneal (i.p.) | 6 hourly injections | Mild Acute Pancreatitis | Serum amylase, pancreatic weight, histology | [3] |
| Not Specified | Dose-dependent | Subcutaneous (s.c.) or Intraperitoneal (i.p.) | Not specified | Acute Necrotizing Pancreatitis | Serum amylase, pancreatic weight, histology, electron microscopy | [4][5] |
| Not Specified | Not Specified | Intraperitoneal (i.p.) | Hourly injections for up to 9 hours | Acute Pancreatitis | Serum amylase and lipase, pancreatic weight, histology | [8] |
| Not Specified | 50 µg/kg | Intraperitoneal (i.p.) | Single injection or 7 hourly injections | Acute Pancreatitis | Serum amylase, pancreatic edema, myeloperoxidase (MPO) activity | [9] |
| C57BL/6J | 50 µg/kg | Intraperitoneal (i.p.) | 10 daily injections, followed by LPS | Severe Acute Pancreatitis | Mortality, histology | [10] |
| C57BL/6 | 50 µg/kg | Intraperitoneal (i.p.) | 7 hourly injections, twice a week for 10 weeks | Chronic Pancreatitis | Histology (fibrosis), gut microbiome analysis | [6] |
III. Experimental Protocols
A. Materials
-
Caerulein (sulfated form)
-
Sterile, pyrogen-free 0.9% saline or phosphate-buffered saline (PBS)
-
Male or female mice (e.g., C57BL/6, NIH), 8-10 weeks old
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Analytical balance
-
Vortex mixer
B. Preparation of Caerulein Solution
-
Aseptically reconstitute lyophilized caerulein powder in sterile 0.9% saline or PBS to create a stock solution. A common stock concentration is 100 µg/mL.
-
Vortex gently to ensure complete dissolution.
-
Dilute the stock solution with sterile saline or PBS to the final desired working concentration. For a 50 µg/kg dose in a 25g mouse with an injection volume of 0.1 mL, the working concentration would be 12.5 µg/mL.
-
Store stock solutions at -20°C and working solutions at 4°C for short-term use (up to one week).
C. Animal Handling and Dosing
-
Acclimatize mice to the laboratory environment for at least one week prior to the experiment.
-
Provide free access to food and water, unless fasting is required by the specific experimental design. Some protocols call for an 18-hour fast before induction.[3]
-
On the day of the experiment, weigh each mouse to accurately calculate the injection volume.
-
Administer caerulein via intraperitoneal (i.p.) injection. Subcutaneous (s.c.) administration has also been reported.[4][5]
D. Protocol for Induction of Acute Pancreatitis
-
Administer hourly intraperitoneal injections of caerulein at a dose of 50 µg/kg for a total of 6 to 12 injections.[1][3]
-
The number of injections can be varied to modulate the severity of pancreatitis.[8]
-
Control animals should receive an equivalent volume of sterile saline or PBS at the same injection frequency.
-
Euthanize mice at a predetermined time point after the final injection (e.g., 1 to 24 hours) for sample collection.[8]
E. Protocol for Induction of Severe Acute Pancreatitis
-
To induce a more severe, necrotizing pancreatitis, a combination of caerulein and lipopolysaccharide (LPS) can be used.[3][10]
-
Administer hourly intraperitoneal injections of caerulein (50 µg/kg) for 6 to 10 hours.[3][10]
-
One hour after the final caerulein injection, administer a single intraperitoneal injection of LPS (e.g., 10-15 mg/kg).[3][10]
-
Monitor animals closely for signs of distress, as this model can be associated with significant morbidity and mortality.
F. Protocol for Induction of Chronic Pancreatitis
-
Administer a series of hourly intraperitoneal caerulein injections (50 µg/kg, e.g., 7 injections).[6]
-
Repeat this injection regimen twice a week for several weeks (e.g., 10 weeks) to induce chronic changes, including fibrosis.[6]
-
Control animals receive saline or PBS injections following the same schedule.
G. Endpoint Analysis
-
Blood Collection: Collect blood via cardiac puncture or other approved methods for the measurement of serum amylase and lipase, which are key biochemical markers of pancreatic injury.[8]
-
Pancreas Collection: Euthanize the animal and carefully dissect the pancreas.
-
Histological Analysis: Fix a portion of the pancreas in 10% neutral buffered formalin for paraffin embedding and subsequent hematoxylin and eosin (H&E) staining to assess edema, inflammatory cell infiltration, and acinar cell necrosis.
-
Other Analyses: Pancreatic tissue can also be used for measuring myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration), gene expression analysis, and protein analysis.
IV. Signaling Pathways and Experimental Workflow Diagrams
A. Experimental Workflow for Caerulein-Induced Acute Pancreatitis
Caption: Experimental workflow for inducing acute pancreatitis in mice using caerulein.
B. Signaling Pathway in Caerulein-Induced Pancreatitis
Caption: Simplified signaling pathway of caerulein-induced pancreatitis.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of Pain and Analgesia Protocols in Acute Cerulein-Induced Pancreatitis in Male C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A mouse model of severe acute pancreatitis induced with caerulein and lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective effect of diallyl disulfide against cerulein-induced acute pancreatitis and associated lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caerulein-induced acute necrotizing pancreatitis in mice: protective effects of proglumide, benzotript, and secretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic pancreatitis in a caerulein-induced mouse model is associated with an altered gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Duration of injury correlates with necrosis in caerulein-induced experimental acute pancreatitis: implications for pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inotiv.com [inotiv.com]
- 9. Caerulein-induced acute pancreatitis in mice that constitutively overexpress Reg/PAP genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparing a Mice Model of Severe Acute Pancreatitis via a Combination of Caerulein and Lipopolysaccharide Intraperitoneal Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Desulfated Caerulein in In Vitro Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Caerulein, a decapeptide originally isolated from the skin of the Australian green tree frog, is a potent analog of cholecystokinin (CCK). It exists in both a sulfated and a desulfated form, with the presence or absence of a sulfate group on the tyrosine residue dramatically influencing its receptor affinity and biological activity. While sulfated caerulein is a high-affinity agonist for the cholecystokinin-1 receptor (CCK1R) and is widely used to induce experimental pancreatitis in vitro, desulfated caerulein exhibits a markedly lower affinity for CCK1R and a higher affinity for the cholecystokinin-2 receptor (CCK2R), which is also known as the gastrin receptor.[1] This differential receptor binding translates to distinct cellular responses, making desulfated caerulein a valuable tool for investigating CCK2R-mediated signaling pathways in various cell types.
These application notes provide detailed protocols for the use of desulfated caerulein in in vitro cell culture experiments, with a focus on pancreatic and gastric cell lines. The protocols and data presented herein are designed to guide researchers in studying cell proliferation, signaling, and other cellular responses mediated by the activation of CCK2 receptors.
Data Presentation
Table 1: Receptor Affinity of Sulfated vs. Desulfated CCK Analogs
| Ligand | Receptor | Affinity (Kd) | Reference |
| Sulfated Caerulein/CCK-8 | CCK1R | High (nanomolar range) | [1] |
| Desulfated Caerulein/CCK-8 | CCK1R | Low (micromolar range) | [1] |
| Sulfated Caerulein/CCK-8 | CCK2R | High (nanomolar range) | [1] |
| Desulfated Caerulein/CCK-8 | CCK2R | High (nanomolar range) | [1] |
Table 2: Comparative Effects of Sulfated and Desulfated CCK Analogs on AR42J Pancreatic Acinar Cells
| Treatment | Concentration | Observed Effect | Reference |
| Sulfated Caerulein | 0.1 nM | Half-maximal increase in chymotrypsinogen synthesis | [2] |
| Sulfated Caerulein | 10 nM | Maximal threefold increase in [3H]thymidine incorporation | [3] |
| Sulfated Caerulein | 10 nM | No significant mitogenic effect | [2] |
| Sulfated Caerulein | 10⁻⁹ to 10⁻⁵ M | Increased percentage of necrotic cells (1.3% to 15.04%) | [4] |
| Desulfated Gastrin (CCK2R agonist) | 150 pM | Half-maximal increase in cell proliferation | [2] |
| Desulfated Gastrin (CCK2R agonist) | 100 nM | 26% increase in chymotrypsinogen synthesis | [2] |
Experimental Protocols
Protocol 1: Analysis of Cell Proliferation using a CCK-8 Assay
This protocol is designed to assess the effect of desulfated caerulein on the proliferation of CCK2R-expressing cells, such as the human gastric cancer cell line MKN-45 or pancreatic stellate cells.
Materials:
-
CCK2R-expressing cells (e.g., MKN-45)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Desulfated caerulein
-
Sulfated caerulein (as a control)
-
Phosphate-buffered saline (PBS)
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 2,000 to 5,000 cells per well in 100 µL of complete culture medium.[4] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Serum Starvation (Optional): To synchronize the cells and reduce the background proliferation rate, replace the complete medium with a serum-free or low-serum (e.g., 0.5% FBS) medium and incubate for an additional 24 hours.
-
Treatment: Prepare a serial dilution of desulfated caerulein and sulfated caerulein in the appropriate culture medium. A suggested concentration range is 1 pM to 1 µM. Remove the medium from the wells and add 100 µL of the prepared caerulein solutions. Include a vehicle control (medium without caerulein).
-
Incubation: Incubate the plate for 24 to 72 hours, depending on the cell type and experimental design.
-
CCK-8 Assay: Add 10 µL of the CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[4]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell proliferation relative to the vehicle control.
Protocol 2: Assessment of Apoptosis by Flow Cytometry
This protocol details the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in cells treated with desulfated caerulein.
Materials:
-
CCK2R-expressing cells
-
Complete culture medium
-
Desulfated caerulein
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of desulfated caerulein (e.g., 10 nM to 1 µM) for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Cell Harvesting: After treatment, collect both the adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Protocol 3: Evaluation of Intracellular Calcium Mobilization
This protocol describes how to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to desulfated caerulein stimulation using a fluorescent calcium indicator.
Materials:
-
CCK2R-expressing cells
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Desulfated caerulein
-
Fluorescence microscope or plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or black-walled, clear-bottom 96-well plates suitable for fluorescence imaging.
-
Dye Loading: Wash the cells with HBSS and then incubate them with Fura-2 AM or Fluo-4 AM in HBSS in the dark at 37°C for 30-60 minutes.
-
Washing: Wash the cells twice with HBSS to remove the extracellular dye.
-
Measurement: Place the dish or plate in the fluorescence imaging system. Acquire a baseline fluorescence reading.
-
Stimulation: Add a solution of desulfated caerulein to the cells while continuously recording the fluorescence intensity.
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. For Fura-2, the ratio of fluorescence at 340 nm and 380 nm excitation is used to calculate the absolute [Ca²⁺]i. For Fluo-4, the change in fluorescence intensity relative to the baseline (F/F₀) is typically reported.
Mandatory Visualizations
Caption: CCK2R signaling pathway activated by desulfated caerulein.
Caption: Workflow for cell proliferation assay using CCK-8.
References
- 1. Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caerulein and gastrin(2-17 ds) regulate differently synthesis of secretory enzymes, mRNA levels and cell proliferation in pancreatic acinar cells (AR4-2J) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pancreatic acinar cells in monolayer culture: direct trophic effects of caerulein in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Puerarin Ameliorates Caerulein-Induced Chronic Pancreatitis via Inhibition of MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Measurement of Desulfated Caerulein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desulfated caerulein, a decapeptide related to cholecystokinin (CCK), is a valuable tool in pancreatitis research and drug development. Accurate and precise quantification of this peptide in biological matrices is crucial for pharmacokinetic studies, metabolism research, and understanding its physiological and pathological roles. These application notes provide detailed protocols for the analysis of desulfated caerulein using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Additionally, we present an overview of the key signaling pathways modulated by caerulein and its analogs.
Analytical Techniques: A Comparative Overview
The choice of analytical technique for desulfated caerulein quantification depends on the required sensitivity, selectivity, and the complexity of the sample matrix. HPLC-UV is a robust and widely available method suitable for relatively high concentrations, while LC-MS/MS offers superior sensitivity and specificity for detecting low levels of the peptide in complex biological fluids.
Table 1: Representative Quantitative Data for Analytical Methods
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.1 - 50 µg/mL | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | ~30 ng/mL | ~0.3 ng/mL |
| Limit of Quantification (LOQ) | ~100 ng/mL | ~1 ng/mL |
| Precision (%RSD) | < 5% | < 15% |
| Accuracy (%Recovery) | 95 - 105% | 85 - 115% |
| Sample Volume | 50 - 100 µL | 20 - 50 µL |
Note: The values presented in this table are representative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions. Method validation is essential for establishing performance characteristics in your laboratory.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of desulfated caerulein from plasma or serum, effectively removing proteins and other interfering substances.
Materials:
-
Oasis® HLB 1 cc (30 mg) SPE Cartridges
-
SPE Vacuum Manifold
-
Plasma or Serum Sample
-
4% Phosphoric Acid in Water
-
5% Ammonium Hydroxide in Water
-
Methanol
-
Acetonitrile (ACN)
-
Water (HPLC-grade)
-
0.1% Trifluoroacetic Acid (TFA) in Water
-
0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Procedure:
-
Sample Pre-treatment: Acidify the plasma/serum sample by adding an equal volume of 4% phosphoric acid. Vortex for 30 seconds.
-
Cartridge Conditioning: Place the Oasis® HLB SPE cartridges on the vacuum manifold. Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridges to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
Washing:
-
Wash the cartridge with 1 mL of 5% ammonium hydroxide in water to remove acidic and neutral interferences.
-
Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
-
Elution: Elute the desulfated caerulein from the cartridge with 1 mL of 0.1% TFA in 80% acetonitrile. Collect the eluate in a clean collection tube.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for HPLC or LC-MS/MS analysis.
HPLC-UV Method
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 214 nm
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 60% B
-
25-27 min: 60% to 10% B
-
27-35 min: 10% B (re-equilibration)
-
LC-MS/MS Method
Instrumentation and Columns:
-
LC-MS/MS system (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
-
0-1 min: 5% B
-
1-7 min: 5% to 50% B
-
7-8 min: 50% to 95% B
-
8-9 min: 95% B
-
9-9.1 min: 95% to 5% B
-
9.1-12 min: 5% B (re-equilibration)
-
Mass Spectrometry Parameters (Representative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Precursor Ion (m/z): [To be determined based on the exact mass of desulfated caerulein and its charge state, e.g., for [M+2H]²⁺]
-
Product Ions (m/z): [To be determined by fragmentation analysis, select at least two specific transitions]
-
Collision Energy: To be optimized for each transition
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
Signaling Pathways and Experimental Workflows
The biological effects of caerulein, and by extension its desulfated form, are mediated through the activation of cholecystokinin (CCK) receptors, leading to the initiation of complex intracellular signaling cascades. In the context of pancreatitis models, supramaximal stimulation of these receptors triggers inflammatory pathways.
Caption: Caerulein-induced signaling pathways in pancreatic acinar cells.
The diagram above illustrates the primary signaling cascades activated by caerulein binding to the CCK receptor.[1][2][3][4][5][6][7][8][9][10] This leads to the activation of Phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[1] These events converge on the activation of key transcription factors, including NF-κB, and the MAPK and JAK-STAT pathways, ultimately leading to the expression of pro-inflammatory genes.[4][6][7][8][9][10]
Caption: General workflow for the analysis of desulfated caerulein.
The analytical workflow begins with the extraction of desulfated caerulein from the biological matrix using solid-phase extraction to remove interfering substances. The resulting clean extract is then analyzed by either HPLC-UV or LC-MS/MS. Quantification is achieved by measuring the peak area of the analyte and comparing it to a standard curve. This process allows for the accurate determination of the concentration of desulfated caerulein in the original sample.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. Activation of Nuclear Factor-κB in Acinar Cells Increases the Severity of Pancreatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of PAK1 alleviates cerulein-induced acute pancreatitis via p38 and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK-3β activates NF-κB to aggravate caerulein-induced early acute pancreatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selenium Mitigates Caerulein and LPS-induced Severe Acute Pancreatitis by Inhibiting MAPK, NF-κB, and STAT3 Signaling via the Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stat3 and MMP7 Contribute to Pancreatic Ductal Adenocarcinoma Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pancreatic STAT3 protects mice against caerulein-induced pancreatitis via PAP1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The JAK2/STAT3 signaling pathway is required for inflammation and cell death induced by cerulein in AR42J cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stability and Storage of Desulfated Caerulein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desulfated caerulein is a decapeptide and the non-sulfated analog of caerulein, a potent cholecystokinin (CCK) receptor agonist. Its utility in research, particularly in studies involving CCK receptors and pancreatic function, necessitates a clear understanding of its stability and appropriate handling procedures to ensure experimental reproducibility and the integrity of results. These application notes provide a comprehensive guide to the stability and storage of desulfated caerulein, including recommended conditions and protocols for assessing its stability in solution.
Stability Profile of Desulfated Caerulein
The stability of desulfated caerulein is highly dependent on its physical state. As with many peptides, it is significantly more stable in its lyophilized form than in solution.
Solid (Lyophilized) Form
In its lyophilized powder form, desulfated caerulein is stable for extended periods when stored under appropriate conditions.
Solution Form
Solutions of desulfated caerulein are considered unstable and should be prepared fresh for immediate use. [1] Peptides in solution are susceptible to various degradation pathways, including hydrolysis, oxidation, and aggregation. Factors such as pH, temperature, and the presence of proteases can significantly impact the rate of degradation.
Storage Conditions
Proper storage is critical to maintaining the integrity of desulfated caerulein.
| Form | Storage Temperature | Duration | Container | Notes |
| Lyophilized Powder | -20°C | Up to 3 years | Tightly sealed vial | Protect from moisture and light. |
| Solution | -20°C or -80°C | Short-term (days) | Aliquots in polypropylene tubes | Immediate use is strongly recommended. Avoid repeated freeze-thaw cycles. For anything other than immediate use, stability must be experimentally verified. |
Table 1: Recommended Storage Conditions for Desulfated Caerulein
Experimental Protocol: Assessing the Stability of Desulfated Caerulein in Solution (Forced Degradation Study)
Given the inherent instability of desulfated caerulein in solution, it is often necessary to empirically determine its stability under specific experimental conditions. A forced degradation study can provide valuable data on the peptide's degradation kinetics. This protocol outlines a general method for such a study using High-Performance Liquid Chromatography (HPLC).
Objective
To determine the degradation rate of desulfated caerulein in a specific buffer solution at various temperatures over time.
Materials
-
Lyophilized desulfated caerulein
-
High-purity water (Milli-Q or equivalent)
-
Buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column suitable for peptide analysis
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Temperature-controlled incubators or water baths
-
Polypropylene microcentrifuge tubes
Protocol
-
Preparation of Stock Solution:
-
Carefully weigh a precise amount of lyophilized desulfated caerulein.
-
Reconstitute the peptide in the desired buffer to a known concentration (e.g., 1 mg/mL). This is your T=0 sample.
-
-
Sample Incubation:
-
Aliquot the stock solution into multiple polypropylene tubes.
-
Place sets of aliquots into incubators set at different temperatures (e.g., 4°C, 25°C, and 37°C).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), remove one aliquot from each temperature condition.
-
Immediately analyze the sample by HPLC or freeze at -80°C for later analysis.
-
-
HPLC Analysis:
-
Method:
-
Column: C18 reverse-phase, e.g., 4.6 x 150 mm, 3.5 µm
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. An example gradient is 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm or 280 nm
-
Injection Volume: 20 µL
-
-
Procedure:
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Inject the T=0 sample to determine the initial peak area of the intact desulfated caerulein.
-
Inject each subsequent time-point sample.
-
-
-
Data Analysis:
-
For each chromatogram, identify and integrate the peak corresponding to the intact desulfated caerulein.
-
Calculate the percentage of remaining desulfated caerulein at each time point relative to the T=0 sample.
-
Plot the percentage of remaining peptide against time for each temperature condition.
-
Illustrative Stability Data
The following table presents hypothetical data from a forced degradation study as described above.
| Time (Hours) | % Remaining at 4°C | % Remaining at 25°C | % Remaining at 37°C |
| 0 | 100 | 100 | 100 |
| 2 | 98.5 | 94.2 | 85.1 |
| 4 | 97.1 | 88.7 | 72.3 |
| 8 | 94.3 | 78.5 | 52.1 |
| 12 | 91.8 | 69.1 | 37.5 |
| 24 | 84.2 | 47.7 | 14.1 |
| 48 | 70.9 | 22.8 | < 5 |
Table 2: Example of Desulfated Caerulein Stability Data in Solution (Illustrative)
Visualizations
Experimental Workflow
Caption: Workflow for Forced Degradation Study of Desulfated Caerulein.
Signaling Pathway
Desulfated caerulein, as a CCK receptor agonist, is expected to activate signaling pathways similar to cholecystokinin. The primary receptor, CCK-A, is a G-protein coupled receptor that activates the phospholipase C pathway.
Caption: CCK-A Receptor Signaling via the Phospholipase C Pathway.
General Handling Recommendations for Peptides
-
Avoid Moisture: Allow lyophilized peptide vials to equilibrate to room temperature before opening to prevent condensation.
-
Use Sterile Technique: Use sterile buffers and tips to prevent enzymatic or microbial degradation.
-
Aliquot Solutions: To avoid repeated freeze-thaw cycles, which can cause peptide degradation and aggregation, it is best to aliquot peptide solutions into single-use volumes.
-
Consider Additives: For longer-term storage of solutions, the inclusion of stabilizing agents such as antioxidants (for peptides with susceptible residues like Met, Cys, Trp) or buffering agents to maintain an optimal pH (typically pH 5-6) might be considered, but their compatibility and effect on the experiment must be validated.
References
Application Notes and Protocols for Desulfated Caerulein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desulfated caerulein, a decapeptide analog of cholecystokinin (CCK), is a valuable tool in experimental research, primarily for inducing pancreatitis in animal models and for studying cellular signaling pathways related to CCK receptors. As a potent CCK receptor agonist, its correct preparation and handling are crucial for obtaining reproducible and reliable experimental results. These application notes provide detailed protocols for the dissolution of desulfated caerulein for both in vitro and in vivo applications, alongside an overview of the key signaling pathways it modulates.
Chemical Properties and Storage
| Property | Value |
| Molecular Weight | ~1351.5 g/mol (varies slightly by salt form) |
| Appearance | Lyophilized white powder |
| Storage | Store lyophilized powder at -20°C for long-term stability. |
| Solution Stability | Solutions are unstable and should be prepared fresh for each experiment.[1] |
Dissolution Protocols
The choice of solvent for desulfated caerulein depends on the experimental system. It is sparingly soluble in water and aqueous buffers, and organic solvents like dimethyl sulfoxide (DMSO) are often used to prepare concentrated stock solutions.
Table 1: Recommended Solvents and Concentrations
| Application | Solvent | Stock Solution Concentration | Working Concentration |
| In Vitro (Cell Culture) | DMSO | 1-10 mM | 0.1 nM - 100 nM |
| HEPES-Ringer Buffer | Prepare fresh | 10 nM - 100 nM | |
| In Vivo (Rodent Models) | Sterile 0.9% Saline or PBS | 100 µg/mL | 5-50 µg/kg body weight |
| DMSO | Variable | Variable |
Experimental Protocols
Protocol 1: Preparation of Desulfated Caerulein for In Vitro Experiments (e.g., Pancreatic Acinar Cells)
Materials:
-
Desulfated caerulein (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free phosphate-buffered saline (PBS) or appropriate cell culture medium (e.g., HEPES-Ringer buffer)
Procedure for Preparing a 1 mM Stock Solution in DMSO:
-
Calculate the required mass: Based on the batch-specific molecular weight provided by the supplier, calculate the mass of desulfated caerulein needed to prepare the desired volume of a 1 mM stock solution.
-
Equilibrate: Allow the vial of lyophilized desulfated caerulein to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitution: Aseptically add the calculated volume of DMSO to the vial to achieve a 1 mM concentration.
-
Dissolution: Gently vortex or pipette up and down to ensure the peptide is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C.
Procedure for Preparing Working Solutions:
-
Thaw: Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in the appropriate pre-warmed cell culture medium (e.g., HEPES-Ringer buffer) to the final desired working concentration (e.g., 10 nM - 100 nM).
-
Immediate Use: Use the freshly prepared working solution immediately for your experiment.
Protocol 2: Preparation of Desulfated Caerulein for In Vivo Experiments (e.g., Induction of Pancreatitis in Mice)
Materials:
-
Desulfated caerulein (lyophilized powder)
-
Sterile, pyrogen-free 0.9% saline or PBS
-
Sterile syringes and needles
Procedure:
-
Reconstitution: Aseptically reconstitute the lyophilized desulfated caerulein powder in sterile 0.9% saline or PBS to a stock concentration of 100 µg/mL.
-
Working Solution: Further dilute the stock solution with sterile saline or PBS to the final working concentration required for injection. For example, to achieve a dose of 50 µg/kg in a 20g mouse with an injection volume of 0.1 mL, the working concentration would be 10 µg/mL.
-
Fresh Preparation: It is highly recommended to prepare the solution fresh on the day of injection due to its limited stability in aqueous solutions.
-
Administration: Administer the solution via intraperitoneal (i.p.) injection.
Signaling Pathways Modulated by Desulfated Caerulein
Desulfated caerulein exerts its biological effects by binding to cholecystokinin (CCK) receptors, primarily CCK1 and CCK2 receptors, which are G-protein coupled receptors. This interaction triggers a cascade of intracellular signaling pathways.
Caption: Experimental workflow for preparing desulfated caerulein solutions.
Caption: Key signaling pathways activated by desulfated caerulein.
Key Signaling Cascades:
-
Gq/PLC/Ca2+ Pathway: Activation of Gq protein leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).
-
Gs/AC/cAMP Pathway: Activation of Gs protein stimulates adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP) and activation of protein kinase A (PKA).
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is a central signaling cascade activated by CCK receptor stimulation, playing a role in cell proliferation, differentiation, and apoptosis.
-
PI3K/AKT Pathway: The phosphoinositide 3-kinase (PI3K)/AKT pathway is another crucial signaling route involved in cell survival and growth.
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is also implicated, particularly in inflammatory responses.
-
NF-κB Pathway: Activation of the nuclear factor-kappa B (NF-κB) pathway is a key event in the inflammatory response induced by supraphysiological doses of caerulein.
These pathways collectively regulate a wide range of cellular processes, including enzyme secretion, gene expression, cell proliferation, and inflammation. The specific cellular response depends on the cell type, the concentration of desulfated caerulein, and the duration of exposure.
References
Application Notes and Protocols for Desulfated Caerulein in Neuroscience Research
Disclaimer: Research specifically investigating "desulfated caerulein" in neuroscience is limited. The following application notes and protocols are primarily based on studies of non-sulfated cholecystokinin-8 (NS CCK-8) and other cholecystokinin (CCK) analogues that act on the cholecystokinin-2 (CCK2) receptor, the primary target for non-sulfated CCK peptides in the central nervous system.
Introduction
Desulfated caerulein, a decapeptide analogue of cholecystokinin (CCK), is a valuable tool for neuroscience research due to its selective agonist activity at the CCK2 receptor. Unlike its sulfated counterpart, which has a high affinity for both CCK1 and CCK2 receptors, desulfated caerulein and other non-sulfated CCK analogues primarily target the CCK2 receptor, which is widely distributed throughout the central nervous system.[1][2] This selectivity allows for the specific investigation of the roles of the CCK2 receptor in various neurological processes, including satiety, anxiety, and neuroprotection. In the brain, non-sulfated CCK is naturally present, although in smaller quantities than the sulfated form, and is enriched in neuronal cell bodies.[2][3]
Data Presentation
The following tables summarize quantitative data from studies utilizing non-sulfated CCK analogues in neuroscience research.
Table 1: In Vivo Dosages of Non-Sulfated CCK Analogues
| Compound | Animal Model | Dosage | Route of Administration | Observed Effect |
| Non-sulfated CCK-8 | Male Sprague Dawley rats | 0.5 nmol/kg | Intraperitoneal (i.p.) | Reduced food intake and increased Fos-like immunoreactivity in the hindbrain and enteric nervous system.[4] |
| (pGLu)-(Gln)-CCK8 | Male C57BL/6 mice | 50 nmol/kg | Intraperitoneal (i.p.) | Neuroprotective effects in an MPTP-induced Parkinson's disease model.[5] |
| CCK-8 | Fasted mice | 0.03 nmol/brain | Intracerebroventricular (i.c.v.) | Suppressed food intake.[6] |
Table 2: Receptor Binding Affinity
| Receptor | Ligand | Affinity |
| CCK1 Receptor | Sulfated CCK | High (nanomolar range) |
| CCK1 Receptor | Non-sulfated CCK / Gastrin | Low (micromolar range)[1] |
| CCK2 Receptor | Sulfated CCK | High (similar to non-sulfated) |
| CCK2 Receptor | Non-sulfated CCK / Gastrin | High (binds equally well as sulfated form)[1][2] |
Experimental Protocols
Protocol 1: Investigation of Satiety and Neuronal Activation using Non-Sulfated CCK-8
This protocol is adapted from studies investigating the effect of non-sulfated CCK-8 on food intake and neuronal activation in rats.[4]
Objective: To determine the effect of intraperitoneally administered non-sulfated CCK-8 on food intake and to map the resulting neuronal activation in the brain.
Materials:
-
Non-sulfated cholecystokinin-8 (NS CCK-8)
-
Sterile saline solution (0.9% NaCl)
-
Male Sprague Dawley rats
-
Standard laboratory rat chow
-
Apparatus for measuring food intake
-
Perfusion solutions (saline, 4% paraformaldehyde)
-
Primary antibody against Fos protein
-
Appropriate secondary antibodies and visualization reagents
-
Microscope for imaging brain sections
Procedure:
-
Animal Acclimation: Acclimate male Sprague Dawley rats to individual housing and the specific diet for at least 7 days prior to the experiment.
-
Fasting: Fast the rats for 18-24 hours before the experiment, with free access to water.
-
Drug Preparation: Dissolve NS CCK-8 in sterile saline to the desired concentration. A dosage of 0.5 nmol/kg has been shown to be effective.[4]
-
Administration: Administer the prepared NS CCK-8 solution or a vehicle control (saline) via intraperitoneal (i.p.) injection.
-
Food Intake Measurement: Immediately after injection, provide pre-weighed amounts of food and measure consumption at regular intervals (e.g., 30, 60, 90, and 120 minutes).
-
Tissue Collection: 90 minutes after the injection, deeply anesthetize the rats and perfuse them transcardially with saline followed by 4% paraformaldehyde.
-
Immunohistochemistry for Fos:
-
Post-fix the brains in 4% paraformaldehyde and then transfer to a sucrose solution for cryoprotection.
-
Section the brains (e.g., at 40 µm) on a cryostat, focusing on regions of interest such as the dorsal vagal complex in the hindbrain.
-
Perform immunohistochemistry using a primary antibody against the Fos protein to identify activated neurons.
-
Use appropriate secondary antibodies and a detection system (e.g., DAB) to visualize Fos-like immunoreactivity.
-
-
Data Analysis:
-
Analyze food intake data using appropriate statistical methods (e.g., ANOVA).
-
Quantify the number of Fos-positive cells in the brain regions of interest.
-
Signaling Pathways and Visualizations
CCK2 Receptor Signaling Pathway
Non-sulfated CCK analogues, including desulfated caerulein, exert their effects by binding to the CCK2 receptor, a G-protein coupled receptor. Activation of the CCK2 receptor can initiate multiple downstream signaling cascades, primarily through Gq and Gs proteins.[2] This leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and an increase in intracellular calcium. Additionally, pathways involving protein kinase A (PKA), Akt, and extracellular signal-regulated kinases (ERK) can be activated.[5][7]
Caption: CCK2 Receptor Gq Signaling Pathway.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for an in vivo study investigating the effects of desulfated caerulein.
Caption: General In Vivo Experimental Workflow.
References
- 1. Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into human brain–gut peptide cholecystokinin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonsulfated cholecystokinins in cerebral neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-sulfated cholecystokinin-8 increases enteric and hindbrain Fos-like immunoreactivity in male Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Neuroprotective Effects of a Cholecystokinin Analogue in the 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine Parkinson’s Disease Mouse Model [frontiersin.org]
- 6. Cholecystokinin octapeptide analogues suppress food intake via central CCK-A receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CCK1 and CCK2 receptors are expressed on pancreatic stellate cells and induce collagen production - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Desulfated Caerulein in Gastrointestinal Motility Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caerulein, a decapeptide originally isolated from the skin of the Australian green tree frog, is a potent analogue of cholecystokinin (CCK). It exerts significant effects on gastrointestinal (GI) motility, primarily through its interaction with CCK receptors. The sulfated form of caerulein is a high-affinity agonist for both CCK1 (CCK-A) and CCK2 (CCK-B) receptors and is widely used experimentally to induce pancreatitis and study GI function.
Desulfated caerulein, lacking the sulfate group on the tyrosine residue, exhibits a markedly different receptor affinity profile. It has a significantly lower affinity for the CCK1 receptor, which is predominantly responsible for mediating gallbladder contraction and pancreatic enzyme secretion.[1][2] Conversely, desulfated caerulein retains a relatively high affinity for the CCK2 receptor, which is found in the stomach and brain.[1] This differential binding makes desulfated caerulein a valuable tool for dissecting the specific roles of the CCK2 receptor in regulating GI motility, distinct from the potent and often confounding effects of CCK1 receptor activation.
These application notes provide an overview of the use of desulfated caerulein in GI motility studies, including its mechanism of action, protocols for in vivo and in vitro experiments, and a summary of its observed effects.
Mechanism of Action
Desulfated caerulein primarily exerts its effects on the GI tract by acting as an agonist at CCK2 receptors. The signaling cascade initiated by the binding of desulfated caerulein to the CCK2 receptor on smooth muscle cells is believed to follow the canonical Gq/11 pathway.
Signaling Pathway of Desulfated Caerulein in GI Smooth Muscle
Caption: CCK2 Receptor Signaling Pathway
Data Presentation
The following tables summarize the comparative effects of sulfated and desulfated caerulein on various GI parameters. It is important to note that direct quantitative comparisons in GI motility studies are sparse in the available literature. The data presented is synthesized from multiple sources, with the understanding that sulfation is crucial for potent CCK1 receptor-mediated effects like gallbladder and pancreatic stimulation, while both forms can act on CCK2 receptors.
Table 1: Comparative Receptor Affinities
| Compound | CCK1 Receptor Affinity | CCK2 Receptor Affinity | Reference |
| Sulfated Caerulein | High | High | [1] |
| Desulfated Caerulein | Low | High | [1] |
Table 2: Effects on Gastrointestinal Functions (Qualitative Summary)
| Function | Sulfated Caerulein | Desulfated Caerulein | Primary Receptor |
| Gastric Acid Secretion | Potent Stimulator | Weak Stimulator | CCK2 |
| Gastric Emptying | Inhibition | Weaker Inhibition | CCK1/CCK2 |
| Intestinal Transit | Acceleration | Less Pronounced Effect | CCK1 |
| Gallbladder Contraction | Potent Stimulator | Minimal Effect | CCK1 |
| Pancreatic Secretion | Potent Stimulator | Minimal Effect | CCK1 |
Experimental Protocols
Detailed methodologies for key experiments to assess the impact of desulfated caerulein on GI motility are provided below. These protocols are generalized and may require optimization based on specific experimental goals and animal models.
In Vivo Studies
1. Gastric Emptying Assay (Rodent Model)
-
Objective: To measure the rate of gastric emptying following the administration of desulfated caerulein.
-
Materials:
-
Desulfated caerulein
-
Saline (vehicle)
-
Non-absorbable marker (e.g., phenol red or radiolabeled meal)
-
Stomach tubes for gavage
-
Surgical instruments
-
-
Protocol:
-
Fast animals (e.g., mice or rats) overnight with free access to water.
-
Administer desulfated caerulein or vehicle (saline) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at the desired dose.
-
After a predetermined time (e.g., 15-30 minutes), administer a test meal containing a non-absorbable marker by oral gavage.
-
At a specified time point after the meal (e.g., 20-30 minutes), euthanize the animals.
-
Surgically expose the abdomen and clamp the pylorus and cardia to isolate the stomach.
-
Excise the stomach and homogenize its contents in a known volume of alkaline solution (for phenol red).
-
Centrifuge the homogenate and measure the absorbance of the supernatant at 560 nm.
-
Calculate the amount of marker remaining in the stomach relative to a control group that is euthanized immediately after gavage.
-
Gastric emptying (%) = (1 - (Amount of marker in stomach / Amount of marker in control stomach)) x 100.
-
2. Intestinal Transit Assay (Rodent Model)
-
Objective: To measure the transit of a non-absorbable marker through the small intestine.
-
Materials:
-
Desulfated caerulein
-
Saline (vehicle)
-
Charcoal meal (e.g., 5% charcoal in 10% gum arabic)
-
Surgical instruments
-
-
Protocol:
-
Fast animals overnight with free access to water.
-
Administer desulfated caerulein or vehicle i.p. or s.c.
-
After a set time, administer the charcoal meal via oral gavage.
-
Euthanize the animals after a specific period (e.g., 20-30 minutes).
-
Carefully excise the entire small intestine from the pylorus to the cecum.
-
Lay the intestine flat and measure the total length.
-
Measure the distance traveled by the charcoal front from the pylorus.
-
Calculate the intestinal transit as a percentage of the total length of the small intestine.
-
Intestinal Transit (%) = (Distance traveled by charcoal / Total length of small intestine) x 100.
-
In Vitro Studies
1. Isolated Smooth Muscle Strip Contraction Assay
-
Objective: To measure the direct contractile effect of desulfated caerulein on GI smooth muscle.
-
Materials:
-
Desulfated caerulein
-
Krebs-Ringer bicarbonate solution
-
Organ bath system with force transducers
-
Animal tissue (e.g., guinea pig ileum, rat stomach fundus)
-
-
Protocol:
-
Euthanize the animal and dissect the desired segment of the GI tract (e.g., ileum, stomach).
-
Prepare longitudinal or circular muscle strips of appropriate dimensions (e.g., 1-2 cm long, 2-3 mm wide).
-
Mount the muscle strips in an organ bath containing Krebs-Ringer solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Apply an initial resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with periodic washing.
-
Record isometric contractions using a force transducer connected to a data acquisition system.
-
Construct a cumulative concentration-response curve by adding increasing concentrations of desulfated caerulein to the organ bath.
-
Record the peak contractile response at each concentration.
-
Data can be expressed as a percentage of the maximal contraction induced by a standard agonist (e.g., carbachol or KCl).
-
Experimental Workflow and Logic
Caption: GI Motility Experimental Workflow
Conclusion
Desulfated caerulein serves as a selective tool for investigating the role of the CCK2 receptor in gastrointestinal motility. Its reduced activity at the CCK1 receptor allows for the study of CCK2-mediated effects with minimal interference from the potent actions of CCK1 receptor activation on the pancreas and gallbladder. The protocols outlined above provide a framework for researchers to explore the nuanced effects of desulfated caerulein on gastric emptying, intestinal transit, and smooth muscle contractility. Further research utilizing this compound will continue to elucidate the complex regulatory pathways governing GI function.
References
- 1. Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action of Cholecystokinin on Colonic Motility in Isolated, Vascularly Perfused Rat Colon - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Desulfated Caerulein as a Control in CCK Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholecystokinin (CCK) receptors, primarily the CCK1 and CCK2 receptor subtypes, are crucial mediators of various physiological processes in the gastrointestinal and central nervous systems. Distinguishing the activity of these two receptor subtypes is paramount in research and drug development. Desulfated caerulein, a decapeptide analogue of CCK, serves as an invaluable pharmacological tool for this purpose. Due to the absence of a sulfate group on its tyrosine residue, desulfated caerulein exhibits a significantly lower affinity for the CCK1 receptor while retaining a high affinity for the CCK2 receptor.[1][2] This differential binding profile makes it an excellent negative control in studies investigating CCK1 receptor function and a useful agonist for selectively studying CCK2 receptor-mediated effects.
These application notes provide detailed protocols for utilizing desulfated caerulein as a control in key experimental assays for studying CCK receptors: Receptor Binding Assays, Intracellular Calcium Mobilization Assays, and Pancreatic Amylase Release Assays.
Data Presentation: Ligand Affinities for CCK Receptors
The following table summarizes the binding affinities (Ki in nM) of various ligands, including desulfated caerulein and related compounds, for the human CCK1 and CCK2 receptors. This data highlights the selectivity of desulfated caerulein for the CCK2 receptor.
| Ligand | CCK1 Receptor (Ki, nM) | CCK2 Receptor (Ki, nM) | Selectivity |
| CCK-8 (sulfated) | ~0.6-1 | ~0.3-1 | Non-selective |
| Desulfated CCK-8 | ~300-500 | ~0.3-1 | CCK2 selective |
| Gastrin-17 | >1000 | ~0.5 | CCK2 selective |
| Caerulein (sulfated) | ~0.1 | ~0.1 | Non-selective |
| Desulfated Caerulein | High (low affinity) | Low (high affinity) | CCK2 selective |
Note: Ki values are approximate and can vary depending on the experimental conditions and cell system used. Data compiled from multiple sources.
Signaling Pathways
Activation of CCK1 and CCK2 receptors initiates distinct downstream signaling cascades. Understanding these pathways is crucial for interpreting experimental results.
CCK1 Receptor Signaling Pathway
CCK1 receptor activation, typically by sulfated CCK-8, leads to the activation of Gq and Gs G-proteins.[3] Gq activation stimulates phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Gs activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.
Caption: CCK1 Receptor Signaling Pathway.
CCK2 Receptor Signaling Pathway
The CCK2 receptor is activated by both sulfated and desulfated CCK analogues, as well as gastrin. Its activation primarily couples to Gq, leading to the PLC-IP3-DAG-Ca²⁺ pathway, similar to the CCK1 receptor.
Caption: CCK2 Receptor Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity of test compounds to CCK1 and CCK2 receptors using a competitive binding format. Desulfated caerulein is used as a control to differentiate between the two receptor subtypes.
Caption: Radioligand Binding Assay Workflow.
Materials:
-
Cell membranes expressing human CCK1 or CCK2 receptors (commercially available or prepared in-house).
-
Radioligand: [¹²⁵I]-Bolton-Hunter labeled CCK-8.
-
Desulfated caerulein (as a control).
-
Test compounds.
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA, ice-cold.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Vacuum filtration manifold.
-
Gamma counter.
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparations on ice. Dilute the membranes in binding buffer to a final concentration that yields <10% of the added radioligand being bound.
-
Assay Setup: In a 96-well plate, add in the following order:
-
25 µL of binding buffer (for total binding) or 10 µM unlabeled CCK-8 (for non-specific binding).
-
25 µL of competitor compound at various concentrations (e.g., desulfated caerulein from 10⁻¹² to 10⁻⁵ M).
-
50 µL of [¹²⁵I]-CCK-8 (final concentration at or below its Kd, typically 25-50 pM).
-
100 µL of diluted cell membranes.
-
-
Incubation: Incubate the plate at 37°C for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Counting: Place the filters in vials and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC₅₀ value (concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Expected Outcome with Desulfated Caerulein:
-
CCK1 Receptor: Desulfated caerulein will show a very high Ki value (low affinity), indicating it is a poor competitor for the radioligand.
-
CCK2 Receptor: Desulfated caerulein will exhibit a low Ki value (high affinity), effectively displacing the radioligand.
Intracellular Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation. It is a common method to assess the potency of agonists.
Caption: Calcium Mobilization Assay Workflow.
Materials:
-
Cells stably expressing human CCK1 or CCK2 receptors (e.g., HEK293, CHO cells).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Probenecid (optional, to prevent dye extrusion).
-
Sulfated CCK-8 (positive control).
-
Desulfated caerulein (test compound/control).
-
96-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the cells into 96-well plates at an appropriate density and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in assay buffer (e.g., 2 µM Fluo-4 AM, 0.02% Pluronic F-127).
-
Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.
-
Incubate at 37°C for 60 minutes in the dark.
-
-
Washing: Gently wash the cells twice with 100 µL of assay buffer to remove excess dye. Leave 100 µL of assay buffer in each well.
-
Compound Preparation: Prepare serial dilutions of sulfated CCK-8 and desulfated caerulein in assay buffer.
-
Measurement:
-
Place the cell plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Automatically inject the agonist solutions (50 µL) into the wells.
-
Measure the fluorescence intensity (Excitation ~490 nm, Emission ~525 nm) every 1-2 seconds for 2-3 minutes.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline.
-
Plot the response against the log concentration of the agonist.
-
Determine the EC₅₀ value (concentration of agonist that produces 50% of the maximal response).
-
Expected Outcome with Desulfated Caerulein:
-
CCK1 Receptor: Desulfated caerulein will elicit a minimal or no calcium response, resulting in a very high or undetermined EC₅₀ value.
-
CCK2 Receptor: Desulfated caerulein will induce a robust, dose-dependent increase in intracellular calcium, yielding a potent EC₅₀ value.
Pancreatic Amylase Release Assay
This is a classic bioassay to assess the functional activity of CCK1 receptors, which are highly expressed on pancreatic acinar cells and mediate enzyme secretion.
Caption: Amylase Release Assay Workflow.
Materials:
-
Freshly isolated pancreatic acini from rat or mouse.
-
Incubation Buffer: HEPES-Ringer buffer supplemented with 0.5% BSA, 0.01% soybean trypsin inhibitor, and essential amino acids, gassed with 100% O₂.
-
Sulfated CCK-8 (positive control).
-
Desulfated caerulein (test compound/control).
-
Amylase activity assay kit (commercially available).
-
Spectrophotometer.
Procedure:
-
Acinar Preparation: Isolate pancreatic acini using established collagenase digestion methods. Resuspend the acini in incubation buffer.
-
Incubation:
-
Aliquot the acinar suspension into microcentrifuge tubes.
-
Add various concentrations of sulfated CCK-8 or desulfated caerulein.
-
Incubate in a shaking water bath at 37°C for 30 minutes.
-
-
Separation: Centrifuge the tubes at low speed (e.g., 100 x g for 1 minute) to pellet the acini.
-
Sample Collection:
-
Carefully collect the supernatant, which contains the released amylase.
-
Lyse the remaining cell pellet (e.g., with buffer containing Triton X-100) to measure the residual intracellular amylase.
-
-
Amylase Measurement: Determine the amylase activity in both the supernatant and the cell lysate using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the total amylase content (supernatant + lysate).
-
Express the amylase release as a percentage of the total amylase content.
-
Plot the percentage of amylase release against the log concentration of the agonist to generate a dose-response curve.
-
Expected Outcome with Desulfated Caerulein:
-
Pancreatic Acini (CCK1 Receptors): Desulfated caerulein will not stimulate, or will only weakly stimulate, amylase release compared to the potent stimulation by sulfated CCK-8. This confirms that the amylase secretion is a CCK1 receptor-mediated event.
Conclusion
Desulfated caerulein is an essential pharmacological tool for the selective study of CCK2 receptors and for use as a negative control in the investigation of CCK1 receptor-mediated functions. The protocols provided here offer a framework for researchers to effectively utilize this compound in key in vitro assays. Proper use of desulfated caerulein will lead to more precise and reliable data in the exploration of the complex roles of CCK receptors in health and disease.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Desulfated Caerulein in Cell Assays
Welcome to the technical support center for the use of desulfated caerulein in cell-based assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is desulfated caerulein and how does it differ from sulfated caerulein? A1: Desulfated caerulein is a decapeptide analog of cholecystokinin (CCK). The key difference lies in the absence of a sulfate group on the tyrosine residue. This modification significantly alters its binding affinity for cholecystokinin receptor subtypes. The CCK1 receptor's high-affinity binding requires the sulfated tyrosine, whereas the CCK2 receptor binds both sulfated and desulfated forms with high affinity.[1][2]
Q2: What is the primary mechanism of action for desulfated caerulein in cell assays? A2: Desulfated caerulein acts as an agonist for CCK receptors, primarily the CCK2 receptor. These are G-protein coupled receptors (GPCRs).[3] Upon binding, the receptor activates a signaling cascade involving phospholipase C (PLC), which leads to the generation of inositol 1,4,5-trisphosphate (IP₃). IP₃ then triggers the release of calcium (Ca²⁺) from intracellular stores, such as the endoplasmic reticulum, resulting in a transient or sustained increase in cytosolic Ca²⁺ concentration.[3][4]
Q3: Which cell lines are appropriate for assays involving desulfated caerulein? A3: The choice of cell line is critical and depends on the CCK receptor subtype being studied.
-
For CCK2 Receptor Studies: Cell lines endogenously expressing the CCK2 receptor or host cells (e.g., HEK-293, CHO) engineered to express the CCK2 receptor are ideal.
-
For Pancreatitis Models: Pancreatic acinar cells, either freshly isolated or from cell lines like the rat pancreatic acinar cell line AR42J, are commonly used.[5][6] These cells respond to supraphysiological concentrations of caerulein analogs, leading to cellular injury that mimics pancreatitis.[6]
Q4: What is a typical concentration range for desulfated caerulein in cell assays? A4: The optimal concentration depends heavily on the cell type and the specific assay.
-
Receptor Binding & Activation: For CCK2 receptors, concentrations in the low nanomolar range (e.g., 0.1-10 nM) are typically sufficient to elicit a response.[7]
-
Inducing Pancreatitis In Vitro: To model pancreatitis through cellular overstimulation, supraphysiological concentrations, often in the range of 10 nM to 100 nM, are used.[5][6][8]
-
Cell Growth Studies: Effects on cell proliferation have been observed at concentrations from 0.1 nM to 10 nM.[7]
Troubleshooting Guide
Q5: I am not observing a cellular response (e.g., calcium flux) after applying desulfated caerulein. What are the possible causes? A5:
-
Incorrect Receptor Expression: Confirm that your cell line expresses the CCK2 receptor, as desulfated caerulein has a very low affinity for the CCK1 receptor.[1] The affinity for CCK1R can be over 500 times lower than its sulfated counterpart.[1]
-
Peptide Degradation: Ensure the desulfated caerulein stock solution is fresh and has been stored properly (typically at -20°C or lower in a suitable buffer). Avoid repeated freeze-thaw cycles.
-
Concentration Too Low: The concentration may be insufficient to trigger a response in your specific cell system. Perform a dose-response experiment to determine the optimal concentration.
-
Assay Sensitivity: For calcium assays, ensure proper loading of the fluorescent dye and that the detection instrument is sensitive enough to capture the signal.[9]
Q6: My results show high variability between wells or experiments. How can I improve consistency? A6:
-
Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.
-
Reagent Preparation: Prepare fresh working solutions of desulfated caerulein for each experiment from a validated stock solution to avoid degradation.[10]
-
Assay Conditions: Standardize all incubation times, temperatures, and cell densities. Ensure even cell seeding and consistent dye loading for fluorescence-based assays.
-
Automated Liquid Handling: If available, use automated liquid handlers for reagent addition to minimize human error and timing inconsistencies, especially for kinetic assays like calcium mobilization.[11]
Q7: I am observing significant cell death even at low concentrations. What could be the issue? A7:
-
Cellular Overstimulation: Some cell types, particularly pancreatic acinar cells, are highly sensitive to CCK receptor agonists. Even low nanomolar concentrations can lead to supraphysiological stimulation, causing premature zymogen activation and apoptosis or necrosis.[3][6]
-
Contamination: Check your peptide solution and cell culture reagents for contamination (e.g., endotoxin, microbial).
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve the peptide is non-toxic to your cells (typically ≤ 0.1%).[6]
Quantitative Data Summary
Table 1: Comparative Binding Affinities of CCK Analogs This table summarizes the relative binding affinities of sulfated and desulfated CCK analogs for the two main CCK receptor subtypes.
| Ligand | Receptor Subtype | Relative Binding Affinity (Ki or Kd) | Reference |
| CCK-8 (sulfated) | CCK1 Receptor | High (~0.6-1 nM) | [1] |
| Desulfated CCK-8 | CCK1 Receptor | Low (~500-fold lower than sulfated) | [1] |
| Gastrin (sulfated) | CCK1 Receptor | Low (~1000-fold lower than CCK-8) | [1] |
| CCK-8 (sulfated) | CCK2 Receptor | High (~0.3-1 nM) | [1] |
| Desulfated CCK-8 | CCK2 Receptor | High (~0.3-1 nM) | [1] |
| Gastrin (sulfated) | CCK2 Receptor | High (~0.3-1 nM) | [1] |
Table 2: Recommended Starting Concentrations for In Vitro Assays Use this table as a guideline for designing your dose-response experiments.
| Assay Type | Cell Type | Recommended Starting Range | Key Endpoint | Reference |
| Calcium Mobilization | CCK2R-expressing cells (e.g., HEK293) | 0.1 nM - 100 nM | Fluorescence Intensity Change | [9] |
| In Vitro Pancreatitis | Pancreatic Acinar Cells (e.g., AR42J) | 10 nM - 100 nM | LDH Release, Cell Viability | [5][6] |
| Enzyme Secretion | Pancreatic Acinar Cells | 1 nM - 100 nM | Amylase/Lipase Activity | [12] |
| Cell Proliferation | Pancreatic Acinar Cells | 0.1 nM - 10 nM | Thymidine Incorporation, DNA Content | [7] |
Experimental Protocols & Visualizations
Protocol 1: Preparation of Desulfated Caerulein Solutions
-
Reconstitution of Lyophilized Powder: Aseptically reconstitute the lyophilized desulfated caerulein in sterile, pyrogen-free phosphate-buffered saline (PBS) or 0.9% saline to create a high-concentration stock solution (e.g., 100 µM).[10] Gently vortex to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Prepare a series of dilutions in your assay buffer (e.g., Krebs buffer, cell culture medium) to achieve the desired final concentrations for your dose-response curve.
Signaling Pathway
Upon binding to the CCK2 receptor, desulfated caerulein initiates a well-defined intracellular signaling cascade that is crucial for its physiological and pathological effects.
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol describes a common method for measuring changes in intracellular calcium using a fluorescent indicator dye in a 96-well plate format.[9]
-
Cell Seeding: Seed cells expressing the CCK2 receptor into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the cells and wash gently with a suitable buffer (e.g., Krebs buffer).
-
Add the dye-loading solution to each well and incubate at 37°C for 30-60 minutes to allow for dye uptake.[9]
-
-
Cell Washing: After incubation, gently wash the cells 2-3 times with the assay buffer to remove excess extracellular dye. Add a final volume of assay buffer to each well.
-
Measurement:
-
Place the plate into a fluorescence microplate reader or a kinetic imaging system (e.g., FlexStation).[9][11]
-
Set the instrument to record fluorescence at the appropriate excitation/emission wavelengths for your chosen dye.
-
Establish a stable baseline fluorescence reading for approximately 20-30 seconds.
-
Using the instrument's integrated fluidics, inject the desulfated caerulein working solutions to achieve the desired final concentrations.
-
Continue recording the fluorescence signal for 2-5 minutes to capture the peak response and subsequent decay.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak response or the area under the curve for each concentration to generate a dose-response curve.
Protocol 3: Cell Viability (LDH Release) Assay
This assay quantifies plasma membrane damage by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[6]
-
Cell Treatment: Seed cells in a 96-well plate and allow them to adhere. Replace the medium with fresh, low-serum medium containing various concentrations of desulfated caerulein. Include a "maximum LDH release" control (cells treated with a lysis buffer) and an untreated "spontaneous LDH release" control.
-
Incubation: Incubate the plate for a period relevant to your experimental model (e.g., 1-24 hours).
-
Sample Collection: After incubation, carefully collect a portion of the supernatant (culture medium) from each well without disturbing the cells.
-
LDH Measurement:
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture (containing substrate and cofactor) to each well according to the kit manufacturer's protocol.
-
Incubate at room temperature for the recommended time (usually up to 30 minutes), protected from light.
-
-
Data Analysis:
-
Measure the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
References
- 1. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in developing cholecystokinin (CCK)/gastrin receptor ligands which have therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cerulein Pancreatitis: Oxidative Stress, Inflammation, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progressive disruption of acinar cell calcium signaling is an early feature of cerulein-induced pancreatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tricetin Reduces Inflammation and Acinar Cell Injury in Cerulein-Induced Acute Pancreatitis: The Role of Oxidative Stress-Induced DNA Damage Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pancreatic acinar cells in monolayer culture: direct trophic effects of caerulein in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caerulein-induced intracellular pancreatic zymogen activation is dependent on calcineurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. Effects of secretin and caerulein on enzymes of cultured pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Desulfated Caerulein Solubility
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of desulfated caerulein?
A1: Without specific experimental data for desulfated caerulein, its solubility is predicted based on its amino acid sequence. Peptides with a high proportion of hydrophobic amino acids tend to be less soluble in aqueous solutions.[1][2] Conversely, the presence of charged amino acids generally enhances water solubility.[1][2] The solubility of a peptide is also highly dependent on the pH of the solution.[1][2]
Q2: I am having trouble dissolving my lyophilized desulfated caerulein powder in water. What should I do?
A2: If desulfated caerulein does not readily dissolve in sterile, distilled water, the first step is to determine the peptide's theoretical net charge at neutral pH.[3] This will help in selecting an appropriate solvent system. It is crucial to test solubility on a small portion of the peptide to avoid risking the entire sample.[3][4]
Q3: What are the best practices for storing desulfated caerulein solutions?
A3: Once dissolved, it is recommended to prepare aliquots of the desulfated caerulein solution to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or lower.[5] For peptides containing residues susceptible to oxidation, such as methionine or cysteine, it is advisable to use oxygen-free solvents and store them under an inert atmosphere.[6]
Q4: Can I use sonication to help dissolve my desulfated caerulein?
A4: Yes, sonication can be a useful technique to aid in the dissolution of peptides by breaking up aggregates.[1][4][7] However, it is important to use brief pulses of sonication and to keep the sample on ice to prevent heating, which could lead to peptide degradation.[4]
Troubleshooting Guide
Issue: Lyophilized desulfated caerulein powder is not dissolving in aqueous buffer (e.g., PBS, Tris).
Root Cause Analysis and Solution Workflow:
This workflow provides a step-by-step approach to systematically address solubility issues with desulfated caerulein.
Caption: Troubleshooting workflow for peptide solubility.
Detailed Troubleshooting Steps:
-
Determine the Net Charge of Desulfated Caerulein:
-
Acidic Peptides (Net Negative Charge):
-
Attempt to dissolve the peptide in a small amount of sterile, deionized water.
-
If it remains insoluble, add a small volume of a dilute basic solution, such as 0.1M ammonium bicarbonate or dilute ammonium hydroxide, dropwise until the peptide dissolves.[9]
-
Be cautious with basic solutions if the peptide contains cysteine, as it can promote disulfide bond formation.[10]
-
-
Basic Peptides (Net Positive Charge):
-
Try to dissolve the peptide in sterile, deionized water.
-
If solubility is an issue, add a small amount of a dilute acidic solution, such as 10-25% acetic acid, until the peptide is dissolved.[7][9] For highly problematic peptides, a very small amount of trifluoroacetic acid (TFA) can be used, followed by dilution.[8][9]
-
-
Neutral or Hydrophobic Peptides (Net Charge of Zero or High Percentage of Hydrophobic Residues):
-
These peptides often require an organic solvent for initial solubilization.[1][9]
-
Use a minimal amount of an appropriate organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile.[6]
-
Important: If the peptide sequence contains methionine or cysteine, avoid using DMSO as it can cause oxidation.[1][9] DMF is a suitable alternative in these cases.[7][8]
-
Once the peptide is fully dissolved in the organic solvent, slowly add this solution dropwise to the desired aqueous buffer while stirring. This helps prevent the peptide from precipitating out of solution.
-
Data Presentation
Table 1: Properties of Amino Acids Influencing Peptide Solubility
| Amino Acid Category | Amino Acids | General Impact on Aqueous Solubility |
| Acidic (Negatively Charged) | Aspartic Acid (D), Glutamic Acid (E) | Increases solubility at pH > pI |
| Basic (Positively Charged) | Arginine (R), Lysine (K), Histidine (H) | Increases solubility at pH < pI |
| Polar, Uncharged | Serine (S), Threonine (T), Asparagine (N), Glutamine (Q) | Generally improves aqueous solubility |
| Hydrophobic (Non-polar) | Alanine (A), Valine (V), Isoleucine (I), Leucine (L), Methionine (M), Phenylalanine (F), Tyrosine (Y), Tryptophan (W) | Decreases aqueous solubility |
Table 2: Recommended Solvents Based on Peptide Properties
| Peptide Type | Primary Solvent | Secondary/Alternative Solvents | Cautions |
| Acidic | Sterile Water | 0.1M Ammonium Bicarbonate, Dilute Ammonium Hydroxide | Avoid basic solutions for Cysteine-containing peptides.[10] |
| Basic | Sterile Water | 10-25% Acetic Acid, Dilute Trifluoroacetic Acid (TFA) | TFA is harsh and should be used sparingly. |
| Hydrophobic/Neutral | Minimal DMSO, DMF, or Acetonitrile followed by slow dilution in aqueous buffer | Isopropanol, Methanol | Avoid DMSO for peptides with Methionine or Cysteine.[1][9] |
| Prone to Aggregation | Organic Solvents | 6M Guanidine Hydrochloride, 8M Urea | Denaturants may interfere with downstream applications.[7][11] |
Experimental Protocols
Protocol 1: General Procedure for Small-Scale Peptide Solubility Testing
-
Preparation:
-
Allow the lyophilized desulfated caerulein to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh out a small, accurately measured amount of the peptide (e.g., 1 mg).
-
-
Initial Solvent Addition:
-
Based on the calculated net charge of desulfated caerulein, select the initial solvent to test (e.g., sterile water for a charged peptide, or a minimal volume of DMSO for a hydrophobic peptide).
-
Add a small, precise volume of the chosen solvent to the peptide and gently vortex.
-
-
Observation:
-
Visually inspect the solution for clarity. A clear solution indicates that the peptide has dissolved.
-
If the solution is cloudy or contains visible particles, the peptide is not fully dissolved.
-
-
Troubleshooting Solvents:
-
If the peptide did not dissolve in water, proceed with the addition of acidic or basic solutions as described in the troubleshooting guide.
-
If an organic solvent was used initially, proceed to slowly add the aqueous buffer.
-
-
Documentation:
-
Record the solvent system and the final concentration at which the desulfated caerulein fully dissolved.
-
Mandatory Visualization
Signaling Pathway and Logical Relationships
The following diagram illustrates the relationship between pH, the isoelectric point (pI), and the net charge of a peptide, which are critical factors governing its solubility.
Caption: Relationship between pH, pI, peptide charge, and solubility.
References
- 1. jpt.com [jpt.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. bachem.com [bachem.com]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. genscript.com [genscript.com]
- 9. lifetein.com [lifetein.com]
- 10. biobasic.com [biobasic.com]
- 11. biorbyt.com [biorbyt.com]
preventing degradation of desulfated caerulein in solution
This technical support center provides guidance on preventing the degradation of desulfated caerulein in solution. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of their peptide during experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity | Peptide degradation due to improper storage or handling. | Verify storage conditions (lyophilized at -20°C or -80°C). Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. |
| Inconsistent experimental results | Degradation of the peptide in the experimental solution (e.g., buffer, cell culture media). | Optimize the pH of the solution to a neutral range (pH 6-8)[1]. Use sterile, high-purity water and reagents. Consider the use of protease inhibitors if enzymatic degradation is suspected. |
| Precipitation of the peptide | Poor solubility of the peptide in the chosen solvent or aggregation. | For hydrophobic peptides, initially dissolve in a minimal amount of an organic solvent like DMSO or DMF before slowly diluting with the aqueous buffer[2]. Sonication may aid dissolution. |
| Unexpected peaks in analytical chromatography (e.g., HPLC) | Presence of degradation products. | Analyze the degradation products to understand the degradation pathway. Adjust experimental conditions (e.g., pH, temperature, light exposure) to minimize the formation of these products. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of desulfated caerulein degradation in solution?
A1: The primary causes of degradation for peptides like desulfated caerulein in solution are enzymatic degradation (especially by aminopeptidases), hydrolysis, and oxidation[1][3]. The stability of peptides is significantly influenced by factors such as pH, temperature, and the presence of proteases[1].
Q2: How does the stability of desulfated caerulein compare to its sulfated form?
A2: Sulfation generally increases the stability of peptides[4]. Studies on the closely related cholecystokinin octapeptide (CCK-8) have shown that the unsulfated form degrades more rapidly in plasma compared to the sulfated form[1]. This suggests that desulfated caerulein is likely less stable than its sulfated counterpart.
Q3: What are the optimal storage conditions for desulfated caerulein solutions?
A3: For short-term storage (1-2 weeks), solutions can be stored at 4°C. For longer-term storage (up to 3-4 months), it is recommended to store aliquots at -20°C or -80°C to minimize degradation and avoid repeated freeze-thaw cycles[2]. It is best practice to prepare solutions fresh for each experiment.
Q4: What type of buffer should I use to dissolve my desulfated caerulein?
A4: It is recommended to use a buffer with a neutral pH, ideally between 6 and 8, to maintain the stability of most peptides[1]. The choice of buffer can also be critical; for instance, phosphate buffers can sometimes chelate metal ions that might catalyze oxidation.
Q5: Can I do anything to prevent enzymatic degradation in my cell culture experiment?
A5: Yes, if you suspect enzymatic degradation by proteases present in your cell culture medium, you can consider adding a broad-spectrum protease inhibitor cocktail.
Quantitative Data Summary
The following table summarizes the degradation kinetics of sulfated and unsulfated cholecystokinin-8 (CCK-8), a close structural and functional analog of caerulein, in plasma. This data provides an insight into the expected relative stability of desulfated caerulein.
| Peptide | Matrix | Half-life (minutes) | Reference |
| Unsulfated CCK-8 | Human Plasma | 18 | [1] |
| Sulfated CCK-8 | Human Plasma | 50 | [1] |
| Unsulfated CCK-8 | Rat Plasma | 5 | [1] |
| Sulfated CCK-8 | Rat Plasma | 17 | [1] |
Experimental Protocols
Protocol 1: General Procedure for Assessing Peptide Stability in Solution
This protocol outlines a general method for evaluating the stability of desulfated caerulein in a specific buffer or medium over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- Desulfated caerulein (lyophilized powder)
- High-purity water (e.g., Milli-Q)
- Desired buffer or medium (e.g., Phosphate Buffered Saline (PBS), cell culture medium)
- HPLC system with a C18 reverse-phase column
- Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile phase B: 0.1% TFA in acetonitrile
- Thermostated incubator or water bath
- Microcentrifuge tubes
2. Procedure:
- Stock Solution Preparation: Prepare a stock solution of desulfated caerulein (e.g., 1 mg/mL) in high-purity water or a suitable solvent.
- Working Solution Preparation: Dilute the stock solution to the final desired concentration in the test buffer or medium.
- Incubation: Aliquot the working solution into multiple microcentrifuge tubes. Incubate the tubes at the desired temperature (e.g., 37°C).
- Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one aliquot from the incubator.
- Sample Quenching (Optional but Recommended): To stop further degradation, immediately add an equal volume of a quenching solution (e.g., 10% TFA in acetonitrile) or freeze the sample at -80°C until analysis.
- HPLC Analysis:
- Centrifuge the samples to pellet any precipitates.
- Inject a defined volume of the supernatant onto the HPLC system.
- Elute the peptide using a suitable gradient of mobile phases A and B.
- Monitor the elution profile at an appropriate wavelength (e.g., 214 nm or 280 nm).
- Data Analysis:
- Determine the peak area of the intact desulfated caerulein at each time point.
- Calculate the percentage of remaining peptide at each time point relative to the initial time point (t=0).
- Plot the percentage of remaining peptide versus time to determine the degradation rate.
Visualizations
References
- 1. Degradation of cholecystokinin octapeptide, related fragments and analogs by human and rat plasma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Sulfated plant peptide hormones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Reproducibility of Experiments with Desulfated Caerulein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving desulfated caerulein.
Frequently Asked Questions (FAQs)
Q1: What is desulfated caerulein and how does it differ from sulfated caerulein?
Desulfated caerulein is a decapeptide that is structurally identical to caerulein but lacks the sulfate group on the tyrosine residue. This modification significantly affects its biological activity. While both forms are analogs of cholecystokinin (CCK), sulfation is crucial for high-affinity binding to CCK1 receptors, which are predominant in the pancreas. Desulfated caerulein has a much lower affinity for CCK1 receptors compared to its sulfated counterpart. However, both forms exhibit similar high affinity for CCK2 receptors.
Q2: What are the primary applications of desulfated caerulein in research?
Desulfated caerulein is often used as a comparative tool in studies involving CCK receptor signaling. Its differential affinity for CCK receptor subtypes allows researchers to dissect the specific roles of CCK1 and CCK2 receptors in various physiological and pathological processes. It can be used as a weaker agonist or a competitive antagonist at the CCK1 receptor, depending on the experimental context. A primary application is in pancreatitis research, where caerulein (typically the sulfated form) is used to induce experimental pancreatitis. The desulfated form can help in understanding the specific receptor-mediated events in the initiation and progression of the disease.
Q3: How should I properly store and handle desulfated caerulein?
Lyophilized desulfated caerulein peptide should be stored at -20°C or lower upon receipt. For reconstitution, it is advisable to use a slightly basic solution, such as 1% ammonium hydroxide, to aid in solubilization before diluting with a buffer like PBS.[1] Once reconstituted, the solution should be aliquoted into single-use volumes and stored at -20°C or lower to minimize freeze-thaw cycles. Peptide solutions, in general, can be unstable, and it is recommended to prepare fresh solutions for critical experiments or to perform stability tests on stored solutions.
Q4: What are the key signaling pathways activated by caerulein?
In pancreatic acinar cells, supramaximal stimulation with caerulein (acting primarily through CCK1 receptors) leads to the premature activation of digestive enzymes. This initiates a signaling cascade involving:
-
Calcium Mobilization: A rapid and sustained increase in intracellular calcium concentration.
-
NF-κB Activation: Activation of the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation.
-
MAPK and JAK/STAT Pathways: Activation of mitogen-activated protein kinase (MAPK) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways, which are also involved in the inflammatory response.
-
Oxidative Stress: Generation of reactive oxygen species (ROS).
These events collectively lead to acinar cell injury, edema, and an inflammatory response characteristic of pancreatitis.
Troubleshooting Guide
Issue 1: High Variability in the Severity of Caerulein-Induced Pancreatitis
Possible Causes & Solutions
| Cause | Recommended Solution |
| Reagent Inconsistency | Verify Peptide Quality: Ensure the purity of the desulfated caerulein lot using methods like HPLC. Peptide impurities can significantly alter biological activity. It is recommended to use peptides with a purity of at least 95%.[2] Sulfation Status: Confirm whether you are using the sulfated or desulfated form of caerulein. Inadvertently switching between the two will lead to drastic differences in pancreatitis induction due to the significantly lower affinity of the desulfated form for the pancreatic CCK1 receptor. |
| Animal Strain and Substrain Differences | Standardize Animal Model: Different mouse strains (e.g., C57BL/6 vs. FVB) and even substrains (e.g., C57BL/6J vs. C57BL/6N) can exhibit varying susceptibility to caerulein-induced pancreatitis. Select a specific strain and substrain and use it consistently throughout your experiments. |
| Dosage and Administration Variables | Optimize and Standardize Protocol: The dose, frequency, and route of administration of caerulein are critical. Perform a dose-response study to determine the optimal concentration for your specific animal model and experimental goals. Ensure precise and consistent administration techniques (e.g., intraperitoneal injection volume and location). |
| Animal Handling and Stress | Minimize Stress: Stress can influence the physiological response to caerulein. Handle animals consistently and minimize environmental stressors. |
Issue 2: Inconsistent or Unexpected In Vitro Results
Possible Causes & Solutions
| Cause | Recommended Solution |
| Peptide Degradation in Solution | Fresh Preparation: Prepare desulfated caerulein solutions fresh for each experiment. If storing reconstituted aliquots, perform a pilot study to assess the stability and activity of the stored peptide over time. Proper Storage: Store aliquots at -80°C for longer-term storage. Avoid repeated freeze-thaw cycles. |
| Incorrect Reconstitution or Solubility Issues | Follow Recommended Protocol: Use a validated reconstitution protocol. Desulfated caerulein may require a slightly basic pH for initial solubilization. Ensure the peptide is fully dissolved before use. Solvent Compatibility: Verify that the final buffer and any additives are compatible with the peptide and do not cause precipitation. |
| Cell Culture Conditions | Cell Line Authentication: Regularly authenticate your cell lines to ensure they have not been misidentified or contaminated. Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with extensive passaging. |
Data Presentation
Table 1: Comparative Receptor Affinity of Sulfated vs. Desulfated CCK Analogs
| Ligand | Receptor | Affinity (Kd) | Relative Potency for Inhibition of 125I-CCK-8 Binding |
| CCK-8 (Sulfated) | CCK Receptor | High | 1 |
| Desulfated CCK-8 | CCK Receptor | Low | ~1000-fold lower than sulfated CCK-8 |
| Gastrin-17-II (Sulfated) | CCK Receptor | Moderate | ~100-fold lower than sulfated CCK-8 |
| Gastrin-17-I (Desulfated) | CCK Receptor | Low | ~1000-fold lower than sulfated CCK-8 |
Data compiled from studies on guinea pig pancreatic acini.
Experimental Protocols
Protocol 1: Induction of Acute Pancreatitis in Mice with Caerulein
This protocol describes a common method for inducing mild acute pancreatitis. The severity can be modulated by adjusting the number of injections.
Materials:
-
Desulfated or Sulfated Caerulein
-
Sterile Saline (0.9% NaCl)
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Reagent Preparation:
-
Reconstitute caerulein in sterile saline to a final concentration of 10 µg/mL. Prepare fresh on the day of the experiment.
-
-
Animal Dosing:
-
Administer hourly intraperitoneal (IP) injections of caerulein at a dose of 50 µg/kg body weight.
-
Typically, 6 to 12 hourly injections are given to induce pancreatitis.
-
A control group should receive hourly IP injections of sterile saline.
-
-
Sample Collection:
-
Euthanize mice 1 hour after the final injection.
-
Collect blood via cardiac puncture for serum amylase and lipase analysis.
-
Harvest the pancreas for histological analysis and measurement of edema (pancreas weight to body weight ratio) and myeloperoxidase (MPO) activity.
-
Protocol 2: Quality Control of Desulfated Caerulein by HPLC
This is a general guideline for assessing the purity of a synthetic peptide.
Method:
-
Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Column: C18 column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).
-
Detection: UV absorbance at 214 nm or 280 nm.
-
Analysis: The purity is determined by calculating the area of the main peptide peak as a percentage of the total peak area in the chromatogram. A purity of >95% is generally recommended for in vivo studies.
Mandatory Visualizations
Caption: Caerulein-induced signaling in pancreatic acinar cells.
Caption: Workflow for reproducible caerulein-induced pancreatitis.
References
minimizing off-target effects of desulfated caerulein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with desulfated caerulein. Our goal is to help you minimize off-target effects and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target receptors for desulfated caerulein?
A1: The primary on-target receptor for desulfated caerulein is the cholecystokinin B (CCK-B) receptor, for which it maintains a high affinity. The primary off-target receptor is the cholecystokinin A (CCK-A) receptor. Desulfated caerulein has a significantly lower affinity for the CCK-A receptor compared to its sulfated counterpart.[1][2][3] Therefore, any physiological or cellular effects mediated through the CCK-A receptor can be considered off-target.
Q2: I am observing unexpected cellular responses at high concentrations of desulfated caerulein. What could be the cause?
A2: At high concentrations, desulfated caerulein may begin to bind to and activate the lower-affinity CCK-A receptors, leading to off-target effects.[3] It is also possible that at very high concentrations, the peptide may exhibit non-specific binding to other cell surface proteins or lipids, triggering unintended signaling cascades. We recommend performing a dose-response curve to identify the optimal concentration range that saturates the CCK-B receptor with minimal engagement of off-target receptors.
Q3: How can I experimentally validate the on-target versus off-target effects of desulfated caerulein in my cell line?
A3: To differentiate between on-target and off-target effects, you can use selective antagonists for the CCK-A and CCK-B receptors. Pre-treatment of your cells with a selective CCK-B antagonist should block the effects of desulfated caerulein if they are on-target. Conversely, if the effects are still observed and are blocked by a CCK-A antagonist, this would indicate an off-target effect. Additionally, you can use cell lines that differentially express CCK-A and CCK-B receptors to isolate the effects mediated by each receptor subtype.
Q4: What are some general strategies to minimize non-specific binding of desulfated caerulein in my in vitro assays?
A4: To minimize non-specific binding, you can optimize your assay buffer.[4] Consider the following adjustments:
-
Adjusting pH: The charge of the peptide and cell surface can be influenced by pH. Experiment with a range of pH values around the physiological norm to find the optimal condition that minimizes non-specific interactions.
-
Increasing Salt Concentration: Higher concentrations of salts like NaCl can help to mask electrostatic interactions that may contribute to non-specific binding.
-
Using Blocking Agents: Including bovine serum albumin (BSA) or a non-ionic surfactant like Tween-20 in your buffer can help to block non-specific binding sites on your assay plates and cellular preparations.
Q5: In my in vivo studies, I'm observing systemic side effects that are not consistent with CCK-B receptor activation. How can I investigate this?
A5: Systemic side effects in vivo could be due to the activation of off-target receptors in various tissues. To investigate this, you can:
-
Administer Selective Antagonists: Co-administration of a selective CCK-A receptor antagonist may alleviate the unexpected side effects, confirming their off-target nature.
-
Tissue-Specific Analysis: Analyze tissues that are known to express high levels of CCK-A receptors to see if desulfated caerulein is eliciting a response in those areas.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Analyze the concentration of desulfated caerulein in different tissues over time to understand if high local concentrations could be driving off-target effects.
Quantitative Data Summary
The following table summarizes the relative binding affinities of sulfated and non-sulfated CCK analogues, which are relevant to understanding the on-target and off-target effects of desulfated caerulein.
| Ligand | Target Receptor | Relative Affinity/Potency | Reference |
| Sulfated CCK-8 | CCK-A Receptor | High | [3] |
| Desulfated CCK-8 | CCK-A Receptor | Low | [3] |
| Sulfated CCK-8 | CCK-B Receptor | High | [1][3] |
| Desulfated CCK-8 | CCK-B Receptor | High | [1][3] |
| Gastrin | CCK-A Receptor | Low | [3] |
| Gastrin | CCK-B Receptor | High | [1][3] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine Binding Affinity (Ki)
This protocol is designed to determine the binding affinity (Ki) of desulfated caerulein for CCK-A and CCK-B receptors.
Materials:
-
Cell lines expressing either human CCK-A or CCK-B receptors.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Radiolabeled ligand with high affinity for the target receptor (e.g., [125I]-CCK-8).
-
Unlabeled desulfated caerulein.
-
Scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells to a high density and harvest.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in fresh buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add a constant concentration of the radiolabeled ligand to each well.
-
Add increasing concentrations of unlabeled desulfated caerulein to the wells.
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of desulfated caerulein.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathway of Desulfated Caerulein via the CCK-B Receptor
Caption: CCK-B receptor signaling cascade initiated by desulfated caerulein.
Experimental Workflow for Assessing Off-Target Effects
Caption: Workflow for investigating potential off-target effects.
References
- 1. Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholecystokinin receptor - Wikipedia [en.wikipedia.org]
- 3. Cholecystokinin(CCK)-A and CCK-B/gastrin receptors in human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Adjusting Desulfated Caerulein Dosage for Different Animal Models
Welcome to the technical support center for researchers utilizing desulfated caerulein in animal models of pancreatitis. This guide provides detailed information on dosage adjustments, experimental protocols, and troubleshooting to ensure the successful and reproducible induction of pancreatitis.
Frequently Asked Questions (FAQs)
Q1: What is desulfated caerulein and how does it differ from sulfated caerulein?
A1: Desulfated caerulein is a decapeptide analogue of cholecystokinin (CCK), a hormone that stimulates pancreatic secretion.[1] Unlike the more commonly used sulfated caerulein, the desulfated form lacks a sulfate group on the tyrosine residue. This structural difference significantly reduces its binding affinity for the cholecystokinin-A (CCK-A) receptor, which is primarily responsible for stimulating pancreatic enzyme secretion.[2][3] As a result, a higher dose of desulfated caerulein is required to elicit a comparable physiological response to its sulfated counterpart.
Q2: Why would I choose to use desulfated caerulein over the sulfated form?
A2: While sulfated caerulein is more potent in inducing pancreatitis, desulfated caerulein can be a valuable tool for specific research questions. For example, it can be used to investigate the differential roles of CCK receptor subtypes in pancreatic physiology and pathology, or to study cellular responses to a weaker but more sustained stimulation.
Q3: How do I adjust the dosage of desulfated caerulein for different animal models?
A3: Due to the lower affinity of desulfated caerulein for the CCK-A receptor, a significant dose increase compared to sulfated caerulein is necessary. While direct, validated protocols for inducing pancreatitis with desulfated caerulein are not widely published, a starting point can be extrapolated from its relative receptor affinity. Desulfated CCK-8 has been shown to have an approximately 500-fold lower affinity for the CCK-A receptor than sulfated CCK-8.[2] Therefore, as a preliminary guideline, a 100 to 500-fold higher dose of desulfated caerulein compared to the standard sulfated caerulein dose for a given animal model may be required. It is crucial to perform a pilot dose-response study to determine the optimal dosage for your specific animal model and experimental objectives.
For inter-species dose conversion, allometric scaling based on body surface area can be a useful tool.[3] This method helps in extrapolating a starting dose from one animal species to another. However, this should be used as an initial estimate, and empirical validation is essential.
Q4: What are the typical dosages for sulfated caerulein in common animal models?
A4: The following table summarizes typical dosages for sulfated caerulein used to induce pancreatitis. These can serve as a reference point for calculating an initial dose range for desulfated caerulein.
| Animal Model | Typical Sulfated Caerulein Dosage | Route of Administration | Dosing Regimen |
| Mouse | 50 µg/kg[4] | Intraperitoneal (IP) | Hourly injections for 6-12 hours[2] |
| Rat | 5 µg/kg/hr[5] | Intravenous (IV) or Intraperitoneal (IP) | Continuous infusion or hourly injections |
Q5: How can I assess the severity of pancreatitis in my animal model?
A5: The severity of pancreatitis can be evaluated through a combination of biochemical and histological assessments. Key parameters include:
-
Serum Amylase and Lipase: Elevated levels of these pancreatic enzymes in the blood are indicative of pancreatic injury.[3]
-
Histological Examination: Pancreatic tissue sections stained with Hematoxylin and Eosin (H&E) can be scored for edema, inflammatory cell infiltration, acinar cell necrosis, and hemorrhage.[4]
-
Pancreatic Weight to Body Weight Ratio: An increase in this ratio can indicate pancreatic edema.[4]
Troubleshooting Guide
Problem 1: I am not observing any signs of pancreatitis after administering desulfated caerulein.
-
Cause: The dose of desulfated caerulein is likely too low. As mentioned, a significantly higher dose compared to the sulfated form is required.
-
Solution:
-
Systematically increase the dose of desulfated caerulein in a pilot study. We recommend starting with a 100-fold higher dose than the standard sulfated caerulein dose and escalating from there.
-
Ensure the purity and integrity of your desulfated caerulein stock.
-
Verify your administration technique (e.g., proper intraperitoneal injection).
-
Problem 2: The severity of pancreatitis is highly variable between animals in the same group.
-
Cause: Several factors can contribute to variability in the caerulein-induced pancreatitis model, including animal strain, age, sex, and fasting state.
-
Solution:
-
Standardize Animal Characteristics: Use animals of the same strain, age, and sex. House them under identical conditions.
-
Fasting: Ensure a consistent fasting period (typically 12-18 hours) before caerulein administration, as this can impact pancreatic secretion.[4]
-
Precise Dosing: Calculate and administer the dose accurately based on individual animal body weights.
-
Injection Consistency: Ensure consistent timing and technique for each injection.
-
Problem 3: I am observing high mortality in my severe pancreatitis model.
-
Cause: The dose of desulfated caerulein may be too high, or the combination with other agents (like LPS) is overly severe.
-
Solution:
-
Reduce the Dose: Lower the dose of desulfated caerulein or the co-administered agent.
-
Reduce the Number of Injections: Decrease the duration of the caerulein administration protocol.
-
Provide Supportive Care: Consider fluid resuscitation with saline to mitigate dehydration and systemic effects.
-
Monitor Animals Closely: Implement a clear endpoint protocol for animals showing signs of severe distress.
-
Experimental Protocols
Preparation of Desulfated Caerulein Solution
-
Reconstitution: Aseptically reconstitute lyophilized desulfated caerulein powder in sterile, pyrogen-free 0.9% saline or phosphate-buffered saline (PBS).
-
Stock Solution: Prepare a stock solution at a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution with sterile saline or PBS to the final desired working concentration for injection. The final concentration will depend on the target dose and the injection volume.
-
Storage: Store the stock solution at -20°C. The working solution can be stored at 4°C for up to one week.
Induction of Acute Pancreatitis in Mice (Example Protocol for Sulfated Caerulein - Adapt for Desulfated)
-
Animal Preparation: Use male C57BL/6 mice (8-10 weeks old). Fast the mice for 12-18 hours before the experiment, with free access to water.[4]
-
Dosing: Administer caerulein (or desulfated caerulein at an adjusted dose) at 50 µg/kg via intraperitoneal injection.[4]
-
Regimen: Repeat the injections hourly for a total of 7 to 12 injections.[2] The number of injections can be varied to modulate the severity of pancreatitis.
-
Endpoint: Euthanize the mice 1-3 hours after the final injection for sample collection.[4]
Signaling Pathways and Experimental Workflows
Caerulein-Induced Signaling Pathway in Pancreatic Acinar Cells
Supramaximal doses of caerulein bind to CCK receptors on pancreatic acinar cells, initiating a cascade of intracellular events that lead to pancreatitis. The binding triggers the activation of G-protein coupled receptors, leading to an increase in intracellular calcium levels. This calcium overload activates calcineurin and protein kinase C (PKC), which in turn activate downstream signaling pathways involving MAP kinases (ERK, JNK, p38) and the transcription factor NF-κB.[6] This leads to the production of pro-inflammatory cytokines and the premature activation of digestive enzymes within the acinar cells, resulting in cellular injury and inflammation.
Caption: Caerulein signaling cascade in pancreatic acinar cells.
Experimental Workflow for Adjusting Desulfated Caerulein Dosage
The following diagram outlines a logical workflow for establishing a desulfated caerulein-induced pancreatitis model.
Caption: Workflow for dosage adjustment of desulfated caerulein.
References
- 1. Caerulein-induced acute pancreatitis in mice that constitutively overexpress Reg/PAP genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sketchviz.com [sketchviz.com]
- 3. inotiv.com [inotiv.com]
- 4. A mouse model of severe acute pancreatitis induced with caerulein and lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental Models of Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cerulein Pancreatitis: Oxidative Stress, Inflammation, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Desulfated Caerulein
Welcome to the technical support center for the use of desulfated caerulein in research applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: I am not observing the expected physiological response (e.g., pancreatitis, smooth muscle contraction) after administering desulfated caerulein to my animal model. What could be the reason?
A1: The most common reason for a lack of response is the significant difference in receptor affinity between sulfated and desulfated caerulein. Desulfated caerulein has a 500- to 1000-fold lower affinity for the cholecystokinin-1 receptor (CCK1R) compared to the sulfated form.[1][2] The CCK1R is primarily responsible for mediating pancreatic enzyme secretion and gallbladder contraction. Therefore, if your experimental model relies on CCK1R activation, you will need to use a much higher concentration of desulfated caerulein to elicit a response, or you may not observe one at all.
Q2: I am using desulfated caerulein for an in vitro cell-based assay and my results are inconsistent. What are the possible causes?
A2: Several factors could contribute to inconsistent results:
-
Receptor Expression: The cell line you are using may not express the appropriate cholecystokinin receptor (CCKR) subtype, or may express it at very low levels. Desulfated caerulein is a potent agonist for the CCK2 receptor (CCK2R), with a binding affinity similar to the sulfated form.[1][3] Ensure your cells express CCK2R if that is your intended target.
-
Ligand Stability: Desulfated caerulein solutions are known to be unstable.[4] It is crucial to prepare fresh solutions for each experiment to ensure consistent potency.[4] Storing the peptide in solution, even for short periods, can lead to degradation and loss of activity.
-
Cell Passage Number: For cell lines like AR42J, which are used as a model for pancreatic acinar cells, responsiveness to caerulein can decrease with higher passage numbers. It has been observed that AR42J cells beyond passage 35 may not show amylase secretion in response to caerulein.[5]
Q3: Can I use desulfated caerulein to induce acute pancreatitis in rodents?
A3: While most established protocols for inducing acute pancreatitis use sulfated caerulein due to its high affinity for CCK1R on pancreatic acinar cells, it is theoretically possible to induce pancreatitis with desulfated caerulein. However, you would need to administer a significantly higher dose to achieve the supramaximal stimulation of the CCK1R that leads to pancreatitis. This may increase the risk of off-target effects and could lead to a different pathophysiological profile of the induced pancreatitis.
Q4: What are the expected off-target effects of desulfated caerulein?
A4: At high concentrations, desulfated caerulein could potentially interact with other receptors that have some homology to CCK receptors. However, the primary "off-target" consideration is its potent activity at the CCK2 receptor. If your experimental system expresses both CCK1 and CCK2 receptors, desulfated caerulein will preferentially activate CCK2R. This is a critical point to consider when interpreting your data, as the observed effects may be mediated by CCK2R signaling pathways, which are different from CCK1R pathways.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or weak biological response in vivo | Insufficient dosage due to low CCK1R affinity. | Verify the CCK receptor subtype mediating the desired effect. If it is CCK1R, consider using sulfated caerulein or significantly increasing the dose of desulfated caerulein. |
| Degradation of desulfated caerulein. | Prepare fresh solutions of desulfated caerulein immediately before each use.[4] | |
| Inconsistent results in cell-based assays | Low or absent expression of the target CCK receptor. | Confirm CCK receptor expression (CCK1R or CCK2R) in your cell line using techniques like qPCR or Western blotting. |
| Use of high-passage number cells. | Use low-passage cells for your experiments, especially for cell lines known to lose responsiveness over time.[5] | |
| Instability of the peptide in culture media. | Minimize the time the peptide is in the culture media before analysis. Prepare fresh dilutions for each experiment. | |
| Unexpected physiological or cellular response | Activation of CCK2 receptors instead of the intended CCK1 receptors. | Use a selective CCK2R antagonist to confirm if the observed effect is mediated by this receptor. |
| Off-target effects at high concentrations. | Perform a dose-response curve to determine the optimal concentration and to identify potential non-specific effects at higher doses. |
Data Presentation
Table 1: Comparative Binding Affinities of Caerulein and its Analogs
| Ligand | CCK1 Receptor (Ki) | CCK2 Receptor (Ki) | Reference |
| Sulfated Caerulein/CCK-8 | ~0.6-1 nM | ~0.3–1 nM | [1] |
| Desulfated Caerulein/CCK-8 | 500-fold lower affinity than sulfated form | ~0.3–1 nM | [1][2] |
| Gastrin-17 | 1,000–10,000-fold lower affinity than sulfated CCK-8 | ~0.3–1 nM | [1] |
Experimental Protocols
Protocol 1: Preparation and Handling of Desulfated Caerulein
This protocol outlines the essential steps for preparing desulfated caerulein to minimize degradation and ensure experimental reproducibility.
-
Reconstitution: Aseptically reconstitute the lyophilized desulfated caerulein powder in sterile, pyrogen-free phosphate-buffered saline (PBS) or 0.9% saline to create a stock solution. For example, to create a 1 mg/mL stock solution, add 1 mL of sterile PBS to 1 mg of peptide.
-
Storage of Stock Solution: Aliquot the stock solution into small, single-use volumes and store at -20°C or colder. Crucially, solutions are unstable; it is highly recommended to prepare solutions fresh for each experiment. [4]
-
Preparation of Working Solution: On the day of the experiment, thaw a single-use aliquot of the stock solution and dilute it to the final working concentration using sterile PBS or saline. Keep the working solution on ice.
Protocol 2: Hypothetical In Vivo Model of Pancreatitis Induction with Desulfated Caerulein (Illustrating High-Dose Requirement)
This protocol is a hypothetical adaptation of the standard caerulein-induced pancreatitis model to highlight the significantly higher dosage required for the desulfated form.
-
Animal Model: Use male C57BL/6 mice, 8-10 weeks old. Acclimatize the animals for at least one week before the experiment.
-
Preparation of Desulfated Caerulein Solution: Prepare a fresh working solution of desulfated caerulein in sterile saline at a high concentration (e.g., 500 µg/mL).
-
Induction of Pancreatitis: Administer desulfated caerulein via intraperitoneal (i.p.) injection at a significantly elevated dose (e.g., 5 mg/kg body weight). This is a hypothetical dose, and the actual effective dose would need to be determined empirically. For comparison, sulfated caerulein is typically used at 50 µg/kg.[6]
-
Dosing Regimen: Repeat the injections hourly for a total of 7-10 injections.
-
Control Group: Administer an equivalent volume of sterile saline to a control group of mice using the same injection schedule.
-
Endpoint Analysis: At a predetermined time point after the final injection (e.g., 6 or 12 hours), euthanize the mice and collect blood and pancreatic tissue for analysis of pancreatitis markers (e.g., serum amylase, histology).
Mandatory Visualizations
Caption: CCK1R signaling pathway activation.
Caption: CCK2R signaling pathway activation.
Caption: Troubleshooting workflow for desulfated caerulein experiments.
References
- 1. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into human brain–gut peptide cholecystokinin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Selenium Mitigates Caerulein and LPS-induced Severe Acute Pancreatitis by Inhibiting MAPK, NF-κB, and STAT3 Signaling via the Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strain-specific differences in cerulein-induced acute and recurrent acute murine pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of Desulfated Caerulein
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of desulfated caerulein.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification and analysis of synthetic desulfated caerulein.
Q1: My analytical HPLC of the crude product shows multiple peaks. What are the likely impurities?
A: The crude product from solid-phase peptide synthesis (SPPS) typically contains the target peptide along with various impurities.[1] For desulfated caerulein (Sequence: Pyr-Gln-Asp-Tyr-Thr-Gly-Trp-Met-Asp-Phe-NH2), common impurities include:
-
Deletion Sequences: Peptides missing one or more amino acids due to incomplete coupling or deprotection steps during synthesis.[1][2] These often appear as peaks eluting slightly earlier than the main product.
-
Truncated Peptides: Chains where synthesis was terminated prematurely.[3]
-
Oxidized Peptides: The methionine (Met) and tryptophan (Trp) residues are susceptible to oxidation (+16 Da per oxidation), which can occur during synthesis or cleavage.[2]
-
Peptides with Protecting Group Adducts: Incomplete removal of side-chain protecting groups results in significantly more hydrophobic impurities.[4][5]
-
Products of Side Reactions: Deamidation of asparagine (Asn) or cyclization of the N-terminal pyroglutamic acid (Pyr) or glutamine (Gln) can occur.[2]
Q2: The mass spectrum of my purified product shows unexpected masses. How do I identify them?
A: Mass spectrometry (MS) is the ideal method for identifying the nature of impurities by comparing their molecular weights to the target peptide (Desulfated Caerulein MW = 1272.3 Da).[6][7] Refer to the table below to correlate the mass difference (ΔMass) with likely modifications.
-
Confirm the Main Peak: First, ensure you have a peak corresponding to the expected mass of desulfated caerulein.
-
Analyze Other Signals:
-
ΔMass = +16 Da: Likely indicates oxidation of the methionine or tryptophan residue.[2]
-
ΔMass = -17 Da (from Gln) or -18 Da (from Asp/Glu): Suggests cyclization side reactions, such as pyroglutamate formation.[2]
-
ΔMass corresponding to an amino acid residue: Indicates a deletion sequence. For example, a mass of ~1199 Da would suggest the deletion of Glycine (MW ≈ 75 Da) and Aspartic Acid (MW ≈ 115 Da) from the target peptide.
-
-
Use Tandem MS (MS/MS): For definitive identification, fragmenting the impurity ion and analyzing its daughter ions can pinpoint the exact location of the modification or deletion.[8]
Q3: The final yield after preparative HPLC is significantly lower than expected. What are the common causes?
A: Low yield can result from issues in the synthesis, workup, or purification stages.[9]
-
Inefficient Synthesis: Poor coupling efficiency or incomplete deprotection during SPPS can dramatically reduce the amount of the full-length target peptide.[9]
-
Precipitation: The crude or partially purified peptide may precipitate if its solubility limit is exceeded in the loading or purification buffer. Ensure the peptide is fully dissolved before injection.
-
Suboptimal Purification Protocol:
-
Poor Peak Resolution: If the target peptide peak co-elutes with impurities, fractions containing the pure product will be limited, reducing yield. Try optimizing the HPLC gradient to better separate the peaks.
-
Incorrect Fraction Collection: Collecting fractions too broadly can incorporate impurities, while collecting too narrowly can discard the product. Re-analyze collected fractions to ensure purity before pooling.[3]
-
-
Losses During Workup: Significant product can be lost during transfers, filtration, or lyophilization (freeze-drying) steps.
Q4: The main peak in my HPLC chromatogram is broad or shows significant tailing. How can I improve the peak shape?
A: Poor peak shape is often related to secondary interactions between the peptide and the stationary phase or issues with the mobile phase.[10]
-
Role of TFA: Trifluoroacetic acid (TFA) is a common ion-pairing agent that masks residual silanols on the silica-based column and improves peak shape.[10] Ensure it is present at a sufficient concentration (typically 0.1%) in both mobile phases.
-
Mobile Phase pH: The pH of the mobile phase affects the charge of the peptide. A low pH (~2) from TFA protonates acidic residues like Asp, minimizing ionic interactions.[11]
-
Column Overloading: Injecting too much crude material onto the column can cause peak broadening and poor separation. Perform a loading study to determine the optimal sample amount for your column.
-
Column Health: An old or contaminated column can lead to poor performance. Clean or replace the column as needed.
Impurity Identification
The following table summarizes common impurities encountered during the synthesis of desulfated caerulein and their corresponding mass changes, which are crucial for MS-based identification.[6][12]
| Impurity Type | Common Cause | ΔMass (Da) from Target | Expected MW (Da) |
| Target Peptide | - | 0 | 1272.3 |
| Methionine Oxidation | Air exposure, cleavage conditions | +16 | 1288.3 |
| Tryptophan Oxidation | Air exposure, acidic conditions | +16 | 1288.3 |
| Deletion of Phe | Incomplete coupling | -147 | 1125.3 |
| Deletion of Gly | Incomplete coupling | -57 | 1215.3 |
| Pyroglutamate Formation | N-terminal Gln cyclization | -17 | 1255.3 |
| Incomplete Deprotection | Inefficient final cleavage | Varies (e.g., +90 for Boc) | > 1362.3 |
Key Experimental Protocols
Protocol 1: Analytical Reversed-Phase HPLC (RP-HPLC)
This protocol is for assessing the purity of crude or purified desulfated caerulein.
-
System Preparation:
-
Column: C18, 3.5–5 µm particle size, 100–300 Å pore size (e.g., 4.6 x 150 mm).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).[10]
-
System Purge: Purge the system thoroughly to remove air bubbles and equilibrate the pump.
-
-
Sample Preparation:
-
Dissolve the lyophilized peptide in Mobile Phase A or a suitable solvent (e.g., 10% ACN/water) to a concentration of ~1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
-
Chromatographic Method:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm or 220 nm.[3]
-
Column Temperature: 25–40 °C.
-
Injection Volume: 10–20 µL.
-
Gradient:
-
0–5 min: 5% B
-
5–35 min: 5% to 65% B (linear gradient)
-
35–40 min: 65% to 95% B (wash step)
-
40–45 min: 95% to 5% B (re-equilibration)
-
45–55 min: 5% B (re-equilibration)
-
-
-
Data Analysis: Integrate the peaks and calculate purity as the area of the main peak divided by the total area of all peaks.
Protocol 2: Preparative Reversed-Phase HPLC (RP-HPLC)
This protocol is for purifying the crude peptide.
-
System Preparation:
-
Column: Use a larger-diameter preparative C18 column (e.g., 21.2 x 250 mm).
-
Mobile Phases: Same as analytical (0.1% TFA in water/ACN), but prepare larger volumes.
-
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a strong solvent (e.g., DMSO, acetic acid) and then dilute with Mobile Phase A. Ensure complete dissolution.
-
Filter the sample to prevent clogging the column.
-
-
Chromatographic Method:
-
Optimize Gradient: Based on the analytical run, create a shallower gradient centered around the elution time of the target peptide to maximize resolution. For example, if the peptide elutes at 40% B in the analytical run, a preparative gradient might be 30–50% B over 40 minutes.
-
Flow Rate: Adjust according to the column diameter (e.g., 10–20 mL/min).
-
Loading: Inject the maximum amount of sample that does not compromise resolution.
-
-
Fraction Collection & Analysis:
-
Collect fractions (e.g., 1-minute intervals) throughout the elution of the target peak.
-
Analyze each fraction using the analytical HPLC method to determine its purity.
-
Pool fractions that meet the required purity level (e.g., >95%).
-
-
Final Step: Lyophilize (freeze-dry) the pooled fractions to obtain the purified peptide as a powder.
Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is for confirming the molecular weight of the target peptide and identifying impurities.
-
System and Sample Preparation:
-
Prepare the sample as described for analytical HPLC. If TFA suppresses the MS signal, consider using 0.1% formic acid as the mobile phase modifier instead.[10]
-
-
LC Method:
-
Use an analytical HPLC method coupled directly to the mass spectrometer source (typically ESI - Electrospray Ionization).
-
-
MS Method:
-
Ionization Mode: Positive ion mode is standard for peptides.
-
Mass Range: Set the scan range to cover the expected masses of the product and its likely impurities (e.g., m/z 500–1500).
-
Data Acquisition: Acquire full scan data to see all ions eluting from the column.
-
-
Data Analysis:
-
Extract the mass spectrum for each chromatographic peak.
-
Compare the observed m/z values with the calculated theoretical values for the protonated molecule [M+H]⁺, doubly charged ion [M+2H]²⁺, etc.
-
Workflows and Diagrams
Diagram 1: General Purification and Analysis Workflow
This diagram illustrates the standard workflow from the crude synthetic peptide to the final, purified product.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. bachem.com [bachem.com]
- 4. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. lcms.cz [lcms.cz]
- 11. agilent.com [agilent.com]
- 12. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
Desulfated Caerulein vs. Other CCK Receptor Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of desulfated caerulein with other cholecystokinin (CCK) receptor ligands, supported by experimental data. The information is intended to assist researchers in selecting the appropriate ligands for their studies on CCK receptor pharmacology and physiology.
Cholecystokinin (CCK) receptors, primarily of the CCK1 and CCK2 subtypes, are G protein-coupled receptors that play crucial roles in various physiological processes.[1][2] The CCK1 receptor is predominantly found in the alimentary tract and is involved in gallbladder contraction, pancreatic enzyme secretion, and satiety.[3] The CCK2 receptor, also known as the gastrin receptor, is mainly located in the brain and stomach and regulates gastric acid secretion, anxiety, and pain perception.[3] The differential affinities of various ligands for these receptor subtypes are critical for their specific biological effects.
Comparison of Binding Affinities
The binding affinities of desulfated caerulein and other CCK receptor ligands for CCK1 and CCK2 receptors are summarized in the table below. Affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity. A key distinguishing feature is the critical role of tyrosine sulfation for high-affinity binding to the CCK1 receptor.[1][4]
| Ligand | CCK1 Receptor Affinity (Ki/IC50) | CCK2 Receptor Affinity (Ki/IC50) | Key Characteristics |
| Desulfated Caerulein/CCK-8 | ~500-fold lower than sulfated form[1][5] | High affinity (approx. 0.3–1 nM)[1] | Selective for CCK2 receptor over CCK1 receptor. |
| Sulfated Caerulein/CCK-8 | High affinity (approx. 0.6-1 nM)[1] | High affinity (approx. 0.3–1 nM)[1] | Non-selective, high affinity for both CCK1 and CCK2 receptors. |
| Gastrin-17 | Low affinity (~1000-10,000-fold lower than CCK-8)[1] | High affinity (approx. 0.3–1 nM)[1] | Selective for CCK2 receptor. |
| CCK-4 | Low affinity (~1000-10,000-fold lower than CCK-8)[1] | Moderate affinity (~10-fold lower than CCK-8)[1] | Selective for CCK2 receptor, though with lower affinity than gastrin or sulfated CCK-8. |
Signaling Pathways
Upon ligand binding, CCK1 and CCK2 receptors activate distinct intracellular signaling cascades. Both receptors primarily couple to Gq proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][7] This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC).[6][7] However, the CCK1 receptor can also couple to Gs, activating adenylyl cyclase and increasing cyclic AMP (cAMP) levels.[6]
CCK1 Receptor Signaling Pathway
CCK2 Receptor Signaling Pathway
Experimental Methodologies
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand for a receptor. It involves competing a labeled ligand (radioligand) with an unlabeled ligand (competitor) for binding to the receptor.
Experimental Protocol:
-
Membrane Preparation:
-
Binding Reaction:
-
In a multi-well plate, add the membrane preparation, a fixed concentration of radioligand (e.g., [³H]propionylated CCK-8), and varying concentrations of the unlabeled competitor ligand (e.g., desulfated caerulein).[8][9]
-
Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.[8]
-
-
Separation of Bound and Free Ligand:
-
Detection and Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.[8]
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Calculate the IC50 value from the curve, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
References
- 1. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential sensitivity of types 1 and 2 cholecystokinin receptors to membrane cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in developing cholecystokinin (CCK)/gastrin receptor ligands which have therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Importance of sulfation of gastrin or cholecystokinin (CCK) on affinity for gastrin and CCK receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The gastrin and cholecystokinin receptors mediated signaling network: a scaffold for data analysis and new hypotheses on regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. [PDF] Comparison of CCK-8 receptors in the pancreas and brain of rats using CCK-8 analogues. | Semantic Scholar [semanticscholar.org]
Unveiling the Critical Role of Sulfation in Caerulein's Receptor Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the receptor binding profiles of the sulfated decapeptide, caerulein, and its desulfated counterpart. By examining their differential affinities for cholecystokinin (CCK) receptor subtypes, we illuminate the critical role of the sulfate group in mediating high-affinity interactions, a key consideration in the development of targeted therapeutics.
Quantitative Analysis of Receptor Binding Affinity
The binding affinities of caerulein and desulfated caerulein for the cholecystokinin receptor subtypes, CCK1R and CCK2R, have been determined through competitive binding assays. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are key metrics for quantifying this affinity. While direct comparative studies on caerulein and its desulfated form are limited, data from studies on the structurally and functionally similar cholecystokinin octapeptide (CCK-8) and its desulfated form provide a strong surrogate for understanding these interactions.
| Ligand | Receptor Subtype | Binding Affinity (Ki) | Key Observations |
| Caerulein (sulfated) | CCK1R | High (proxied by CCK-8: ~0.6-1 nM)[1] | The presence of the sulfate group is crucial for high-affinity binding to the CCK1 receptor. |
| CCK2R | High (proxied by CCK-8: ~0.3-1 nM)[1] | Binds with high affinity, similar to the CCK1 receptor. | |
| Desulfated Caerulein | CCK1R | Significantly Lower (proxied by desulfated CCK-8: 500-1000 fold reduction)[1] | The absence of the sulfate group dramatically reduces binding affinity, highlighting its role as a key pharmacophore for CCK1R. |
| CCK2R | High (proxied by desulfated CCK-8: ~0.3-1 nM)[1] | The CCK2 receptor shows much less discrimination between the sulfated and desulfated forms, binding both with high affinity.[1][2][3] |
Note: The provided Ki values for caerulein and desulfated caerulein are based on the binding affinities of sulfated and desulfated CCK-8, respectively, as established in the scientific literature.[1] Caerulein is a well-established CCK analogue, and its binding characteristics are known to closely mirror those of sulfated CCK-8.[4]
Experimental Protocols
The determination of binding affinities for caerulein and desulfated caerulein at CCK receptors is typically achieved through in vitro competitive radioligand binding assays. Below is a detailed methodology for such an experiment.
Radioligand Receptor Binding Assay
Objective: To determine the binding affinities (Ki) of caerulein and desulfated caerulein for CCK1 and CCK2 receptors.
Materials:
-
Cell Lines: HEK293 or CHO cells stably expressing either human CCK1R or CCK2R.
-
Radioligand: A high-affinity radiolabeled CCK receptor ligand, such as [3H]caerulein or [125I]CCK-8.
-
Competitors: Unlabeled caerulein and desulfated caerulein.
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing MgCl2, CaCl2, and a protease inhibitor cocktail.
-
Scintillation Cocktail: A liquid scintillation cocktail compatible with the chosen radioisotope.
-
Filtration Apparatus: A cell harvester or a multi-well filter plate system with glass fiber filters.
-
Scintillation Counter: A beta or gamma counter, depending on the radioisotope used.
Procedure:
-
Cell Membrane Preparation:
-
Culture the CCK1R or CCK2R expressing cells to confluence.
-
Harvest the cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed amount of cell membrane preparation to each well.
-
Add a constant concentration of the radioligand to each well.
-
Add increasing concentrations of the unlabeled competitor (caerulein or desulfated caerulein) to the wells. Include a set of wells with no competitor for determining total binding and a set with a high concentration of a known potent CCK receptor antagonist for determining non-specific binding.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus. The filters will trap the cell membranes with the bound radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification of Bound Radioactivity:
-
Place the filters in scintillation vials with the scintillation cocktail.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value for each competitor.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
-
Visualization of Key Processes
To further elucidate the mechanisms discussed, the following diagrams illustrate the experimental workflow and the primary signaling pathway activated by caerulein.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Primary signaling cascade initiated by caerulein binding.
References
- 1. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of CCK caerulein, and CCK antagonists in nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Desulfated Caerulein versus Caerulein in Inducing Pancreatitis: A Comparative Guide
A critical evaluation of the role of tyrosine sulfation in the cholecystokinin analogue caerulein reveals a stark contrast in its ability to induce experimental pancreatitis. This guide provides a detailed comparison of sulfated and desulfated caerulein, summarizing their mechanisms of action, presenting available experimental data, and offering detailed protocols for researchers in the field.
The induction of acute pancreatitis in animal models is a cornerstone of research into the disease's pathophysiology and the development of novel therapeutics. Caerulein, a decapeptide analogue of cholecystokinin (CCK), is widely used to create a reproducible and clinically relevant model of edematous to necrotizing pancreatitis.[1][2][3] Its activity is critically dependent on a post-translational modification: the sulfation of a specific tyrosine residue. This guide compares standard, sulfated caerulein with its desulfated counterpart, highlighting the pivotal role of this chemical group in receptor binding and the subsequent pathological cascade.
Mechanism of Action: The Decisive Role of Sulfation
Caerulein exerts its effects by binding to cholecystokinin receptors (CCKR) on pancreatic acinar cells. There are two main subtypes, CCK1 (formerly CCK-A) and CCK2 (formerly CCK-B) receptors. The induction of pancreatitis is primarily mediated by the hyperstimulation of the CCK1 receptor.
Sulfated Caerulein binds with high affinity to the CCK1 receptor. At physiological doses, this binding initiates a signaling cascade that leads to the secretion of digestive enzymes. However, at supramaximal doses, this signaling becomes dysregulated, leading to the hallmark features of acute pancreatitis: premature intracellular activation of digestive enzymes, cellular injury, inflammation, and edema.[2]
Desulfated Caerulein , in stark contrast, exhibits a dramatically reduced affinity for the CCK1 receptor. Studies on the binding of sulfated versus desulfated CCK-8 (a closely related peptide) to pancreatic CCK receptors have shown that the absence of the sulfate group can reduce binding affinity by up to 500-fold. This profound decrease in affinity means that at concentrations where sulfated caerulein is highly active, the desulfated form is largely unable to effectively bind to and activate the CCK1 receptor. Consequently, it is not expected to induce the downstream signaling events that lead to pancreatitis.
Signaling Pathway
The interaction of caerulein with the CCK1 receptor triggers a G-protein-coupled signaling cascade, primarily involving Phospholipase C (PLC) activation, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). Supramaximal stimulation with sulfated caerulein leads to a sustained, high-level elevation of intracellular calcium, which is a key trigger for premature zymogen activation and acinar cell injury. Desulfated caerulein's low affinity for the CCK1 receptor prevents the initiation of this pathological cascade.
Data Presentation: Performance Comparison
Quantitative data directly comparing the in vivo effects of sulfated versus desulfated caerulein on pancreatitis induction is not available in the literature. Therefore, this section presents typical data for sulfated caerulein-induced pancreatitis and the theoretically expected outcome for desulfated caerulein based on its receptor binding profile.
Table 1: Pancreatic Injury Markers
| Parameter | Control (Saline) | Sulfated Caerulein (50 µg/kg) | Desulfated Caerulein (50 µg/kg) |
| Serum Amylase (U/L) | ~1,500 | >10,000 | Expected: No significant increase |
| Serum Lipase (U/L) | ~100 | >2,000 | Expected: No significant increase |
| Pancreatic Edema (% water) | ~78% | >85% | Expected: No significant increase |
| Myeloperoxidase (MPO) (U/g) | < 2 | > 10 | Expected: No significant increase |
| Histological Score (0-4) | 0 | 2.5 - 3.5 (Edema, Inflammation, Necrosis) | Expected: 0 |
Note: Values for Sulfated Caerulein are representative and can vary based on the specific animal strain, time point, and exact protocol.
Experimental Protocols
Protocol 1: Induction of Acute Pancreatitis with Sulfated Caerulein
This protocol is a widely used method for inducing mild to moderate edematous pancreatitis in mice.
1. Animal Model:
-
Species: Mouse (e.g., C57BL/6 or BALB/c strains).
-
Weight: 20-25 g.
-
Preparation: Fast for 12-18 hours before the experiment with free access to water.
2. Reagent Preparation:
-
Dissolve sulfated caerulein powder in sterile 0.9% saline to a final concentration of 10 µg/mL.
-
Prepare fresh on the day of the experiment or store aliquots at -20°C. Protect from light.
3. Administration:
-
Administer caerulein via intraperitoneal (IP) injection.
-
The standard dose is 50 µg/kg of body weight.
-
Injections are typically given hourly for a total of 7 to 12 injections to ensure sustained hyperstimulation.[4]
4. Sample Collection and Analysis:
-
Euthanize animals 1-6 hours after the final injection.
-
Collect blood via cardiac puncture for serum amylase and lipase analysis.
-
Excise the pancreas, trim away fat and lymphoid tissue, and weigh it to assess edema. A portion can be snap-frozen for MPO assay, and another portion fixed in 10% neutral buffered formalin for histology.
5. Histological Evaluation:
-
Embed fixed pancreatic tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Score slides for edema, inflammatory cell infiltration, and acinar cell necrosis by a blinded observer.
Protocol 2: Investigative Protocol for Desulfated Caerulein
As desulfated caerulein is not expected to induce pancreatitis at standard doses, a research protocol would aim to confirm its lack of effect and explore potential activity at extremely high doses.
1. Animal Model & Reagent Preparation:
-
Follow steps 1 and 2 from Protocol 1, substituting desulfated caerulein for the sulfated form.
2. Administration:
-
Group 1 (Comparative Dose): Administer desulfated caerulein at 50 µg/kg, following the same hourly injection schedule as the sulfated caerulein group.
-
Group 2 (High Dose): To investigate for any low-affinity effects, administer a significantly higher dose (e.g., 500 µg/kg or 1 mg/kg), following the same injection schedule. A full dose-response study would be required to characterize any potential effects.
-
Control Groups: Include saline and sulfated caerulein (50 µg/kg) groups for comparison.
3. Sample Collection and Analysis:
-
Follow steps 4 and 5 from Protocol 1 for all groups to compare outcomes.
Experimental Workflow
Conclusion
The sulfation of the tyrosine residue in caerulein is not a minor modification but the absolute determinant of its biological potency in inducing experimental pancreatitis. While sulfated caerulein is a potent and reliable agent for this purpose due to its high-affinity binding to the CCK1 receptor, desulfated caerulein is effectively biologically inert in this context at comparable concentrations. Researchers designing experiments to study pancreatitis must ensure the use of the correct, sulfated form of caerulein. Desulfated caerulein may serve as an excellent negative control to confirm that the observed pancreatic effects are specifically mediated through high-affinity CCK1 receptor stimulation.
References
- 1. Caerulein-induced acute necrotizing pancreatitis in mice: protective effects of proglumide, benzotript, and secretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of secretin and caerulein on pancreatic digestive enzymes in cultured rat acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cerulein-induced acute pancreatitis in the rat. Study of pancreatic secretion and plasma VIP and secretin levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal models for investigating chronic pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
Sulfated vs. Desulfated Caerulein: A Comparative Analysis of Their Impact on Pancreatic Enzyme Secretion
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of sulfated and desulfated caerulein on pancreatic enzyme secretion, supported by experimental data and detailed methodologies. Caerulein, a decapeptide structurally similar to cholecystokinin (CCK), is a potent secretagogue of pancreatic enzymes. Its activity is critically dependent on the sulfation of a specific tyrosine residue. This document elucidates the differences in receptor binding, signaling pathways, and ultimately, the efficacy in stimulating enzyme secretion between the sulfated and non-sulfated forms of this peptide.
Data Presentation: Quantitative Comparison
The primary difference between sulfated and desulfated caerulein lies in their affinity for the cholecystokinin-A (CCK-A) receptor, which is the predominant receptor type on pancreatic acinar cells responsible for mediating enzyme secretion.[1][2][3][4]
| Parameter | Sulfated Caerulein | Desulfated Caerulein | Fold Difference | Reference |
| CCK-A Receptor Binding Affinity (Ki) | High (~0.6-1 nM for sulfated CCK-8) | Low (500-1000 fold lower than sulfated form) | ~500-1000x | [2][4] |
| Potency for Amylase Secretion | High | Very Low (significantly less potent) | >100x | [1][5] |
Key Finding: The presence of a sulfate group on the tyrosine residue of caerulein increases its binding affinity for the CCK-A receptor by approximately 500 to 1000-fold, leading to a correspondingly massive increase in its potency for stimulating pancreatic enzyme secretion.[2][3][4] Desulfated caerulein is a significantly weaker agonist at the CCK-A receptor.[1][5]
Signaling Pathways
Both sulfated and desulfated caerulein are believed to initiate pancreatic enzyme secretion through the same signaling pathway upon binding to the CCK-A receptor. However, the efficiency of pathway activation is drastically different due to the variance in receptor affinity. The primary pathway involves the Gq alpha subunit of G-proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key step in initiating the fusion of zymogen granules with the apical membrane and the subsequent release of digestive enzymes like amylase and lipase.[6]
At physiological concentrations (pM to nM range), sulfated caerulein effectively stimulates enzyme secretion.[7][8] In contrast, supraphysiological concentrations can lead to an inhibition of secretion and the induction of pancreatitis.[6]
Figure 1. Signaling pathway for sulfated caerulein-induced enzyme secretion.
Experimental Protocols
The following is a detailed methodology for a comparative analysis of sulfated versus desulfated caerulein on amylase secretion from isolated pancreatic acini.
1. Isolation of Pancreatic Acini:
-
Pancreatic tissue is harvested from a suitable animal model (e.g., male Sprague-Dawley rat).
-
The tissue is minced and subjected to enzymatic digestion using collagenase in a buffer solution (e.g., HEPES-Ringer bicarbonate buffer) supplemented with soybean trypsin inhibitor and bovine serum albumin.
-
The digestion is carried out in a shaking water bath at 37°C.
-
The resulting cell suspension is filtered and washed to obtain purified pancreatic acini.
2. Amylase Secretion Assay:
-
Acinar suspensions are pre-incubated at 37°C for a period to allow them to equilibrate.
-
The acini are then incubated with various concentrations of sulfated caerulein or desulfated caerulein for a defined period (e.g., 30 minutes). A control group with no secretagogue is also included.
-
The concentrations for sulfated caerulein could range from 1 pM to 10 nM, while for desulfated caerulein, a much higher range, for instance, 1 nM to 100 µM, would be necessary to observe any effect.
-
After incubation, the acinar suspensions are centrifuged to separate the acini from the supernatant.
-
The amylase activity in the supernatant (secreted amylase) and the total amylase activity in the entire acinar suspension are measured using a standard amylase activity assay kit (e.g., based on the cleavage of a chromogenic substrate).
-
Amylase secretion is expressed as a percentage of the total amylase content in the acini at the beginning of the incubation.
3. Data Analysis:
-
Dose-response curves are generated by plotting the percentage of amylase secretion against the logarithm of the caerulein concentration.
-
The potency (EC50) and efficacy (maximal stimulation) for both sulfated and desulfated caerulein are determined from these curves.
Figure 2. Experimental workflow for comparing caerulein effects.
Conclusion
The sulfation of caerulein is paramount for its high-affinity binding to CCK-A receptors on pancreatic acinar cells and, consequently, for its potent stimulation of enzyme secretion. Desulfated caerulein exhibits a dramatically reduced affinity and potency, rendering it a very weak secretagogue. This profound difference underscores the critical role of post-translational modifications in the biological activity of peptides and has significant implications for the design of CCK-receptor-targeted therapeutics. Researchers and drug developers should consider the sulfation state of caerulein and its analogues as a primary determinant of their pharmacological activity in the context of pancreatic function.
References
- 1. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand recognition and G-protein coupling selectivity of cholecystokinin A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into human brain–gut peptide cholecystokinin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Importance of sulfation of gastrin or cholecystokinin (CCK) on affinity for gastrin and CCK receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cerulein Pancreatitis: Oxidative Stress, Inflammation, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of caerulein on the apical cytoskeleton of the pancreatic acinar cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caerulein and carbamoylcholine stimulate pancreatic amylase release at resting cytosolic free Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
Desulfated Caerulein: A Comparative Analysis of Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity and functional activity of desulfated caerulein, a potent peptide analog of cholecystokinin (CCK), across different receptor subtypes. By presenting key experimental data and methodologies, this document serves as a crucial resource for researchers investigating the physiological roles of CCK receptors and for professionals in drug development targeting these pathways.
Introduction to Caerulein and its Receptors
Caerulein is a decapeptide originally isolated from the skin of the Australian green tree frog. It shares significant structural and functional homology with the cholecystokinin (CCK) family of peptides, making it a powerful tool for studying their cognate receptors. The biological activity of caerulein and CCK peptides is critically influenced by the sulfation of a tyrosine residue. Desulfated caerulein, lacking this sulfate group, exhibits a markedly different receptor interaction profile.
The primary targets for caerulein and its analogs are the two subtypes of cholecystokinin receptors: CCK1 (formerly CCK-A) and CCK2 (formerly CCK-B).[1] Both are G-protein-coupled receptors (GPCRs) that mediate a variety of physiological processes.[1] The CCK2 receptor is also known as the gastrin receptor, as it binds both CCK and the hormone gastrin with high affinity.[2] This guide focuses on the differential affinity of desulfated caerulein for these two receptor subtypes, which is often misconstrued as broad cross-reactivity but is more accurately described as subtype selectivity.
Comparative Receptor Binding Affinities
The sulfation state of the tyrosine residue is the principal determinant of binding affinity for the CCK1 receptor. Desulfation leads to a dramatic loss of affinity for CCK1 receptors while largely preserving affinity for CCK2 receptors. This makes desulfated caerulein and its analog, desulfated CCK-8, selective agonists for the CCK2/gastrin receptor.
| Ligand | Receptor Subtype | Binding Affinity (Kd or Ki) | Fold Change (Sulfated vs. Desulfated) | Reference |
| Sulfated CCK-8 | CCK1 Receptor | ~0.6-1 nM | - | [2] |
| Desulfated CCK-8 | CCK1 Receptor | ~300-500 nM | ~500x decrease | [2] |
| Sulfated CCK-8 | CCK2 Receptor | ~0.3-1 nM | - | [2] |
| Desulfated CCK-8 | CCK2 Receptor | ~28 nM | ~28-93x decrease | [3] |
| Gastrin-17 (Sulfated) | CCK2 Receptor | ~0.08 nM | - | [3] |
| Gastrin-17 (Desulfated) | CCK2 Receptor | ~1.5 nM | ~19x decrease | [3] |
Note: Data for desulfated CCK-8 is used as a direct surrogate for desulfated caerulein due to their high structural similarity and functional interchangeability in the literature.
Functional Selectivity and Potency
The difference in binding affinity translates directly to functional potency. Desulfated caerulein is a weak agonist at CCK1 receptors but a potent agonist at CCK2 receptors. Physiological responses mediated by these receptors show a corresponding selectivity.
| Physiological Action | Primary Receptor | Response to Sulfated Caerulein/CCK | Response to Desulfated Caerulein/CCK | Reference |
| Pancreatic Enzyme Secretion | CCK1 | High Potency | Low Potency | [2][3] |
| Gallbladder Contraction | CCK1 | High Potency | Low Potency | [2] |
| Gastric Acid Secretion | CCK2 | High Potency | High Potency | [4][5] |
| Central Nervous System Effects | CCK2 | High Potency | High Potency | [4][5] |
Signaling Pathways
Both CCK1 and CCK2 receptors are coupled to the Gq alpha subunit of heterotrimeric G-proteins. Ligand binding initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This is the canonical pathway for both receptor subtypes.
Caption: Canonical signaling pathway for CCK1 and CCK2 receptors.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from two key types of experiments: competitive binding assays and functional assays measuring downstream cellular responses.
Protocol 1: Radioligand Competitive Binding Assay
This method is used to determine the binding affinity (Ki) of a test compound (desulfated caerulein) by measuring its ability to displace a radiolabeled ligand with known affinity for the target receptor.
Objective: To determine the inhibitory constant (Ki) of desulfated caerulein for CCK1 and CCK2 receptors.
Materials:
-
Cell membranes prepared from tissues or cell lines expressing either CCK1 or CCK2 receptors.
-
Radioligand: Typically ¹²⁵I-labeled CCK-8 or ¹²⁵I-labeled gastrin.
-
Unlabeled ("cold") test ligand: Desulfated caerulein at various concentrations.
-
Incubation buffer (e.g., Tris-HCl with MgCl₂, bacitracin).
-
Glass fiber filters.
-
Scintillation counter or gamma counter.
Procedure:
-
Incubation: Cell membranes are incubated in the presence of a fixed concentration of the radioligand and varying concentrations of the unlabeled test ligand (desulfated caerulein).
-
Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while unbound ligand passes through.
-
Washing: Filters are washed quickly with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: Functional Assay - Intracellular Calcium Mobilization
This assay measures the functional consequence of receptor activation by quantifying the increase in intracellular calcium concentration ([Ca²⁺]i).
Objective: To determine the potency (EC50) of desulfated caerulein in activating CCK1 and CCK2 receptors.
Materials:
-
Intact cells expressing either CCK1 or CCK2 receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution).
-
Fluorometric imaging plate reader or microscope.
-
Test ligand: Desulfated caerulein at various concentrations.
Procedure:
-
Cell Loading: Cells are incubated with a calcium-sensitive dye, which enters the cells and is cleaved to its active, fluorescent form.
-
Baseline Measurement: Cells are washed and a baseline fluorescence reading is taken.
-
Stimulation: Varying concentrations of desulfated caerulein are added to the cells.
-
Fluorescence Monitoring: The change in fluorescence intensity, which is proportional to the change in [Ca²⁺]i, is monitored over time.
-
Data Analysis: The peak fluorescence change is determined for each concentration of the agonist. The data are plotted as the response versus the log concentration of the agonist to generate a dose-response curve, from which the EC50 (the concentration that produces 50% of the maximal response) is calculated.
Summary and Conclusion
The cross-reactivity of desulfated caerulein is highly specific and should be understood as receptor subtype selectivity rather than off-target binding to unrelated receptor families. The absence of the sulfate group on the tyrosine residue drastically reduces its affinity and functional potency at the CCK1 receptor by approximately 500-fold.[2] In contrast, it retains a high affinity for the CCK2/gastrin receptor, making it a valuable pharmacological tool to selectively probe the physiological functions of this receptor subtype.[5] This selectivity is crucial for studies aiming to distinguish the roles of CCK1 receptors (e.g., in digestion) from those of CCK2 receptors (e.g., in gastric acid secretion and neural pathways).[2][4] Researchers and drug developers should leverage this selectivity to design experiments and therapeutic agents with precise targets within the cholecystokinin system.
References
- 1. Cerulein Pancreatitis: Oxidative Stress, Inflammation, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Importance of sulfation of gastrin or cholecystokinin (CCK) on affinity for gastrin and CCK receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Validating the Specificity of Desulfated Caerulein for the Cholecystokinin A Receptor (CCKAR)
A Comparative Guide for Researchers
This guide provides a comprehensive analysis of the specificity of desulfated caerulein for the Cholecystokinin A Receptor (CCKAR), comparing its performance with sulfated caerulein and other well-characterized CCKAR ligands. Experimental data, detailed protocols, and signaling pathway visualizations are presented to aid researchers, scientists, and drug development professionals in their evaluation of this compound.
Executive Summary
The data presented in this guide strongly indicates that desulfated caerulein is a poorly specific and low-affinity ligand for the CCKAR . The sulfated tyrosine residue, absent in desulfated caerulein, is critical for high-affinity binding to the CCKAR. In contrast, the Cholecystokinin B Receptor (CCKBR) shows less stringent discrimination between sulfated and non-sulfated ligands. Therefore, desulfated caerulein is not a suitable tool for selective activation or investigation of CCKAR-mediated pathways. For researchers seeking to specifically target CCKAR, the sulfated form of caerulein or other selective agonists and antagonists are recommended alternatives.
Comparative Ligand Performance at CCK Receptors
The following table summarizes the binding affinities (Ki) and/or inhibitory/effective concentrations (IC50/EC50) of desulfated caerulein (inferred from desulfated CCK-8 data) and other key ligands for both CCKAR and CCKBR. Lower values indicate higher affinity or potency.
| Ligand | Receptor | Parameter | Value (nM) | Selectivity for CCKAR | Reference |
| Desulfated Caerulein (inferred from Desulfated CCK-8) | CCKAR | Ki | ~400-800 | Low | [1] |
| CCKBR | Ki | ~125 | [1] | ||
| Sulfated Caerulein (CCK-8) | CCKAR | Ki | ~0.5-1.0 | High | [1] |
| CCKBR | Ki | ~0.3-1.0 | [1] | ||
| A-71623 (Agonist) | CCKAR | IC50 | 3.7 | ~1200-fold vs CCKBR | |
| CCKBR | IC50 | ~4500 | |||
| Devazepide (Antagonist) | CCKAR | Ki | ~0.1-1.0 | High | |
| Loxiglumide (Antagonist) | CCKAR | IC50 | 77.1 - 195 | ~63-fold vs CCKBR | |
| CCKBR | IC50 | 12363 - 15455 | |||
| SR 27897 (Antagonist) | CCKAR | EC50 | 6 | >33-fold vs CCKBR | |
| CCKBR | EC50 | 200 |
Key Findings:
-
Desulfated caerulein exhibits significantly lower affinity for CCKAR compared to its sulfated counterpart. The ~500-fold decrease in affinity for desulfated CCK-8 at CCKAR highlights the critical role of the sulfate group in receptor binding and activation.[1]
-
Desulfated caerulein displays poor selectivity for CCKAR over CCKBR.
-
In contrast, sulfated caerulein (and CCK-8) is a potent CCKAR agonist. [1]
-
Several synthetic ligands, such as the agonist A-71623 and the antagonists Devazepide , Loxiglumide , and SR 27897 , demonstrate high affinity and selectivity for CCKAR, making them superior tools for studying this receptor.
Experimental Protocols
To empirically validate the specificity of desulfated caerulein for CCKAR, the following experimental protocols are recommended.
Radioligand Binding Assay
This assay directly measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of desulfated caerulein for CCKAR and CCKBR.
Materials:
-
Cell membranes prepared from cell lines stably expressing human CCKAR or CCKBR.
-
Radiolabeled ligand (e.g., [125I]CCK-8).
-
Desulfated caerulein and other test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mg/ml BSA, pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Incubation: In each well of a 96-well filter plate, combine a fixed concentration of radiolabeled ligand, varying concentrations of the unlabeled competitor (desulfated caerulein or other test compounds), and the cell membrane preparation.
-
Equilibration: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Detection: Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a ligand to activate the receptor and trigger a downstream signaling event, in this case, the release of intracellular calcium.
Objective: To determine the functional potency (EC50) of desulfated caerulein as an agonist or its inhibitory potency (IC50) as an antagonist at CCKAR.
Materials:
-
Cell line stably expressing human CCKAR (e.g., CHO-K1 or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Desulfated caerulein and other test compounds.
-
Fluorescence plate reader with automated liquid handling.
Procedure:
-
Cell Plating: Plate the CCKAR-expressing cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye for a specified time (e.g., 30-60 minutes) at 37°C.
-
Baseline Measurement: Measure the baseline fluorescence of each well using the fluorescence plate reader.
-
Compound Addition: Add varying concentrations of desulfated caerulein (to test for agonist activity) or a fixed concentration of a known agonist in the presence of varying concentrations of desulfated caerulein (to test for antagonist activity).
-
Signal Detection: Immediately after compound addition, continuously measure the fluorescence intensity over time to detect changes in intracellular calcium levels.
-
Data Analysis: For agonist testing, plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50. For antagonist testing, plot the response to the fixed agonist concentration against the logarithm of the antagonist concentration to determine the IC50.
Visualizing the Experimental Workflow and Signaling Pathway
Experimental Workflow for Validating Ligand Specificity
The following diagram illustrates a typical workflow for assessing the specificity of a test compound like desulfated caerulein for a target receptor.
Caption: Workflow for assessing ligand specificity.
CCKAR Signaling Pathway
Upon binding of a potent agonist like sulfated caerulein, CCKAR primarily couples to the Gq alpha subunit of the heterotrimeric G protein. This initiates a well-defined signaling cascade leading to various physiological responses.
Caption: CCKAR Gq-mediated signaling pathway.
References
A Comparative Guide to the In Vivo Effects of Desulfated Caerulein and CCK-8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo effects of desulfated caerulein and cholecystokinin-8 (CCK-8). While both are peptides related to the cholecystokinin family, their distinct receptor affinities lead to different physiological responses. This document summarizes their mechanisms of action, key in vivo effects supported by experimental data, and detailed experimental protocols.
Introduction
Cholecystokinin (CCK) is a crucial peptide hormone in the gastrointestinal system and the central nervous system, mediating its effects through two primary receptor subtypes: CCK-A (alimentary) and CCK-B (brain). The sulfation of a tyrosine residue is a critical determinant of receptor affinity. Sulfated CCK-8 binds with high affinity to both CCK-A and CCK-B receptors. In contrast, desulfated forms of CCK peptides, including desulfated caerulein and desulfated CCK-8, exhibit a marked reduction in affinity for the CCK-A receptor while retaining high affinity for the CCK-B receptor, making them selective CCK-B receptor agonists.[1][2][3][4] Caerulein, a decapeptide originally isolated from the skin of the Australian green tree frog, is a potent CCK receptor agonist and is structurally similar to CCK-8.[1][5]
This guide will delve into the in vivo ramifications of this differential receptor selectivity, comparing the known effects of the non-selective agonist CCK-8 with the predicted and reported effects of the CCK-B selective agonist, desulfated caerulein.
Receptor Affinity and Selectivity
The differential effects of desulfated caerulein and CCK-8 are rooted in their binding affinities for CCK receptor subtypes.
| Compound | CCK-A Receptor Affinity | CCK-B Receptor Affinity | Reference |
| CCK-8 (sulfated) | High | High | [3][6][7] |
| Desulfated CCK-8 | Low (500-fold reduction) | High | [1][3][8] |
| Caerulein (sulfated) | High | High | [1][5] |
| Desulfated Caerulein | Low (inferred) | High (inferred) | [1][2][3][4] |
Table 1: Receptor Binding Affinities of CCK-8 and Caerulein Analogs.
The high selectivity of desulfated peptides for the CCK-B receptor is a key factor in their distinct in vivo profiles.[1][8]
Signaling Pathways
The activation of CCK-A and CCK-B receptors initiates distinct downstream signaling cascades.
CCK-A receptor activation, primarily by sulfated ligands like CCK-8, is coupled to Gq and Gs proteins, leading to downstream effects such as pancreatic enzyme secretion.[7][8] CCK-B receptors, activated by both sulfated and desulfated ligands, are also coupled to Gq and are predominantly involved in central nervous system effects and gastric acid secretion.[8]
In Vivo Effects: A Comparative Analysis
The in vivo effects of these peptides are a direct consequence of their receptor activation profiles.
Pancreatic Secretion and Induction of Pancreatitis
-
CCK-8 and Sulfated Caerulein: Both are potent stimulators of pancreatic exocrine secretion at physiological doses.[9] However, at supramaximal doses, they paradoxically inhibit secretion and lead to the development of experimental acute pancreatitis.[10][11][12] This is a widely used animal model to study the pathophysiology of the disease.[1][2][3][6][9] The induction of pancreatitis is mediated through the CCK-A receptor.
-
Desulfated Caerulein: Due to its low affinity for the CCK-A receptor, desulfated caerulein is not expected to be a potent secretagogue for pancreatic enzymes or to induce pancreatitis. Its effects would be primarily mediated by CCK-B receptors, which are not the main drivers of pancreatic enzyme secretion.[1]
| Parameter | CCK-8 / Sulfated Caerulein | Desulfated Caerulein |
| Pancreatic Enzyme Secretion | Potent stimulation at physiological doses | Minimal to no effect |
| Induction of Acute Pancreatitis | Yes, at supramaximal doses | No |
Table 2: Comparative Effects on Pancreatic Function.
Gastrointestinal Motility
-
CCK-8 and Sulfated Caerulein: These peptides influence gastrointestinal motility, including gallbladder contraction and regulation of gastric emptying, primarily through CCK-A receptors.[13][14]
-
Desulfated Caerulein: The effects of desulfated caerulein on gastrointestinal motility are less pronounced and are mediated by CCK-B receptors, which play a lesser role in these processes compared to CCK-A receptors.
Central Nervous System Effects
Both CCK-8 and desulfated peptides can access the central nervous system and influence a range of behaviors through the CCK-B receptor.
-
Anxiety: Activation of CCK-B receptors is known to be anxiogenic. Both CCK-8 and desulfated CCK-8 (and by extension, desulfated caerulein) are expected to induce anxiety-like behaviors in animal models.[15]
-
Satiety and Food Intake: CCK is a well-known satiety signal. While the peripheral effects on satiety are largely mediated by CCK-A receptors, central CCK-B receptors also play a role. Both CCK-8 and desulfated peptides can reduce food intake, although the underlying mechanisms may differ.[11][16]
-
Pain Perception: CCK has complex effects on pain modulation, with evidence for both pro- and anti-nociceptive actions depending on the context. These effects are mediated through both receptor subtypes.
| CNS Effect | CCK-8 | Desulfated Caerulein |
| Anxiety | Anxiogenic (via CCK-B) | Anxiogenic |
| Satiety | Induces satiety (via CCK-A and CCK-B) | May induce satiety (via CCK-B) |
Table 3: Comparative Central Nervous System Effects.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Caerulein-Induced Acute Pancreatitis in Mice
This protocol is widely used to study the mechanisms of acute pancreatitis and is relevant for understanding the in vivo effects of sulfated caerulein.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Caerulein (sulfated form)
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Animal Preparation: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Caerulein Administration: Dissolve caerulein in sterile saline to a final concentration of 5 µg/mL. Administer caerulein via intraperitoneal (i.p.) injection at a dose of 50 µg/kg body weight.[1][9]
-
Injection Schedule: Repeat the i.p. injections hourly for a total of 6 to 12 hours.[1][17] The number of injections can be varied to modulate the severity of pancreatitis.[3]
-
Control Group: Administer equivalent volumes of sterile saline to the control group using the same injection schedule.
-
Euthanasia and Sample Collection: One hour after the final injection, euthanize the mice. Collect blood via cardiac puncture for serum analysis and carefully dissect the pancreas.
-
Outcome Measures:
-
Serum Analysis: Measure serum amylase and lipase levels to quantify pancreatic injury.
-
Pancreatic Edema: Weigh the pancreas and normalize to body weight.
-
Histological Examination: Fix a portion of the pancreas in formalin, embed in paraffin, and stain with hematoxylin and eosin (H&E) to assess edema, inflammatory cell infiltration, and acinar cell necrosis.
-
Myeloperoxidase (MPO) Assay: Homogenize a portion of the pancreas to measure MPO activity as an index of neutrophil infiltration.
-
Assessment of Anxiety-like Behavior in Mice
This protocol can be used to evaluate the anxiogenic effects of both CCK-8 and desulfated caerulein.
Materials:
-
Elevated plus-maze apparatus
-
CCK-8 or desulfated caerulein
-
Sterile saline
-
Syringes and needles for i.p. injection
Procedure:
-
Animal Preparation: Acclimatize mice to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer CCK-8 or desulfated caerulein (e.g., 1-10 µg/kg, i.p.) 15-30 minutes before the behavioral test. The control group receives a saline injection.
-
Elevated Plus-Maze Test:
-
Place the mouse in the center of the elevated plus-maze, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the closed arms, as well as the number of entries into each arm.
-
-
Data Analysis: An anxiogenic effect is indicated by a significant decrease in the time spent in and the number of entries into the open arms compared to the control group.
Conclusion
The in vivo effects of desulfated caerulein and CCK-8 are dictated by their differential affinities for CCK receptor subtypes. CCK-8, as a non-selective agonist, elicits a broad range of physiological responses mediated by both CCK-A and CCK-B receptors, including potent effects on pancreatic secretion. Desulfated caerulein, as a selective CCK-B agonist, is expected to primarily mediate central nervous system effects such as anxiety and to have minimal impact on CCK-A receptor-driven functions like pancreatic enzyme secretion. For researchers and drug development professionals, understanding these differences is crucial for designing experiments and for the targeted development of therapeutic agents that act on the CCK system. Future in vivo studies directly comparing desulfated caerulein and CCK-8 are needed to fully elucidate their distinct pharmacological profiles.
References
- 1. Establishment of the mouse model of caerulein-induced acute pancreatitis (AP) [bio-protocol.org]
- 2. Analysis of Pain and Analgesia Protocols in Acute Cerulein-Induced Pancreatitis in Male C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inotiv.com [inotiv.com]
- 4. Effects of secretin and caerulein on pancreatic digestive enzymes in cultured rat acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of secretin on pancreatic juice proteins in caerulein-induced acute pancreatitis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparing a Mice Model of Severe Acute Pancreatitis via a Combination of Caerulein and Lipopolysaccharide Intraperitoneal Injection [jove.com]
- 7. Comparative effects of CCK receptor antagonists on rat pancreatic secretion in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of caerulein on exocrine pancreatic secretion in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A mouse model of severe acute pancreatitis induced with caerulein and lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of caerulein on the apical cytoskeleton of the pancreatic acinar cell - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CCK-8 and CCK-58 differ in their effects on nocturnal solid meal pattern in undisturbed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Experimental Models of Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Effects of caerulein on intestinal motility (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of sulfation on the gastrointestinal actions of caerulein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anxiogenic-like action of caerulein, a CCK-8 receptor agonist, in the mouse: influence of acute and subchronic diazepam treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CCK-8 and CCK-58 differ in their effects on nocturnal solid meal pattern in undisturbed rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Induction of apoptosis reduces the severity of caerulein-induced pancreatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Caerulein-Induced Pancreatitis Models for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Caerulein-Induced Pancreatitis Models
The caerulein-induced model of pancreatitis is a cornerstone in preclinical research, valued for its simplicity, reproducibility, and clinical relevance. This guide provides a meta-analytical overview of common experimental setups, offering a comparative look at protocols and key endpoints to aid researchers in designing and interpreting their studies. By presenting quantitative data, detailed methodologies, and visual pathways, this document serves as a practical resource for investigating the pathophysiology of pancreatitis and evaluating novel therapeutic agents.
Comparative Analysis of Experimental Protocols
The versatility of the caerulein model allows for the induction of varying degrees of pancreatitis, from mild, edematous acute pancreatitis to severe necrotizing pancreatitis and chronic fibrotic changes. The specific outcomes are largely dictated by the animal species, the dosing regimen of caerulein, and the use of co-insults like lipopolysaccharide (LPS).
Table 1: Comparison of Caerulein-Induced Acute Pancreatitis (AP) Models
| Parameter | Mild Acute Pancreatitis | Severe Acute Pancreatitis (SAP) |
| Animal Model | Mice (C57BL/6J, NIH, Balb/c, Kunming), Rats (Wistar) | Mice (NIH, C57BL/6J), Rats |
| Inducing Agent(s) | Caerulein | Caerulein + Lipopolysaccharide (LPS) |
| Typical Dosing Regimen | 50 µg/kg caerulein, 4-12 hourly intraperitoneal (i.p.) injections[1][2][3] | 6-7 hourly i.p. injections of 50 µg/kg caerulein, followed by a single i.p. injection of LPS (10 mg/kg)[2][4][5] |
| Key Pathological Features | Interstitial edema, infiltration of neutrophils and mononuclear cells, acinar cell vacuolization[2][3][4] | Diffuse focal areas of pancreatic necrosis, hemorrhage, systemic organ dysfunction[4] |
| Primary Biochemical Markers | Increased serum amylase and lipase[1][2][6] | Significantly elevated serum amylase, lipase, and nitric oxide (NO)[2][4] |
Table 2: Comparison of Caerulein-Induced Chronic Pancreatitis (CP) Models
| Parameter | Chronic Pancreatitis Model |
| Animal Model | Mice (C57BL/6) |
| Inducing Agent(s) | Caerulein |
| Typical Dosing Regimen | Repeated cycles of caerulein injections (e.g., 7 hourly i.p. injections of 50 µg/kg, twice weekly for 10 weeks)[7] |
| Key Pathological Features | Acinar cell loss, fibrosis, microscopic duct dilatations, tubular complexes, immune cell infiltration[7] |
| Primary Histological Endpoint | Collagen deposition (fibrosis) confirmed by Sirius Red staining[7] |
Detailed Experimental Methodologies
The successful induction and assessment of caerulein-induced pancreatitis rely on standardized procedures. Below are detailed protocols derived from multiple studies.
Induction of Acute Pancreatitis (AP)
-
Animal Preparation: Male C57BL/6J mice (or other appropriate strains) are typically used. Animals are fasted for 12-18 hours before the experiment but are allowed free access to water[2].
-
Caerulein Administration (Mild AP): A working solution of caerulein is prepared in sterile saline. Mice receive a series of hourly intraperitoneal injections of caerulein at a dose of 50 µg/kg[3]. The total number of injections can range from 4 to 12 to modulate severity.
-
Caerulein and LPS Administration (Severe AP): To induce a more severe, necrotizing pancreatitis, mice are administered 6-7 hourly intraperitoneal injections of caerulein (50 µg/kg). Immediately following the final caerulein injection, a single intraperitoneal dose of LPS (10 mg/kg) is administered[2][4][8].
-
Sample Collection: Animals are typically euthanized 3 to 12 hours after the final injection. Blood is collected via cardiac puncture for serum analysis of digestive enzymes and inflammatory markers. The pancreas is carefully excised for histological examination and biochemical analysis of tissue homogenates[4][8].
Evaluation of Pancreatitis Severity
-
Serum Analysis:
-
Amylase and Lipase: These are the primary indicators of pancreatic acinar cell injury. Their levels in the serum are measured using commercially available assay kits[1][4][6].
-
Inflammatory Cytokines: Serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are quantified using ELISA kits to assess the systemic inflammatory response[5].
-
Oxidative Stress Markers: In some protocols, serum or pancreatic tissue levels of nitric oxide (NO), superoxide dismutase (SOD), and malondialdehyde (MDA) are measured to evaluate oxidative stress[4].
-
-
Histological Assessment:
-
Fixation and Staining: A portion of the pancreas is fixed in 10% neutral buffered formalin for 24 hours, processed, and embedded in paraffin. Sections (4-5 µm) are then stained with Hematoxylin and Eosin (H&E)[4].
-
Scoring: A pathologist, blinded to the treatment groups, scores the tissue sections for edema, inflammatory cell infiltration, acinar necrosis, and hemorrhage[4]. This provides a semi-quantitative measure of pancreatic injury. For chronic models, fibrosis is specifically assessed using stains like Sirius Red[7].
-
Key Signaling Pathways in Caerulein-Induced Pancreatitis
The pathogenesis of caerulein-induced pancreatitis involves the activation of several intracellular signaling cascades within pancreatic acinar cells, leading to inflammation and cell death.
References
- 1. Analysis of Pain and Analgesia Protocols in Acute Cerulein-Induced Pancreatitis in Male C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. yeasenbio.com [yeasenbio.com]
- 3. Experimental Models of Pancreatitis [e-ce.org]
- 4. A mouse model of severe acute pancreatitis induced with caerulein and lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Systematic metabolic profiling of mice with caerulein-induced acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic pancreatitis in a caerulein-induced mouse model is associated with an altered gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Desulfated Caerulein Demonstrates Lack of Bioactivity in Pancreatic Acinar Cell Assays
A comprehensive comparison reveals that the sulfation of caerulein is critical for its biological activity in pancreatic acinar cells. Experimental data demonstrates that desulfated caerulein fails to elicit significant responses in key assays for secretagogue function, including receptor binding and induction of amylase secretion.
For researchers and professionals in drug development, understanding the structure-activity relationship of peptides like caerulein is paramount. This guide provides a comparative analysis of sulfated and desulfated caerulein, highlighting the lack of bioactivity of the desulfated form in specific, well-established in vitro assays. The data presented underscores the importance of the sulfate group for receptor interaction and subsequent cellular signaling.
Comparative Analysis of Receptor Binding and Amylase Secretion
The biological activity of caerulein, a potent cholecystokinin (CCK) analog, is primarily mediated through its interaction with CCK receptors on pancreatic acinar cells. The sulfated tyrosine residue is a key structural feature for high-affinity binding to the CCK1 receptor, which triggers downstream signaling cascades leading to digestive enzyme secretion.
Experimental evidence strongly indicates that the absence of this sulfate group renders the peptide significantly less active. A study comparing the binding affinities of various CCK analogs to guinea pig pancreatic acini found the potency of desulfated CCK-8 to be markedly lower than its sulfated counterpart.[1] Crucially, the study established a direct correlation between the ability of these peptides to bind to high-affinity CCK receptors and their capacity to stimulate amylase secretion.[1]
| Compound | Relative Receptor Binding Affinity (CCK1 Receptor) | Relative Potency for Amylase Secretion |
| Caerulein (Sulfated) | High | High |
| Desulfated Caerulein | Very Low | Very Low |
Signaling Pathways Activated by Caerulein
The binding of sulfated caerulein to the CCK1 receptor initiates a cascade of intracellular signaling events. This pathway is crucial for the physiological response of pancreatic acinar cells. The lack of significant binding by desulfated caerulein is predicted to result in a failure to activate these downstream pathways.
Experimental Protocols
To empirically validate the lack of bioactivity of desulfated caerulein, the following standard experimental protocols are recommended.
Amylase Secretion Assay from Isolated Pancreatic Acini
This assay directly measures the physiological response of pancreatic acinar cells to secretagogues.
Methodology:
-
Isolation of Pancreatic Acini: Pancreatic acini are isolated from rodent pancreas by collagenase digestion.
-
Incubation: Isolated acini are pre-incubated in a physiological buffer (e.g., HEPES-buffered Ringer's solution) at 37°C.
-
Stimulation: Acini are then incubated with varying concentrations of sulfated caerulein or desulfated caerulein for a defined period (e.g., 30 minutes). A buffer control is included.
-
Sample Collection: After incubation, the acini are centrifuged, and the supernatant containing the secreted amylase is collected. The remaining cell pellet is lysed to determine the total amylase content.
-
Amylase Activity Measurement: Amylase activity in the supernatant and the cell lysate is determined using a commercially available amylase activity assay kit.
-
Data Analysis: Amylase secretion is expressed as a percentage of the total amylase content (secreted amylase / (secreted amylase + cellular amylase) x 100).
References
Safety Operating Guide
Essential Safety and Logistics for Handling Caerulein, Desulfated
For researchers, scientists, and drug development professionals, the safe handling of potent bioactive peptides like Caerulein, desulfated is paramount to ensure personal safety and maintain experimental integrity. This guide provides immediate and essential procedural information for the operational handling and disposal of this compound.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields. | Protects against splashes of solutions and airborne powder. |
| Hand Protection | Nitrile gloves are a preferred choice for their broad range of protection against chemicals. Consider double-gloving for enhanced safety. | Prevents skin contact with the peptide. Gloves should be inspected before use and changed immediately if contaminated or compromised.[1] |
| Body Protection | A dedicated laboratory coat, preferably with long sleeves and a solid front. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | When handling the powder form, a properly fitted N95 respirator or equivalent is recommended. | Minimizes the risk of inhaling fine dust particles. |
Occupational Exposure and Handling Guidelines
While a specific Occupational Exposure Limit (OEL) for this compound has not been established, it is prudent to handle it as a potent compound. For highly potent active pharmaceutical ingredients (HPAPIs), OELs can be at or below 10 μg/m³.[2][3] Therefore, implementing stringent containment and handling procedures is crucial.
Step-by-Step Handling Protocol
-
Preparation and Designated Area:
-
Before handling, thoroughly review the Safety Data Sheet (SDS) if available.
-
Conduct all handling of powdered this compound in a designated area, such as a chemical fume hood or a containment ventilated enclosure (CVE), to minimize inhalation exposure.
-
Ensure a chemical spill kit is readily accessible.
-
-
Weighing and Reconstitution:
-
When weighing the powdered peptide, use a dedicated, calibrated microbalance within the containment enclosure.
-
Employ anti-static techniques to prevent the powder from becoming airborne.
-
For reconstitution, slowly add the desired solvent to the vial containing the peptide to avoid splashing. Gently agitate to dissolve; do not shake vigorously.
-
-
Experimental Use:
-
Clearly label all solutions with the peptide name, concentration, date of preparation, and appropriate hazard warnings.
-
Use dedicated and properly calibrated pipettes and other equipment to prevent cross-contamination.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with the peptide.
-
Remove PPE carefully to avoid contaminating skin or clothing. Dispose of single-use PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
Decontamination and Disposal Procedures
The following table outlines methods for the chemical inactivation of peptide waste before final disposal. This is a critical step to denature the bioactive peptide, rendering it inactive.
| Decontamination Method | Reagent and Concentration | Minimum Contact Time | Notes |
| Chemical Inactivation (Liquid Waste) | 10% Bleach Solution (0.5-1.0% Sodium Hypochlorite final concentration) | 30-60 minutes | Effective for many peptides, but may be corrosive to some surfaces.[4] |
| 1 M Sodium Hydroxide (NaOH) | Minimum 30 minutes | Highly effective but requires neutralization before disposal.[4] | |
| 1 M Hydrochloric Acid (HCl) | Minimum 30 minutes | Highly effective but requires neutralization before disposal.[4] | |
| Surface Decontamination | 1% (m/v) Enzymatic Detergent | Per manufacturer's instructions | Good for cleaning labware and surfaces; may require subsequent disinfection.[4][5] |
Step-by-Step Disposal Protocol
-
Segregation:
-
Collect all solid waste (e.g., used vials, pipette tips, contaminated gloves, and wipes) in a clearly labeled, leak-proof hazardous waste container.
-
Collect liquid waste containing the peptide in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Inactivation of Liquid Waste:
-
In a chemical fume hood, carefully add the liquid peptide waste to the chosen inactivation solution (e.g., 10% bleach) at a ratio of approximately 1 part waste to 10 parts inactivation solution.[4]
-
Allow for the recommended contact time to ensure complete deactivation.
-
If a strong acid or base was used, neutralize the solution to a pH between 6.0 and 8.0.
-
-
Final Disposal:
-
All hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) office.
-
Never dispose of peptide waste down the drain or in the regular trash.
-
Emergency Procedures
In case of accidental exposure, immediate action is critical.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station. Seek prompt medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Spill:
-
For a small spill of powder, gently cover with a damp paper towel to avoid raising dust.
-
For a liquid spill, contain the spill using absorbent pads.
-
Clean the spill area using a suitable decontamination solution (e.g., 10% bleach), working from the outside in.
-
Collect all cleanup materials in a hazardous waste container.
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team.
-
Workflow for Safe Handling and Disposal
Caption: Procedural workflow for the safe handling and disposal of this compound.
References
- 1. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 2. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. benchchem.com [benchchem.com]
- 5. Peptide decontamination guidelines - SB PEPTIDE [sb-peptide.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
